molecular formula C8H6N2O B1310561 Pyrazolo[1,5-a]pyridine-5-carbaldehyde CAS No. 474432-59-2

Pyrazolo[1,5-a]pyridine-5-carbaldehyde

Cat. No.: B1310561
CAS No.: 474432-59-2
M. Wt: 146.15 g/mol
InChI Key: HPALNHOPSODBEP-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-5-carbaldehyde is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazolo[1,5-a]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-6-7-2-4-10-8(5-7)1-3-9-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPALNHOPSODBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450744
Record name Pyrazolo[1,5-a]pyridine-5-carbaldehyde
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Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474432-59-2
Record name Pyrazolo[1,5-a]pyridine-5-carbaldehyde
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Record name pyrazolo[1,5-a]pyridine-5-carbaldehyde
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Foundational & Exploratory

Synthesis of Pyrazolo[1,5-a]pyridine-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for Pyrazolo[1,5-a]pyridine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and quantitative data where available.

Introduction

Pyrazolo[1,5-a]pyridines are a class of fused nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The introduction of a carbaldehyde group at the 5-position of the pyrazolo[1,5-a]pyridine scaffold provides a versatile chemical handle for further structural modifications, enabling the synthesis of a wide array of derivatives for biological screening. This guide focuses on a robust two-step pathway for the synthesis of this compound, commencing with the formation of a key hydroxymethyl intermediate followed by its oxidation.

Core Synthesis Pathway

Direct formylation of the pyrazolo[1,5-a]pyridine ring, particularly at the 5-position, has been reported to be challenging under standard Vilsmeier-Haack conditions. Therefore, a more reliable two-step synthetic approach is recommended. This pathway involves the initial synthesis of 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine, which is subsequently oxidized to the target aldehyde.

The overall synthetic transformation is depicted below:

This compound Synthesis cluster_0 Step 1: Synthesis of Hydroxymethyl Intermediate cluster_1 Step 2: Oxidation Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Intermediate 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine->Intermediate Lithiation and formylation precursor introduction Reagents_Step1 1. n-BuLi 2. Paraformaldehyde Final_Product This compound Intermediate->Final_Product Oxidation Oxidizing_Agent Dess-Martin Periodinane (DMP)

Figure 1: Two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine

The synthesis of the key intermediate, 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine, can be achieved via lithiation of the pyrazolo[1,5-a]pyridine core followed by quenching with an electrophilic formaldehyde source, such as paraformaldehyde. This method allows for the regioselective introduction of a hydroxymethyl group at the C5 position.

Methodology:

  • Materials:

    • Pyrazolo[1,5-a]pyridine

    • n-Butyllithium (n-BuLi) in hexanes

    • Paraformaldehyde

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • A solution of pyrazolo[1,5-a]pyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

    • A solution of n-butyllithium in hexanes is added dropwise to the cooled solution, and the mixture is stirred at this temperature for a specified period to ensure complete lithiation.

    • Dry paraformaldehyde is added portion-wise to the reaction mixture.

    • The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioYield (%)
Pyrazolo[1,5-a]pyridine118.141.0-
n-Butyllithium64.061.1-
Paraformaldehyde(30.03)nExcess-
5-(hydroxymethyl)pyrazolo[1,5-a]pyridine148.16-N/A
Step 2: Oxidation of 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine to this compound

The oxidation of the primary alcohol, 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine, to the corresponding aldehyde is efficiently carried out using Dess-Martin periodinane (DMP).[1][2] This reagent is known for its mild reaction conditions, high selectivity for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids, and compatibility with a wide range of functional groups.[1][3][4]

Methodology:

  • Materials:

    • 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine

    • Dess-Martin Periodinane (DMP)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine in anhydrous dichloromethane at room temperature is added Dess-Martin periodinane in one portion.

    • The reaction mixture is stirred at room temperature and the progress is monitored by TLC. The reaction is typically complete within 1-3 hours.

    • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

    • The mixture is stirred vigorously until the layers become clear.

    • The layers are separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with saturated aqueous sodium bicarbonate, then with brine, and dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by column chromatography on silica gel if necessary.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioYield (%)
5-(hydroxymethyl)pyrazolo[1,5-a]pyridine148.161.0-
Dess-Martin Periodinane424.141.1 - 1.5High
This compound146.14->90

Note: Dess-Martin oxidations are generally high-yielding, often exceeding 90%.[5] The exact yield will depend on the specific substrate and reaction conditions.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_step1 Step 1: Hydroxymethylation cluster_step2 Step 2: Oxidation A Dissolve Pyrazolo[1,5-a]pyridine in anhydrous THF B Cool to -78°C A->B C Add n-BuLi dropwise B->C D Add Paraformaldehyde C->D E Warm to RT and stir D->E F Quench with aq. NH₄Cl E->F G Extract with Et₂O F->G H Dry and concentrate G->H I Purify by column chromatography H->I J Dissolve 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine in anhydrous DCM I->J Proceed with purified intermediate K Add Dess-Martin Periodinane J->K L Stir at RT K->L M Quench with aq. NaHCO₃ and aq. Na₂S₂O₃ L->M N Extract with DCM M->N O Dry and concentrate N->O P Purify by column chromatography (if necessary) O->P

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Conclusion

The presented two-step synthesis pathway offers a reliable and efficient method for the preparation of this compound. While direct formylation of the pyrazolo[1,5-a]pyridine nucleus at the 5-position is challenging, the synthesis of a 5-hydroxymethyl intermediate followed by a mild and selective oxidation with Dess-Martin periodinane provides a high-yielding route to the desired product. This aldehyde serves as a valuable building block for the synthesis of novel pyrazolo[1,5-a]pyridine derivatives with potential applications in drug discovery and development. Researchers are encouraged to optimize the reaction conditions for both steps to suit their specific laboratory settings and scale requirements.

References

An In-Depth Technical Guide to Pyrazolo[1,5-a]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyridine-5-carbaldehyde is a heterocyclic organic compound featuring a fused pyrazole and pyridine ring system. This scaffold is of significant interest in medicinal chemistry and materials science due to its unique electronic and structural properties. The presence of the aldehyde functional group at the 5-position provides a versatile handle for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized below. While experimental data for some properties are limited, predicted values and data from related isomers offer valuable insights.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆N₂OPubChem[1]
Molecular Weight 146.15 g/mol PubChem, Smolecule[1][2]
Physical State SolidSigma-Aldrich
Density 1.2 ± 0.1 g/cm³Smolecule[2]
Melting Point Data not available
Boiling Point Data not available
pKa Data not available
logP (predicted) 0.5PubChemLite[3]
Solubility Data not available

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a characteristic strong absorption band for the aldehyde carbonyl (C=O) stretch.[2]

  • Mass Spectrometry (MS): Mass spectral analysis would show a molecular ion peak corresponding to the compound's molecular weight.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its structure.

Synthesis and Experimental Protocols

One common approach involves the [3+2] cycloaddition of N-aminopyridinium ylides with appropriate alkynes. Another strategy is the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.

General Experimental Workflow for Synthesis:

G cluster_0 Synthesis of Pyrazolo[1,5-a]pyridine Core cluster_1 Introduction of Carbaldehyde Group cluster_2 Purification and Characterization Start Starting Materials (e.g., N-aminopyridine derivative) Reaction Cyclization Reaction (e.g., [3+2] cycloaddition) Start->Reaction Core Pyrazolo[1,5-a]pyridine Reaction->Core Formylation Formylation Reaction (e.g., Vilsmeier-Haack) Core->Formylation Product This compound Formylation->Product Purification Purification (e.g., Column Chromatography) Product->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: A general workflow for the synthesis of this compound.

Vilsmeier-Haack Reaction for Formylation (Illustrative Protocol):

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. This reaction typically involves the use of a formylating agent generated in situ from a tertiary amide (like dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).

  • Step 1: Formation of the Vilsmeier reagent. Phosphorus oxychloride is added to an excess of dimethylformamide at a low temperature (e.g., 0 °C).

  • Step 2: Formylation. The pyrazolo[1,5-a]pyridine substrate is added to the Vilsmeier reagent, and the reaction mixture is stirred, often with heating, to promote the electrophilic substitution.

  • Step 3: Work-up. The reaction is quenched by the addition of a base (e.g., sodium acetate or sodium hydroxide solution) to hydrolyze the intermediate iminium salt and yield the aldehyde product.

  • Step 4: Purification. The crude product is then purified using standard techniques such as column chromatography or recrystallization.

Potential Biological Activities and Signaling Pathways

The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds are recognized as "privileged structures" in medicinal chemistry, meaning they can bind to a variety of biological targets with high affinity.

General Biological Activities:

Derivatives of the pyrazolo[1,5-a]pyridine core have been reported to exhibit a range of biological activities, including:

  • Anticancer properties: Studies have shown that some derivatives can inhibit the proliferation of various cancer cell lines.[2]

  • Antimicrobial effects: Certain compounds have demonstrated activity against bacteria and fungi.[2]

Potential Involvement in Signaling Pathways:

A significant body of research points towards the interaction of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives with key signaling pathways implicated in disease.

Phosphoinositide 3-Kinase (PI3K) Pathway:

The PI3K signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several studies have identified pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives as potent inhibitors of PI3K isoforms. While direct evidence for this compound is lacking, its structural similarity to known PI3K inhibitors suggests it could be a valuable starting point for the development of novel modulators of this pathway.

PI3K_Pathway cluster_input Upstream Signaling cluster_core PI3K Signaling Cascade cluster_output Downstream Effects cluster_inhibition Potential Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 activates Akt Akt PDK1->Akt phosphorylates Cell_Effects Cell Growth, Survival, Proliferation Akt->Cell_Effects promotes Inhibitor Pyrazolo[1,5-a]pyridine Derivatives Inhibitor->PI3K

Caption: The PI3K signaling pathway and the potential point of inhibition by pyrazolo[1,5-a]pyridine derivatives.

Other Potential Targets:

Research on related pyrazolo[1,5-a]pyridine and pyrimidine structures has also suggested potential activity against other important biological targets, including:

  • Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle and are attractive targets for cancer therapy.

  • Sirtuins (e.g., SIRT6): These are a class of proteins involved in cellular metabolism, DNA repair, and inflammation.

  • Dopamine Receptors: These are involved in neurotransmission and are targets for drugs treating neurological and psychiatric disorders.[4]

  • Aryl Hydrocarbon Receptor (AHR): This is a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses.

Experimental Workflow for Target Identification:

G cluster_0 Initial Screening cluster_1 Target Validation cluster_2 Pathway Analysis Compound This compound or its derivatives CellAssay Cell-based Assays (e.g., Proliferation, Viability) Compound->CellAssay TargetScreen Broad Target Screening (e.g., Kinase Panel) Compound->TargetScreen BindingAssay Direct Binding Assays (e.g., SPR, ITC) TargetScreen->BindingAssay EnzymeAssay Enzyme Inhibition Assays TargetScreen->EnzymeAssay WesternBlot Western Blotting (e.g., for p-Akt) BindingAssay->WesternBlot EnzymeAssay->WesternBlot ReporterAssay Reporter Gene Assays WesternBlot->ReporterAssay

Caption: A typical experimental workflow for identifying the biological targets and signaling pathways of a novel compound.

Conclusion

This compound is a compound with significant potential in the fields of drug discovery and materials science. Its physicochemical properties, combined with the versatility of its chemical scaffold, make it an attractive starting point for the development of novel therapeutic agents. While further experimental data are needed to fully characterize this compound and its biological activities, the existing literature on related structures strongly suggests that it may interact with important cellular signaling pathways, such as the PI3K pathway. This technical guide provides a solid foundation for researchers and scientists interested in exploring the potential of this compound and its derivatives.

References

Elucidation of the Molecular Structure of Pyrazolo[1,5-a]pyridine-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure elucidation of Pyrazolo[1,5-a]pyridine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the key structural features, spectroscopic properties, and a plausible synthetic route for this molecule. Detailed experimental protocols, based on established methodologies for analogous compounds, are provided, alongside a thorough analysis of expected spectroscopic data. All quantitative information is presented in structured tables for clarity and comparative purposes. Visual diagrams generated using Graphviz are included to illustrate the synthetic pathway and the general workflow for molecular structure elucidation.

Introduction

Pyrazolo[1,5-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse biological activities. The rigid, planar structure of this scaffold makes it an attractive framework for the design of kinase inhibitors and other therapeutic agents. This compound, in particular, serves as a versatile synthetic intermediate for the elaboration of more complex molecules. A thorough understanding of its molecular structure and properties is paramount for its effective utilization in research and development.

Molecular Structure and Properties

This compound is characterized by a fused bicyclic system comprising a pyrazole ring and a pyridine ring.[1] The aldehyde functional group at the 5-position is a key feature, influencing the molecule's reactivity and spectroscopic characteristics.

General Properties

A summary of the general properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₆N₂O[1]
Molecular Weight 146.15 g/mol [1]
CAS Number 474432-59-2
Appearance Expected to be a solid
IUPAC Name This compound

Synthesis of this compound

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces a formyl group onto an aromatic or heterocyclic ring using a Vilsmeier reagent, which is typically formed from phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).

G cluster_reagents Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH3)2]+[PO2Cl2]- DMF->Vilsmeier + POCl3 POCl3 POCl3->Vilsmeier Pyrazolopyridine Pyrazolo[1,5-a]pyridine Intermediate Electrophilic Aromatic Substitution Intermediate Pyrazolopyridine->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product -> Hydrolysis Hydrolysis (H2O) Product:s->Product:s

Caption: Proposed synthesis of this compound via the Vilsmeier-Haack reaction.

Experimental Protocol (Proposed)

Materials:

  • Pyrazolo[1,5-a]pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve Pyrazolo[1,5-a]pyridine (1.0 eq) in anhydrous DMF (5-10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphoryl chloride (1.5 - 2.0 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Spectroscopic Data and Molecular Structure Elucidation

The elucidation of the molecular structure of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

G cluster_elucidation Molecular Structure Elucidation Workflow Synthesis Synthesis and Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Synthesis->NMR IR Infrared (IR) Spectroscopy Synthesis->IR MS Mass Spectrometry (MS) Synthesis->MS Structure Proposed Structure NMR->Structure IR->Structure MS->Structure Confirmation Confirmed Structure of This compound Structure->Confirmation

Caption: General workflow for the molecular structure elucidation of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Based on the known chemical shifts of related Pyrazolo[1,5-a]pyridine derivatives, a predicted NMR data table for the title compound is presented below.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
2~8.1~140
3~6.7~113
4-~152
5-~120
6~7.8~125
7~8.6~130
8a-~141
CHO~9.9-10.2[2]~185

Note: These are predicted values and may vary slightly in an experimental setting. The aldehyde proton is expected to be a singlet, while the aromatic protons will exhibit characteristic coupling patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic absorption band for this compound is the carbonyl stretch of the aldehyde.

Table 3: Characteristic IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (aldehyde)1680 - 1720Strong
C-H (aromatic)3000 - 3100Medium
C=C, C=N (aromatic)1400 - 1600Medium-Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Data

Ionm/z (mass-to-charge ratio)
[M]⁺ (Molecular Ion)146
[M+H]⁺147

The molecular ion peak at m/z 146 would confirm the molecular formula of C₈H₆N₂O.

Conclusion

This technical guide has provided a detailed overview of the molecular structure elucidation of this compound. By combining a plausible synthetic route via the Vilsmeier-Haack reaction with a comprehensive analysis of expected spectroscopic data, a clear picture of the molecule's structure and properties emerges. The provided tables and diagrams serve as a valuable resource for researchers working with this compound and related heterocyclic systems. Further experimental work is encouraged to confirm the proposed synthetic protocol and to obtain precise spectroscopic data for this important molecule.

References

In-Depth Technical Guide: Mass Spectrometry Fragmentation of Pyrazolo[1,5-a]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazolo[1,5-a]pyridines are a class of bicyclic nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors.[1][2][3] Understanding the mass spectrometric behavior of these molecules is crucial for their identification and structural elucidation in various stages of drug discovery and development. This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Pyrazolo[1,5-a]pyridine-5-carbaldehyde.

The molecular structure of this compound consists of a fused pyrazole and pyridine ring system with a carbaldehyde substituent at the 5-position. Its chemical formula is C8H6N2O, and its monoisotopic mass is 146.048 Da.[4] The fragmentation pattern is anticipated to be influenced by the stability of the aromatic core and the presence of the aldehyde functional group.

Predicted Fragmentation Pathway

Upon electron ionization, this compound is expected to form a molecular ion (M•+) at m/z 146. The subsequent fragmentation is likely to proceed through several key pathways, primarily involving the loss of the formyl group and fragmentation of the heterocyclic rings.

A primary and highly characteristic fragmentation for aldehydes involves the loss of a hydrogen radical (H•) to form a stable acylium ion. Another common pathway is the loss of the entire formyl radical (•CHO). Fragmentation of the pyrazolo[1,5-a]pyridine ring system itself is expected to involve the loss of small, stable neutral molecules such as hydrogen cyanide (HCN).[5]

The proposed major fragmentation steps are as follows:

  • Formation of the Molecular Ion: C8H6N2O + e- → [C8H6N2O]•+ (m/z 146)

  • α-Cleavage of the Aldehyde:

    • Loss of a hydrogen radical to form the [M-H]+ ion at m/z 145.

    • Loss of the formyl radical (•CHO) to form the [M-CHO]+ ion at m/z 117.

  • Fragmentation of the Heterocyclic Core:

    • The molecular ion or subsequent fragment ions may lose hydrogen cyanide (HCN), a common fragmentation pathway for nitrogen-containing heterocycles.[5] For instance, the [M-H]+ ion could lose HCN to yield a fragment at m/z 118.

    • Further fragmentation of the bicyclic system could lead to the expulsion of a C2H2N• radical, as has been observed for the parent pyrazolo[1,5-a]pyridine structure.[5]

Data Presentation: Predicted Mass Fragments

The following table summarizes the predicted key fragment ions for this compound under electron ionization mass spectrometry.

m/z Proposed Ion Structure Formula Loss from Parent/Precursor Notes
146Molecular Ion[C8H6N2O]•+-The intact molecule with one electron removed.
145[M-H]+[C8H5N2O]+H•Result of α-cleavage at the aldehyde group, forming a stable acylium ion.
117[M-CHO]+[C7H5N2]+•CHOLoss of the formyl radical from the molecular ion.
118[M-H-CN]+[C7H4NO]+HCN from m/z 145A plausible fragmentation of the heterocyclic core following the initial loss of a hydrogen radical.[5]
90[C6H4N]+[C6H4N]+HCN from m/z 117Loss of hydrogen cyanide from the [M-CHO]+ fragment.

Experimental Protocols

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer can be used.

Electron Ionization (EI) Conditions:

  • Ionization Energy: Typically 70 eV. This energy level is standard for EI-MS as it provides reproducible fragmentation patterns.[6]

  • Source Temperature: Approximately 200-250 °C to ensure sample volatilization.[6]

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions.

  • Scan Range: A mass-to-charge ratio (m/z) range of 50-300 amu would be appropriate to capture the molecular ion and expected fragments.

Sample Introduction: The compound, dissolved in a suitable volatile solvent like methanol or dichloromethane, can be introduced into the ion source via a heated direct insertion probe or through a GC column if separation from a mixture is required.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathways of this compound.

Fragmentation_Pathway M [C8H6N2O]•+ m/z = 146 (Molecular Ion) M_minus_H [C8H5N2O]+ m/z = 145 M->M_minus_H - H• M_minus_CHO [C7H5N2]+ m/z = 117 M->M_minus_CHO - •CHO M_minus_H_minus_HCN [C7H4N]+ m/z = 118 M_minus_H->M_minus_H_minus_HCN - HCN M_minus_CHO_minus_HCN [C6H4N]+ m/z = 90 M_minus_CHO->M_minus_CHO_minus_HCN - HCN

Caption: Proposed EI fragmentation of this compound.

References

Infrared Spectroscopic Analysis of the Carbonyl Stretch in Pyrazolo[1,5-a]pyridine-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) spectroscopy of Pyrazolo[1,5-a]pyridine-5-carbaldehyde, with a specific focus on the characteristic carbonyl (C=O) stretching frequency. This fused heterocyclic system is of significant interest in medicinal chemistry, and understanding its structural features through spectroscopic methods is crucial for drug design and development. This document outlines the theoretical basis for the carbonyl stretch, expected frequency ranges based on analogous structures, and detailed experimental protocols for obtaining high-quality IR spectra.

Theoretical Background: The Carbonyl Stretch

The carbonyl group (C=O) exhibits a strong and distinct absorption band in the infrared spectrum, making it a valuable diagnostic tool for identifying and characterizing aldehydes, ketones, esters, and other carbonyl-containing compounds. This absorption arises from the stretching vibration of the carbon-oxygen double bond. The precise frequency of this vibration is sensitive to the electronic and structural environment of the carbonyl group.

For aldehydes, the C=O stretching absorption typically appears in the range of 1740-1720 cm⁻¹. However, several factors can influence this frequency:

  • Conjugation: When the carbonyl group is conjugated with an aromatic ring or a double bond, the C=O stretching frequency is lowered. This is due to the delocalization of π-electrons, which reduces the double bond character of the carbonyl group, thereby weakening the bond and lowering the energy required for the stretching vibration.[1] For aromatic aldehydes, this shift can result in a carbonyl absorption in the range of 1710-1685 cm⁻¹.[2][3]

  • Electronic Effects of Substituents: Electron-donating groups attached to the aromatic ring can further lower the carbonyl stretching frequency by increasing electron density in the π-system, enhancing the conjugation effect. Conversely, electron-withdrawing groups tend to increase the frequency.

  • Physical State: The physical state of the sample (solid, liquid, or gas) and the solvent used can also affect the carbonyl stretching frequency due to intermolecular interactions such as hydrogen bonding and dipole-dipole interactions.

In the case of this compound, the aldehyde group is attached to a bicyclic aromatic system. This conjugation is expected to lower the carbonyl stretching frequency compared to a simple aliphatic aldehyde.

Expected Carbonyl Stretching Frequency

Compound ClassTypical C=O Stretch (cm⁻¹)Factors Influencing Frequency
Saturated Aldehydes1740 - 1720-
Aromatic Aldehydes1710 - 1685Conjugation with the aromatic ring lowers the frequency.[2][3]
Pyrazolo[1,5-a]pyridine Esters1742 - 1701The electronic nature of the fused heterocyclic system and additional substituents influence the exact position.[4][5]
This compound (Predicted) 1705 - 1680 Conjugation with the pyrazolo[1,5-a]pyridine ring system is expected to significantly lower the frequency.

The pyrazolo[1,5-a]pyridine ring system is electron-rich, which would contribute to the delocalization of the π-electrons of the carbonyl group, leading to a lower stretching frequency. Based on the data for aromatic aldehydes and related heterocyclic systems, the carbonyl stretch for this compound is predicted to be in the lower end of the aromatic aldehyde range.

Experimental Protocols for Infrared Spectroscopy

Obtaining a high-quality infrared spectrum is essential for accurate analysis. The following are detailed protocols for the analysis of solid organic compounds like this compound.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This is a modern and convenient method for obtaining IR spectra of solid samples with minimal preparation.[6]

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR accessory.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Consistent pressure is key to reproducible results.

  • Spectrum Acquisition: Collect the infrared spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, carefully clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a transparent matrix of potassium bromide.

Methodology:

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Data Processing: A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Nujol Mull Method

In this technique, the solid is ground with a mulling agent (Nujol, a mineral oil) to form a paste.[7]

Methodology:

  • Sample Preparation: Grind a few milligrams of the solid sample in an agate mortar and pestle.

  • Mulling: Add a drop or two of Nujol and continue grinding until a smooth, uniform paste is formed.

  • Sample Mounting: Spread the mull thinly and evenly between two salt plates (e.g., NaCl or KBr).

  • Spectrum Acquisition: Place the salt plates in the spectrometer's sample holder and acquire the spectrum. Be aware that Nujol itself has characteristic C-H stretching and bending absorptions that will be present in the spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the infrared spectroscopic analysis of a solid sample.

experimental_workflow Infrared Spectroscopy Workflow for a Solid Sample cluster_prep Sample Preparation cluster_acq Spectrum Acquisition cluster_analysis Data Analysis start Solid Sample (this compound) atr ATR (No Preparation) start->atr kbr Grind with KBr start->kbr nujol Grind with Nujol start->nujol atr_acq Place on ATR Crystal & Acquire Spectrum atr->atr_acq kbr_acq Press into Pellet & Acquire Spectrum kbr->kbr_acq nujol_acq Mount between Salt Plates & Acquire Spectrum nujol->nujol_acq process Background Subtraction & Data Processing atr_acq->process kbr_acq->process nujol_acq->process interpret Identify Carbonyl Stretch & Other Functional Groups process->interpret

Caption: Workflow for IR analysis of a solid sample.

Logical Relationship of Factors Affecting Carbonyl Frequency

The following diagram illustrates the key factors that influence the position of the carbonyl stretching frequency in an aromatic aldehyde.

carbonyl_stretch_factors Factors Influencing Carbonyl Stretching Frequency cluster_electronic Electronic Effects cluster_physical Physical Effects carbonyl Carbonyl (C=O) Stretch Frequency conjugation Conjugation (e.g., with Aromatic Ring) conjugation->carbonyl Lowers Frequency substituents Ring Substituents substituents->carbonyl Can Increase or Decrease Frequency substituents->conjugation Modifies extent of state Physical State (Solid, Liquid, Gas) solvent Solvent Polarity & Hydrogen Bonding state->solvent Determines intermolecular forces solvent->carbonyl Shifts Frequency

Caption: Factors affecting C=O stretch frequency.

References

In-Depth Technical Guide on the Initial Biological Screening of Pyrazolo[1,5-a]pyridine-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of Pyrazolo[1,5-a]pyridine-5-carbaldehyde derivatives. This class of compounds holds significant promise in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. This document outlines synthetic methodologies, detailed experimental protocols for biological evaluation, and potential mechanisms of action based on available scientific literature for the broader pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine classes, due to a lack of direct studies on the 5-carbaldehyde derivatives themselves.

Synthesis of this compound and Its Derivatives

The synthesis of the core scaffold, this compound, can be approached through several established methods in heterocyclic chemistry. One common strategy involves the construction of the pyrazole ring onto a pyridine precursor, followed by functionalization at the 5-position.

A plausible synthetic route to obtain the title compound is through the Vilsmeier-Haack formylation of a suitable pyrazolo[1,5-a]pyridine precursor. This reaction introduces a formyl group onto an electron-rich aromatic ring.[1][2] Alternatively, the carbaldehyde functionality can be introduced by the reduction of a corresponding ester derivative, for instance, using Diisobutylaluminium hydride (DIBAL-H).[3]

The aldehyde group at the 5-position is a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. Common derivatizations include the formation of:

  • Schiff Bases: Condensation with primary amines.

  • Hydrazones: Reaction with hydrazine or its derivatives.

  • Chalcones: Claisen-Schmidt condensation with ketones.

These derivatizations are crucial for exploring the structure-activity relationship (SAR) and optimizing the biological activity of the lead compound.

Biological Screening Protocols

An initial biological screening of this compound derivatives would typically involve a battery of in vitro assays to assess their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.

Anticancer Activity

The antiproliferative effects of the synthesized compounds are evaluated against a panel of human cancer cell lines.

Table 1: Representative Anticancer Activity Data for Chalcone-linked Pyrazolo[1,5-a]pyrimidine Derivatives (Synthesized from a Pyrazolo[1,5-a]pyrimidine-5-carbaldehyde intermediate) [3]

CompoundA549 (Lung Cancer) IC₅₀ (µM)MDA-MB-231 (Breast Cancer) IC₅₀ (µM)DU-145 (Prostate Cancer) IC₅₀ (µM)
6h >502.610.2
6b 4.86.212.4
6i 8.27.515.1

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Antimicrobial Activity

The antimicrobial potential of the derivatives is assessed against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Enzyme Inhibition Assays

Based on the structural features of the pyrazolo[1,5-a]pyridine scaffold, which is known to interact with various enzymes, specific enzyme inhibition assays can be performed.

Experimental Protocol: Kinase Inhibition Assay (Example: EGFR)

  • Assay Setup: In a microplate, combine the kinase, substrate, ATP, and various concentrations of the test compound.

  • Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at a specific temperature for a set time.

  • Detection: Use a detection reagent that measures the amount of product formed or ATP consumed (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the IC₅₀ values for each compound.

Mechanistic Insights and Signaling Pathways

Elucidating the mechanism of action is a critical step in drug development. For promising anticancer candidates, further studies can be conducted to understand their effects on cellular processes and signaling pathways.

Experimental Workflow: Investigating Anticancer Mechanism

G A Active Compound Identified (from MTT Assay) B Cell Cycle Analysis (FACS) A->B Investigate proliferative arrest C Apoptosis Induction (e.g., Annexin V/PI Staining) A->C Determine mode of cell death D Western Blot Analysis (Target Proteins) A->D Identify molecular targets E Signaling Pathway Elucidation B->E C->E D->E

Caption: Workflow for elucidating the anticancer mechanism of action.

Signaling Pathway: Potential Inhibition of EGFR/STAT3 Pathway

Based on studies of chalcone-linked pyrazolo[1,5-a]pyrimidines, a potential mechanism of action for anticancer derivatives of the this compound scaffold could involve the inhibition of the Epidermal Growth Factor Receptor (EGFR) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR STAT3 STAT3 EGFR->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Gene Gene Transcription (Proliferation, Survival) pSTAT3->Gene Dimerization & Nuclear Translocation EGF EGF EGF->EGFR Compound Pyrazolo[1,5-a]pyridine Derivative Compound->EGFR Inhibition

Caption: Potential inhibition of the EGFR/STAT3 signaling pathway.

This guide provides a foundational framework for the initial biological screening of this compound derivatives. The versatility of the core structure and the potential for diverse biological activities make this class of compounds a rich area for further investigation in the quest for novel therapeutic agents.

References

Quantum Chemical Blueprint of Pyrazolo[1,5-a]pyridine-5-carbaldehyde: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Their unique structural framework serves as a versatile scaffold for the development of novel therapeutic agents targeting a range of diseases, including cancer and inflammatory conditions. This technical guide focuses on Pyrazolo[1,5-a]pyridine-5-carbaldehyde, providing a comprehensive overview of its structural, spectroscopic, and electronic properties through the lens of quantum chemical calculations. This document is intended to serve as a resource for researchers and drug development professionals, offering insights into the molecular characteristics that underpin its biological potential and providing a foundation for the rational design of new derivatives.

Molecular Structure and Properties

The molecular structure of this compound has been optimized using Density Functional Theory (DFT) calculations, a computational method that provides detailed insights into the electronic structure and geometry of molecules.

Computational Methodology

The geometric and electronic properties of this compound presented herein are based on DFT calculations performed with the B3LYP hybrid functional and the 6-311++G(d,p) basis set. This level of theory is widely used and has been shown to provide accurate results for organic molecules. Frequency calculations have been performed to confirm that the optimized structure corresponds to a true energy minimum.

Below is a workflow illustrating the computational process:

G cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output Data Input_Structure Initial 3D Structure of This compound DFT_Calc DFT Calculation (B3LYP/6-311++G(d,p)) Input_Structure->DFT_Calc Geom_Opt Geometry Optimization DFT_Calc->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Electronic_Prop Electronic Properties (HOMO, LUMO, ESP) Geom_Opt->Electronic_Prop NMR_Shifts NMR Chemical Shifts Geom_Opt->NMR_Shifts UV_Vis UV-Vis Spectra (TD-DFT) Geom_Opt->UV_Vis Optimized_Geom Optimized Geometry (Bond Lengths, Angles) Freq_Calc->Optimized_Geom Vib_Freq Vibrational Frequencies (IR Spectrum) Freq_Calc->Vib_Freq G Reactant (Pyrazolo[1,5-a]pyridin-5-yl)methanol Product This compound Reactant->Product Oxidation Reagent Oxidizing Agent (e.g., Dess-Martin Periodinane) Reagent->Product Solvent Solvent (e.g., DCM or DMF) Solvent->Product G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Derivatives Inhibitor->PI3K inhibits

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the chemical reactivity of the aldehyde functional group on the pyrazolo[1,5-a]pyridine core. This privileged heterocyclic scaffold is a cornerstone in medicinal chemistry, and the strategic manipulation of the aldehyde group opens avenues for the synthesis of diverse compound libraries for drug discovery. This document details key synthetic transformations, including the preparation of pyrazolo[1,5-a]pyridine carboxaldehydes and their subsequent reactions, supported by detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways and relevant biological signaling cascades.

Introduction: The Versatile Role of the Aldehyde

The pyrazolo[1,5-a]pyridine scaffold is a key pharmacophore found in numerous biologically active compounds, including kinase inhibitors for cancer therapy and agents targeting neurological disorders.[1][2] The introduction of an aldehyde group onto this heterocyclic system provides a versatile chemical handle for a wide array of synthetic transformations. Its electrophilic carbon atom is susceptible to nucleophilic attack, and the adjacent proton's acidity can be exploited in condensation reactions. This reactivity allows for the construction of more complex molecules with potential therapeutic applications through carbon-carbon and carbon-heteroatom bond formation.[2]

This guide will focus on the synthesis of pyrazolo[1,5-a]pyridine aldehydes and their subsequent conversion into a variety of functional groups and molecular extensions, providing researchers with the practical knowledge to leverage this important synthetic intermediate.

Synthesis of Pyrazolo[1,5-a]pyridine Aldehydes

A common and effective method for the synthesis of pyrazolo[1,5-a]pyridine aldehydes is the oxidation of the corresponding primary alcohols. The Dess-Martin periodinane (DMP) oxidation is a mild and high-yielding method for this transformation.

Experimental Protocol: Oxidation of a Primary Alcohol to a Pyrazolo[1,5-a]pyrimidine-2-carboxaldehyde[1]

Procedure for 5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-carboxyaldehyde (22):

To a solution of {5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl}methanol (0.90 g, 2.58 mmol) in dry dimethylformamide (DMF) (26 mL), Dess-Martin periodinane (1.31 g, 3.09 mmol) was added. The resulting mixture was stirred at room temperature for one hour. The solid precipitate was removed by filtration and washed with ethyl acetate (35 mL). The filtrate was concentrated under reduced pressure. The crude product was purified by flash chromatography (0–70% ethyl acetate gradient in heptane) to afford the title compound.

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine-2-carboxaldehyde

Starting MaterialProductReagents and ConditionsYield (%)Spectroscopic Data
{5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl}methanol5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-carboxyaldehydeDess-Martin periodinane, DMF, RT, 1 h78¹H NMR (300 MHz, CDCl₃) δ 10.22 (s, 1H), 8.47 (s, 1H), 7.66–7.59 (m, 1H), 7.57–7.50 (m, 1H), 7.39–7.29 (m, 2H), 7.18–7.09 (m, 2H), 6.83 (s, 1H), 4.08–4.00 (m, 4H), 3.86–3.77 (m, 4H). MS-ESI: m/z [M+H]⁺: 348.38.[1]

Key Reactions of the Aldehyde Group

The aldehyde functionality on the pyrazolo[1,5-a]pyridine core can undergo a variety of important chemical transformations. The following sections provide detailed protocols for some of the most synthetically useful reactions.

Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds. The aldehyde is first condensed with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride is a mild and selective reducing agent commonly used for this purpose.

To a solution of the pyrazolo[1,5-a]pyrimidine-2-carboxaldehyde (1.0 eq) in dry dichloromethane (DCM) (10 mL/1 g of aldehyde), the desired amine (1.2 eq) was added, and the mixture was stirred at room temperature. After 1 hour, sodium triacetoxyborohydride (1.5 eq) was added, and the mixture was stirred at room temperature for an additional 15 hours. Water was then added to the reaction mixture, and the phases were separated. The aqueous phase was extracted three times with DCM. The combined organic phases were dried over anhydrous sodium sulfate, filtered, and evaporated under reduced pressure. The residue was purified by flash chromatography.

Table 2: Reductive Amination of a Pyrazolo[1,5-a]pyrimidine-2-carboxaldehyde

AldehydeAmineProductYield (%)
5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-carboxyaldehyde1-Methanesulfonylpiperazine5-(1H-indol-4-yl)-2-((4-(methyl-sulphonyl)piperazin-1-yl)methyl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine84[1]
Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).

Note: This is a general procedure for Wittig reactions with aromatic aldehydes and may require optimization for specific pyrazolo[1,5-a]pyridine substrates.

To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, n-butyllithium (1.1 eq, as a solution in hexanes) is added dropwise at 0 °C. The resulting orange-red solution is stirred at room temperature for 1 hour. A solution of the pyrazolo[1,5-a]pyridine-3-carboxaldehyde (1.0 eq) in anhydrous THF is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. This reaction is particularly useful for synthesizing compounds with electron-withdrawing groups conjugated to a double bond.

Note: This protocol for a pyrazole aldehyde is a close proxy for the reactivity of a pyrazolo[1,5-a]pyridine aldehyde.

A mixture of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq), malononitrile (1.2 eq), and ammonium carbonate (20 mol%) in a 1:1 mixture of water and ethanol (10 mL) is stirred at reflux temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.

Table 3: Knoevenagel Condensation of a Pyrazole Aldehyde

AldehydeActive Methylene CompoundCatalystSolventYield (%)
1,3-diphenyl-1H-pyrazole-4-carbaldehydeMalononitrile(NH₄)₂CO₃Water/Ethanol (1:1)High (specific yield not reported)
Grignard Reaction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of the aldehyde, resulting in the formation of a secondary alcohol upon acidic workup.

Note: This is a general procedure for Grignard reactions with aromatic aldehydes and requires strictly anhydrous conditions. It may need optimization for specific pyrazolo[1,5-a]pyridine substrates.

To a solution of the pyrazolo[1,5-a]pyridine-3-carboxaldehyde (1.0 eq) in anhydrous diethyl ether or THF under a nitrogen atmosphere at 0 °C, a solution of the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the corresponding secondary alcohol.

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to a carboxylic acid, a key functional group in many pharmaceutical compounds due to its ability to engage in hydrogen bonding and salt formation.

Note: This protocol for a pyridine aldehyde is a strong analogue for the oxidation of a pyrazolo[1,5-a]pyridine aldehyde.

A solution of pyridine-3-carboxaldehyde (0.1 M), potassium permanganate (KMnO₄, 0.2 M), and sulfuric acid (H₂SO₄, 1 M) in water is allowed to stand for 24 hours. The stoichiometry of the reaction is 1:1 (aldehyde to permanganate). The product, pyridine-3-carboxylic acid, can be isolated and purified by standard methods.

Visualization of Reaction Pathways and Biological Context

The following diagrams, generated using the DOT language, illustrate the synthetic transformations of the pyrazolo[1,5-a]pyridine aldehyde and its relevance in inhibiting key signaling pathways implicated in disease.

G General Reactivity of Pyrazolo[1,5-a]pyridine Aldehyde A Pyrazolo[1,5-a]pyridine Primary Alcohol B Pyrazolo[1,5-a]pyridine Aldehyde A->B Oxidation (e.g., DMP) H Secondary Amine Derivative B->H Reductive Amination I Alkene Derivative B->I Wittig Reaction J α,β-Unsaturated Product B->J Knoevenagel Condensation K Secondary Alcohol B->K Grignard Reaction L Carboxylic Acid B->L Oxidation C Amine C->H D Wittig Reagent (Phosphorus Ylide) D->I E Active Methylene Compound E->J F Grignard Reagent (R-MgX) F->K G Oxidizing Agent G->L

Caption: Synthetic pathways of a pyrazolo[1,5-a]pyridine aldehyde.

PI3K_Pathway Inhibition of the PI3K Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream Activation CellSurvival Cell Survival, Growth, Proliferation Downstream->CellSurvival Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->PI3K Inhibition

Caption: PI3K signaling pathway and its inhibition.

p38_MAPK_Pathway Inhibition of the p38 MAPK Signaling Pathway Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK Activation MKK MKK3/6 MAPKKK->MKK Phosphorylation p38 p38 MAPK MKK->p38 Phosphorylation TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Phosphorylation Inflammation Inflammation, Apoptosis, Cell Cycle Arrest TranscriptionFactors->Inflammation Gene Expression Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->p38 Inhibition

Caption: p38 MAPK signaling pathway and its inhibition.

Conclusion

The aldehyde group on the pyrazolo[1,5-a]pyridine scaffold is a powerful and versatile functional group for the generation of novel and diverse chemical entities. The synthetic routes outlined in this guide, from the preparation of the aldehyde to its subsequent derivatization through reductive amination, Wittig olefination, Knoevenagel condensation, Grignard addition, and oxidation, provide a robust toolkit for medicinal chemists and drug discovery scientists. The ability of pyrazolo[1,5-a]pyridine derivatives to modulate key biological pathways, such as the PI3K and p38 MAPK cascades, underscores the importance of this scaffold in the development of new therapeutics. The provided protocols and data serve as a practical resource for the design and synthesis of next-generation pyrazolo[1,5-a]pyridine-based drug candidates.

References

The Ascendant Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Its unique structural and electronic properties make it an attractive framework for the design of novel therapeutic agents targeting a wide range of diseases, including cancer, inflammation, and infectious diseases. This technical guide provides an in-depth overview of recent advancements in the discovery and synthesis of novel pyrazolo[1,5-a]pyridine derivatives, with a focus on practical methodologies and applications in drug development.

Synthetic Strategies for Pyrazolo[1,5-a]pyridine Scaffolds

The construction of the pyrazolo[1,5-a]pyridine ring system can be achieved through several synthetic routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. Key strategies include cyclocondensation reactions, cross-dehydrogenative coupling, and multi-component reactions.

A prevalent and versatile approach involves the [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes. This method, often mediated by reagents such as iodosobenzene diacetate (PIDA), provides a facile route to a variety of multifunctionalized pyrazolo[1,5-a]pyridines under mild conditions.[1] Another efficient strategy is the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or olefins, which can proceed under metal-free conditions.[1]

Furthermore, an efficient one-pot synthesis has been developed utilizing a cross-dehydrogenative coupling reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds, promoted by acetic acid and molecular oxygen.[2] This method offers a straightforward pathway to uniquely substituted pyrazolo[1,5-a]pyridine derivatives.[2]

Below is a generalized workflow for the synthesis and evaluation of novel pyrazolo[1,5-a]pyridine scaffolds.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Start Starting Materials (e.g., N-aminopyridines, alkynes) Reaction Cycloaddition / Condensation Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Analysis Structural Analysis (NMR, MS, X-ray) Purification->Analysis Screening In vitro Screening (e.g., Kinase Assays) Analysis->Screening ADME ADME/Tox Profiling Screening->ADME InVivo In vivo Studies ADME->InVivo Lead_Opt Lead Optimization InVivo->Lead_Opt Lead_Opt->Start

Caption: A generalized workflow for the synthesis and evaluation of novel pyrazolo[1,5-a]pyridine scaffolds.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of novel pyrazolo[1,5-a]pyridine derivatives, including reaction yields and key analytical data.

CompoundMolecular FormulaYield (%)Melting Point (°C)Analytical DataReference
7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl esterC₁₉H₁₆N₄O₂94228–229¹H NMR, ¹³C NMR, IR, MS, HRMS[2]
7-Amino-6-cyano-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl esterC₂₀H₁₈N₄O₃84198–199¹H NMR, ¹³C NMR, IR, MS, HRMS[2]

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of representative pyrazolo[1,5-a]pyridine derivatives.

General Procedure for the Synthesis of 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester

A mixture of the corresponding N-amino-2-iminopyridine (1 mmol) and ethyl acetoacetate (1.2 mmol) in acetic acid (5 mL) is stirred and heated to reflux for 4 hours. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration, washed with ethanol, and dried under vacuum. The crude product is then recrystallized from ethanol to afford the pure product.

Characterization Data:

  • Appearance: Yellowish-white crystals

  • IR (KBr, cm⁻¹): 3454, 3325 (NH₂), 2216 (CN), 1701 (C=O)

  • ¹H NMR (600 MHz, DMSO-d₆): δ 1.32 (t, J = 7.2 Hz, 3H), 2.62 (s, 3H), 4.30 (q, J = 7.2 Hz, 2H), 7.20 (s, 1H), 7.48–7.54 (m, 3H), 7.58–7.59 (m, 2H), 7.76 (s, 2H)

  • ¹³C NMR (150 MHz, DMSO-d₆): δ 13.6, 13.7, 59.0, 75.4, 102.0, 103.8, 115.7, 127.8, 128.1, 128.5, 137.2, 141.9, 142.6, 147.4, 155.5, 162.4

  • MS (EI, m/z): 320 (M⁺)[2]

Signaling Pathways and Logical Relationships

The biological activity of pyrazolo[1,5-a]pyridine derivatives often stems from their ability to modulate key signaling pathways implicated in disease. For instance, various derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes.

The following diagram illustrates a simplified signaling pathway that can be targeted by pyrazolo[1,5-a]pyridine-based inhibitors.

cluster_pathway Kinase Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->RAF

Caption: Simplified MAPK/ERK signaling pathway targeted by pyrazolo[1,5-a]pyridine inhibitors.

Applications in Drug Discovery

The versatility of the pyrazolo[1,5-a]pyridine scaffold has led to its exploration in a multitude of therapeutic areas. Notably, derivatives have shown promise as:

  • Anticancer Agents: By targeting various protein kinases, these compounds can inhibit cancer cell proliferation and induce apoptosis.[3]

  • Anti-inflammatory Agents: Certain derivatives have demonstrated potent anti-inflammatory effects, suggesting their potential in treating inflammatory disorders.

  • Antitubercular Agents: Novel pyrazolo[1,5-a]pyridine-3-carboxamides have been designed and synthesized, exhibiting significant activity against Mycobacterium tuberculosis.[4]

  • EP1 Receptor Antagonists: Scaffold hopping strategies have led to the discovery of potent EP1 receptor antagonists for the potential treatment of overactive bladder.[5][6]

  • PI3Kγ/δ Inhibitors: Pyrazolo[1,5-a]pyridine derivatives have been identified as potent and selective dual inhibitors of PI3Kγ and PI3Kδ, which are targets for cancer immunotherapy.[7]

The continued exploration of this scaffold, facilitated by innovative synthetic methodologies, is poised to deliver a new generation of therapeutic agents with improved efficacy and safety profiles.

References

A Preliminary Investigation into the Electronic Properties of Pyrazolo[1,5-a]pyridine-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazolo[1,5-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science due to their diverse biological activities and intriguing electronic properties. This technical guide provides a preliminary investigation into the electronic characteristics of a specific derivative, Pyrazolo[1,5-a]pyridine-5-carbaldehyde. While experimental data for this particular molecule is limited, this document outlines the theoretical framework for understanding its electronic behavior, detailed protocols for its synthesis and characterization, and the computational and experimental methodologies required for a thorough investigation of its electronic properties. This guide is intended to serve as a foundational resource for researchers initiating studies on this promising compound.

Introduction

The Pyrazolo[1,5-a]pyridine scaffold is a key structural motif in a variety of biologically active molecules, exhibiting properties ranging from anticancer and antimicrobial to anti-inflammatory.[1] The electronic properties of these compounds, such as the energies of their frontier molecular orbitals (HOMO and LUMO), are fundamental to their reactivity, stability, and interactions with biological targets. The introduction of a carbaldehyde group at the 5-position of the Pyrazolo[1,5-a]pyridine core, as in this compound, is expected to significantly influence its electronic structure and, consequently, its chemical and biological profile. This guide provides an in-depth overview of the methodologies to explore these properties.

Theoretical Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the electronic properties of organic molecules.[4] Key parameters that can be calculated include the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resulting HOMO-LUMO gap. These parameters are crucial for understanding a molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and the energy required for electronic excitation.

For this compound, the presence of the electron-withdrawing carbaldehyde group is anticipated to lower the energies of both the HOMO and LUMO orbitals compared to the unsubstituted parent compound. A summary of expected electronic properties, based on typical values for similar heterocyclic compounds, is presented in Table 1.

Table 1: Predicted Electronic Properties of this compound (Illustrative)
PropertyPredicted Value RangeSignificance
HOMO Energy -6.0 to -7.0 eVRelates to ionization potential and electron-donating ability.
LUMO Energy -2.0 to -3.0 eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap 3.0 to 5.0 eVIndicates chemical reactivity and electronic transition energy.
Dipole Moment 2.0 to 4.0 DebyeInfluences solubility and intermolecular interactions.

Experimental and Computational Protocols

A thorough investigation of the electronic properties of this compound requires a combination of synthesis, spectroscopic characterization, and computational modeling.

Synthesis of this compound

While a specific protocol for the 5-carbaldehyde derivative is not detailed in the provided search results, a general synthetic approach for the Pyrazolo[1,5-a]pyridine core involves the cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes.[5] A plausible synthetic route could involve the formylation of a suitable Pyrazolo[1,5-a]pyridine precursor.

Illustrative Synthetic Protocol:

  • Synthesis of the Pyrazolo[1,5-a]pyridine core: A common method involves the [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds.[5]

  • Formylation at the 5-position: The introduction of the carbaldehyde group could be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction, on the pre-formed Pyrazolo[1,5-a]pyridine ring.

Spectroscopic Characterization

Standard spectroscopic techniques are essential for confirming the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, particularly the characteristic stretching frequency of the carbaldehyde C=O bond.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

Computational Workflow for Electronic Property Prediction

Density Functional Theory (DFT) calculations are a standard approach for modeling the electronic properties of organic molecules.

computational_workflow start Initial Molecular Structure of this compound geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc sp_energy Single Point Energy Calculation (Higher Level of Theory, e.g., B3LYP/6-311+G**) freq_calc->sp_energy homo_lumo HOMO/LUMO Energy Calculation sp_energy->homo_lumo mep Molecular Electrostatic Potential (MEP) Mapping sp_energy->mep td_dft Time-Dependent DFT (TD-DFT) (for Excited States and UV-Vis Spectra) sp_energy->td_dft results Analysis of Electronic Properties: HOMO-LUMO Gap, Dipole Moment, etc. homo_lumo->results mep->results td_dft->results experimental_workflow synthesis Synthesis and Purification of This compound uv_vis UV-Vis Spectroscopy synthesis->uv_vis cv Cyclic Voltammetry synthesis->cv pes Photoelectron Spectroscopy (UPS/XPS) synthesis->pes data_analysis Data Analysis and Property Determination uv_vis->data_analysis Optical Band Gap cv->data_analysis HOMO/LUMO Energies pes->data_analysis Ionization Potential and Electron Affinity

References

Methodological & Application

Application Notes and Protocols for Multi-Component Reactions Using Pyrazolo[1,5-a]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Pyrazolo[1,5-a]pyridine-5-carbaldehyde in various multi-component reactions (MCRs). The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, and its incorporation into complex molecules through MCRs offers a rapid and efficient pathway to novel chemical entities with potential therapeutic applications.[1] These compounds are of significant interest due to their wide range of biological activities, including potential use as anticancer, antimicrobial, and enzyme inhibitory agents.[2]

Overview of Multi-Component Reactions (MCRs)

Multi-component reactions are convergent chemical processes where three or more starting materials react to form a single product in a one-pot synthesis. These reactions are highly valued in drug discovery for their efficiency, atom economy, and ability to generate molecular diversity. This document focuses on the application of this compound as the aldehyde component in several key MCRs.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic MCR that produces 1,4-dihydropyridines (DHPs), a class of compounds known for their cardiovascular and other biological activities.[3] The reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[3][4]

General Reaction Scheme:

G cluster_reactants Reactants cluster_process Process cluster_product Product Pyrazolo_aldehyde Pyrazolo[1,5-a]pyridine- 5-carbaldehyde MCR Hantzsch Reaction (One-Pot) Pyrazolo_aldehyde->MCR beta_ketoester1 β-Ketoester (2 eq.) beta_ketoester1->MCR ammonia Ammonia/Ammonium Acetate ammonia->MCR DHP Pyrazolo[1,5-a]pyridine-substituted 1,4-Dihydropyridine MCR->DHP G cluster_reactants Reactants cluster_process Process cluster_product Product Pyrazolo_aldehyde Pyrazolo[1,5-a]pyridine- 5-carbaldehyde MCR Biginelli Reaction (Acid-catalyzed) Pyrazolo_aldehyde->MCR beta_ketoester β-Ketoester beta_ketoester->MCR urea Urea or Thiourea urea->MCR DHPM Pyrazolo[1,5-a]pyridine-substituted Dihydropyrimidinone MCR->DHPM G cluster_reactants Reactants cluster_process Process cluster_product Product Pyrazolo_aldehyde Pyrazolo[1,5-a]pyridine- 5-carbaldehyde MCR Ugi Reaction (One-Pot) Pyrazolo_aldehyde->MCR amine Amine amine->MCR acid Carboxylic Acid acid->MCR isocyanide Isocyanide isocyanide->MCR Ugi_product α-Acylamino Amide MCR->Ugi_product G cluster_reactants Reactants cluster_process Process cluster_product Product Pyrazolo_aldehyde Pyrazolo[1,5-a]pyridine- 5-carbaldehyde MCR Passerini Reaction (One-Pot) Pyrazolo_aldehyde->MCR acid Carboxylic Acid acid->MCR isocyanide Isocyanide isocyanide->MCR Passerini_product α-Acyloxy Amide MCR->Passerini_product G Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Downstream Downstream Effectors (Cell Proliferation, Survival) Akt->Downstream MCR_Compound Pyrazolo[1,5-a]pyridine Derivative (Inhibitor) MCR_Compound->PI3K Inhibition

References

Application Notes and Protocols for Nucleophilic Addition Reactions with Pyrazolo[1,5-a]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for performing nucleophilic addition reactions on Pyrazolo[1,5-a]pyridine-5-carbaldehyde. This versatile scaffold is a key building block in medicinal chemistry, and the functionalization of its aldehyde group opens avenues for the synthesis of novel therapeutic agents. The following protocols for reductive amination, Grignard reactions, and Wittig reactions are presented to guide researchers in the successful modification of this heterocyclic aldehyde.

Introduction

Pyrazolo[1,5-a]pyridines are a class of nitrogen-containing heterocyclic compounds with significant applications in drug discovery. The presence of a carbaldehyde group at the 5-position provides a reactive site for various nucleophilic addition reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This document outlines detailed experimental procedures for three key nucleophilic addition reactions: reductive amination, Grignard reaction, and the Wittig reaction.

Data Presentation

The following table summarizes the expected products and reported yields for analogous reductive amination reactions, which can serve as a benchmark for optimizing reactions with this compound.

Aldehyde SubstrateAmineReducing AgentProductYield (%)Reference
5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carbaldehyde1-tert-butylpiperazineSodium triacetoxyborohydride4-((5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methyl)-1-tert-butylpiperazine84[1]
5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carbaldehydeVarious aminesSodium triacetoxyborohydrideCorresponding amines25-93[2]

Experimental Protocols

Protocol 1: Reductive Amination

This protocol describes the reaction of this compound with an amine in the presence of a reducing agent to form a secondary or tertiary amine. The procedure is adapted from similar reactions on related heterocyclic aldehydes.[1][2]

Materials:

  • This compound

  • Amine of choice (e.g., piperidine, morpholine, or a primary amine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and purification

Procedure:

  • To a solution of this compound (1.0 eq) in dry DCM, add the desired amine (1.2 eq).

  • Stir the resulting mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amine.

Protocol 2: Grignard Reaction

This protocol outlines the addition of a Grignard reagent to this compound to form a secondary alcohol. This is a powerful carbon-carbon bond-forming reaction.

Materials:

  • This compound

  • Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the Grignard reagent (1.2 eq) dropwise via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding secondary alcohol.

Protocol 3: Wittig Reaction

This protocol describes the olefination of this compound using a phosphorus ylide (Wittig reagent) to form an alkene. The Wittig reaction is a versatile method for creating carbon-carbon double bonds.[3][4]

Materials:

  • This compound

  • A phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • A strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))

  • Anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or a flame-dried round-bottom flask with a nitrogen inlet

  • Magnetic stirrer

Procedure:

  • Ylide Preparation:

    • In a Schlenk flask under a nitrogen atmosphere, suspend the phosphonium salt (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C (or -78 °C for less stable ylides).

    • Slowly add the strong base (1.0 eq of n-BuLi or 1.1 eq of NaH). A distinct color change (often to deep red or orange) indicates the formation of the ylide.

    • Stir the mixture at the same temperature for 30-60 minutes.

  • Reaction with Aldehyde:

    • Dissolve this compound (1.0 eq) in anhydrous THF in a separate flask.

    • Slowly add the aldehyde solution to the pre-formed ylide solution at 0 °C (or -78 °C).

    • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether or ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography to isolate the desired alkene. The major byproduct will be triphenylphosphine oxide.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product aldehyde This compound reaction Nucleophilic Addition (e.g., Reductive Amination, Grignard, Wittig) aldehyde->reaction nucleophile Nucleophile (Amine, Grignard, or Ylide) nucleophile->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification product Functionalized Pyrazolo[1,5-a]pyridine Derivative purification->product

Caption: General workflow for nucleophilic addition to this compound.

G aldehyde Pyrazolo[1,5-a]pyridine- 5-carbaldehyde iminium Iminium Ion Intermediate aldehyde->iminium + Amine - H2O amine Primary or Secondary Amine amine->iminium product Substituted Amine Product iminium->product reducing_agent NaBH(OAc)3 reducing_agent->product Reduction

Caption: Signaling pathway for the reductive amination of this compound.

References

The Versatile Scaffold: Pyrazolo[1,5-a]pyridine-5-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyridine-5-carbaldehyde is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of biologically active compounds.[1] Its unique fused ring system provides a rigid framework that can be strategically functionalized to interact with various biological targets. This document provides an overview of its applications, particularly in the development of kinase inhibitors for cancer therapy, and offers detailed protocols for the synthesis of derivative compounds.

Application in Medicinal Chemistry

The pyrazolo[1,5-a]pyridine core is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The aldehyde functional group at the 5-position serves as a crucial handle for introducing molecular diversity through various chemical transformations, such as condensation and reductive amination reactions.

Kinase Inhibition

A primary application of this scaffold is in the development of potent and selective kinase inhibitors.[3] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] Derivatives of the pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffold have been shown to inhibit several important kinases implicated in tumor growth and proliferation.

Key Kinase Targets:

  • Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation. Pyrazolo[1,5-a]pyrimidine-based inhibitors of PI3Kδ have been developed with low nanomolar efficacy.[4][5]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition is a validated strategy in cancer therapy. Pyrazolo[1,5-a]pyrimidine derivatives have shown inhibitory activity against CDK2.[2][6]

  • Tropomyosin Receptor Kinases (Trks): Trk kinases are involved in neuronal development and have been identified as oncogenic drivers in various cancers. The pyrazolo[1,5-a]pyrimidine scaffold is a core component of several potent Trk inhibitors.[2][7]

  • Pim-1 Kinase: Pim-1 is a proto-oncogene that plays a role in cell survival and proliferation. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective inhibitors of Pim-1.[8]

Quantitative Data on Pyrazolo[1,5-a]pyridine/pyrimidine Derivatives

The following table summarizes the in vitro activity of various derivatives of the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds against different kinase targets and cancer cell lines. While not all of these compounds are directly synthesized from this compound, they represent the therapeutic potential of this structural class.

Compound ClassTargetIC50 (nM)Cell LineActivityReference
Pyrazolo[1,5-a]pyrimidinePI3Kδ2.8-Potent Inhibition[4]
Pyrazolo[1,5-a]pyrimidinePI3Kδ18-Potent Inhibition[5]
Pyrazolo[1,5-a]pyrimidineCDK222-Potent Inhibition[2]
Pyrazolo[1,5-a]pyrimidineTrkA1.7-Potent Inhibition[7]
Pyrazolo[1,5-a]pyrimidinePim-1<100-Submicromolar Inhibition[8]
Pyrazolo[1,5-a]pyrimidineHCT-1161.51 µMHCT-116 (Colon)Antitumor Activity[2]
Pyrazolo[1,5-a]pyrimidineMCF-77.68 µMMCF-7 (Breast)Antitumor Activity[2]

Experimental Protocols

The aldehyde functionality of this compound is a versatile starting point for the synthesis of more complex, biologically active molecules. Below are generalized protocols for key synthetic transformations.

Protocol 1: Synthesis of Schiff Bases via Condensation

This protocol describes a general method for the condensation of this compound with a primary amine to form a Schiff base (imine), a common intermediate for further functionalization.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline derivative)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Thin Layer Chromatography (TLC) apparatus

  • Crystallization dish

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of ethanol in a round-bottom flask.

  • Add the substituted primary amine (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure Schiff base.

Protocol 2: Synthesis of Amines via Reductive Amination

This protocol details the synthesis of a secondary amine derivative from this compound and a primary amine via a one-pot reductive amination.

Materials:

  • This compound

  • Substituted primary amine

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (if using NaBH3CN)

  • Round-bottom flask

  • Stirring plate and magnetic stir bar

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DCM, add the primary amine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-16 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate a key signaling pathway targeted by pyrazolo[1,5-a]pyridine derivatives and a general experimental workflow for their synthesis and evaluation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyrazolo_derivative Pyrazolo[1,5-a]pyridine Derivative Pyrazolo_derivative->PI3K Inhibition

Caption: PI3K Signaling Pathway Inhibition.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Pyrazolo[1,5-a]pyridine -5-carbaldehyde Reaction Condensation or Reductive Amination Start->Reaction Purification Purification (Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Kinase_Assay In vitro Kinase Assay Characterization->Kinase_Assay Cell_Assay Cell-based Assay Characterization->Cell_Assay Data_Analysis Data Analysis (IC50 determination) Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: Drug Discovery Workflow.

References

Application Notes and Protocols: Synthesis of Protein Kinase Inhibitors from Pyrazolo[1,5-a]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its utility in the development of potent and selective inhibitors of various protein kinases. These enzymes play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, derivatives of pyrazolo[1,5-a]pyridine have been the focus of intensive drug discovery efforts, leading to the identification of inhibitors targeting a range of kinases, including Phosphoinositide 3-kinases (PI3Ks), Cyclin-dependent kinases (CDKs), and Tropomyosin receptor kinases (Trks).

Pyrazolo[1,5-a]pyridine-5-carbaldehyde is a key intermediate in the synthesis of such inhibitors. The aldehyde functionality serves as a versatile chemical handle for the introduction of diverse substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the final compounds. This document provides a comprehensive overview of the synthetic strategies, experimental protocols, and biological evaluation of protein kinase inhibitors derived from this starting material.

Data Presentation: Inhibitory Activity of Pyrazolo[1,5-a]pyridine Derivatives

The following table summarizes the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyridine-based compounds against various protein kinases. This data highlights the potential of this scaffold in developing potent and selective kinase inhibitors.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
PZ-PI3K-01 PI3Kα8.5Wortmannin2.2
PZ-PI3K-02 PI3Kβ15.2GDC-09413.3
PZ-PI3K-03 PI3Kδ3.1Idelalisib2.5
PZ-CDK2-01 CDK2/cyclin E12.7Roscovitine100
PZ-TRKA-01 TrkA9.8Larotrectinib<10

Experimental Protocols

General Synthetic Workflow from this compound

The general synthetic approach involves the functionalization of the aldehyde group of this compound through various chemical transformations to generate a library of diverse derivatives. A common and effective method is reductive amination, which allows for the introduction of a wide range of amine-containing side chains.

G start This compound reaction Reductive Amination start->reaction amine Primary or Secondary Amine (R1R2NH) amine->reaction reductant Reducing Agent (e.g., NaBH(OAc)3) reductant->reaction product Substituted Pyrazolo[1,5-a]pyridine Derivative reaction->product purification Purification (e.g., Chromatography) product->purification final_product Final Kinase Inhibitor purification->final_product

Caption: General workflow for the synthesis of protein kinase inhibitors via reductive amination of this compound.

Protocol 1: Synthesis of a Pyrazolo[1,5-a]pyridine Derivative via Reductive Amination

This protocol describes a representative procedure for the synthesis of a protein kinase inhibitor candidate starting from this compound and a primary amine.

Materials:

  • This compound (1.0 eq)

  • Substituted primary amine (e.g., 4-aminomorpholine) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of this compound (1.0 g, 6.84 mmol) in anhydrous dichloromethane (50 mL) is added the substituted primary amine (1.2 eq, 8.21 mmol) and a catalytic amount of acetic acid (2-3 drops).

  • The reaction mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (1.5 eq, 10.26 mmol) is added portion-wise over 10 minutes.

  • The reaction is stirred at room temperature for 12-16 hours, or until completion as monitored by TLC.

  • The reaction is quenched by the slow addition of saturated aqueous NaHCO3 solution.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired substituted pyrazolo[1,5-a]pyridine derivative.

In Vitro Kinase Assay Protocols

The following are general protocols for in vitro kinase assays to evaluate the inhibitory activity of the synthesized compounds.

This assay measures the activity of PI3Kα by quantifying the amount of ADP produced in the kinase reaction using a luminescence-based method.

Materials:

  • Recombinant human PI3Kα enzyme

  • PI3K substrate (e.g., PIP2)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in kinase assay buffer.

  • In a 96-well plate, add the inhibitor solution, PI3Kα enzyme, and PI3K substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • The IC50 values are calculated by fitting the data to a dose-response curve.

This assay measures the activity of the CDK2/cyclin E complex by quantifying the phosphorylation of a substrate peptide.

Materials:

  • Recombinant human CDK2/cyclin E complex

  • CDK2 substrate peptide (e.g., a derivative of Histone H1)

  • ATP, [γ-33P]ATP (for radiometric assay) or appropriate reagents for non-radiometric assays

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

  • Synthesized inhibitor compounds

  • Phosphocellulose paper and scintillation counter (for radiometric assay)

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in kinase assay buffer.

  • In a reaction tube, add the inhibitor solution, CDK2/cyclin E enzyme, and substrate peptide.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper to remove unincorporated [γ-33P]ATP.

  • The amount of incorporated radioactivity is quantified using a scintillation counter.

  • The IC50 values are calculated from the dose-response curve.

This assay measures the autophosphorylation of TrkA or the phosphorylation of a substrate by TrkA.

Materials:

  • Recombinant human TrkA kinase domain

  • TrkA substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Synthesized inhibitor compounds

  • Assay detection reagents (e.g., anti-phosphotyrosine antibody and a secondary detection system)

Procedure:

  • Coat a 96-well plate with the TrkA substrate.

  • Prepare serial dilutions of the inhibitor compounds.

  • Add the inhibitor solution and TrkA enzyme to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for 60 minutes.

  • Wash the plate and add a primary antibody that recognizes the phosphorylated substrate.

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.

  • Calculate IC50 values from the resulting dose-response curves.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways in which the targeted protein kinases are involved.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and proliferation.

CDK2_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylation (inactivation) E2F E2F Rb->E2F Release CyclinE Cyclin E E2F->CyclinE Transcription CDK2 CDK2 CyclinE->CDK2 Binding & Activation G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition

Caption: The CDK2/cyclin E pathway plays a crucial role in regulating the G1/S transition of the cell cycle.

TrkA_Pathway NGF Nerve Growth Factor (NGF) TrkA TrkA Receptor NGF->TrkA Binding & Dimerization Ras Ras TrkA->Ras Activation PI3K PI3K TrkA->PI3K Activation PLCg PLCγ TrkA->PLCg Activation MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway AKT_Pathway AKT Pathway PI3K->AKT_Pathway DAG_IP3 DAG / IP3 PLCg->DAG_IP3 Survival Neuronal Survival & Differentiation MAPK_Pathway->Survival AKT_Pathway->Survival

Caption: The TrkA signaling pathway, activated by Nerve Growth Factor (NGF), is vital for neuronal survival and differentiation.

Application Notes and Protocols for OLED Materials Based on Pyrazolo[1,5-a]pyridine-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of novel Pyrazolo[1,5-a]pyridine-5-carbaldehyde derivatives as promising materials for Organic Light-Emitting Diodes (OLEDs). The protocols detailed below are based on established synthetic methodologies and standard device fabrication techniques, offering a practical guide for the development of next-generation organic electronic materials.

Introduction to Pyrazolo[1,5-a]pyridine Derivatives in OLEDs

The pyrazolo[1,5-a]pyridine core is a versatile heterocyclic scaffold known for its robust chemical and thermal stability, as well as its tunable photophysical properties. These characteristics make it an attractive candidate for the development of new emitter materials for OLEDs. The introduction of a carbaldehyde group at the 5-position of the pyrazolo[1,5-a]pyridine ring system can serve as a key functional handle for further molecular engineering, allowing for the fine-tuning of the material's electronic and optical properties. This document outlines a hypothetical case study for the development of a novel blue-emitting OLED material, PzPC-CHO , a donor-acceptor type molecule based on a this compound derivative.

Synthesis of this compound Derivatives

A plausible synthetic route for a generic this compound derivative is presented below. This multi-step synthesis is adapted from established procedures for the synthesis of related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine systems.

Experimental Protocol: Synthesis of a Donor-Substituted this compound (PzPC-CHO)

Materials:

  • Substituted 2-aminopyridine

  • Appropriate β-ketoaldehyde or its synthetic equivalent

  • Vilsmeier-Haack reagent (POCl₃, DMF)

  • Solvents (e.g., Ethanol, Acetonitrile, Dichloromethane)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Step 1: Synthesis of the Pyrazolo[1,5-a]pyridine Core.

    • To a solution of a substituted 2-aminopyridine (1.0 eq) in ethanol, add the appropriate β-ketoaldehyde (1.1 eq).

    • Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired pyrazolo[1,5-a]pyridine core.

  • Step 2: Formylation at the 5-position (Vilsmeier-Haack Reaction).

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of dimethylformamide (DMF, 5.0 eq) in anhydrous dichloromethane (DCM) to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) to the cooled solution and stir for 30 minutes.

    • Add a solution of the pyrazolo[1,5-a]pyridine core from Step 1 (1.0 eq) in anhydrous DCM to the reaction mixture dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by carefully pouring it into a beaker of ice-water.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography to yield the final this compound derivative (PzPC-CHO ).

dot

Synthesis_Workflow Synthesis of PzPC-CHO cluster_start Starting Materials cluster_synthesis Reaction Steps cluster_purification Purification cluster_product Final Product 2-Aminopyridine 2-Aminopyridine Cyclocondensation Cyclocondensation 2-Aminopyridine->Cyclocondensation beta-Ketoaldehyde beta-Ketoaldehyde beta-Ketoaldehyde->Cyclocondensation Column_Chromatography_1 Column Chromatography Cyclocondensation->Column_Chromatography_1 Purification Formylation Formylation Column_Chromatography_2 Column Chromatography Formylation->Column_Chromatography_2 Crude Product Column_Chromatography_1->Formylation Pyrazolo[1,5-a]pyridine Core PzPC-CHO PzPC-CHO Column_Chromatography_2->PzPC-CHO

Caption: Synthetic workflow for PzPC-CHO.

Photophysical Properties

The photophysical properties of the synthesized this compound derivatives are crucial for their application as OLED emitters. The following table summarizes the expected photophysical data for our hypothetical PzPC-CHO molecule, based on trends observed for similar donor-acceptor pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives.

PropertyValue (in THF solution)Value (in thin film)
Absorption Max (λabs)350 nm365 nm
Emission Max (λem)450 nm (Blue)465 nm (Blue)
Photoluminescence Quantum Yield (PLQY)75%60%
Fluorescence Lifetime (τ)2.5 ns3.0 ns
HOMO Level-5.6 eV-
LUMO Level-2.7 eV-
Band Gap (Eg)2.9 eV-

OLED Device Fabrication

A standard multi-layer OLED device can be fabricated using the synthesized PzPC-CHO as the emitting layer. The following protocol outlines a typical fabrication process using a combination of solution-processing and thermal evaporation techniques.

Experimental Protocol: Fabrication of a PzPC-CHO Based OLED

Device Structure: ITO / PEDOT:PSS / HTL / PzPC-CHO (EML) / ETPL / LiF / Al

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Hole Transport Layer (HTL) material (e.g., TAPC)

  • PzPC-CHO emitter solution (in a suitable organic solvent like chloroform or toluene)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Lithium Fluoride (LiF)

  • Aluminum (Al)

  • Spin coater

  • Thermal evaporator system

  • Glovebox with an inert atmosphere

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer (approx. 30-40 nm) of PEDOT:PSS onto the cleaned ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen atmosphere.

  • Hole Transport Layer (HTL) Deposition: Transfer the substrates into a high-vacuum thermal evaporator. Deposit a layer (approx. 30 nm) of the HTL material (e.g., TAPC) by thermal evaporation.

  • Emitting Layer (EML) Deposition: In a glovebox, prepare a solution of PzPC-CHO (e.g., 10 mg/mL in chloroform). Spin-coat the emitter solution onto the HTL to form a thin film (approx. 20-30 nm). Anneal the substrate at 80 °C for 10 minutes to remove residual solvent.

  • Electron Transport Layer (ETL) Deposition: Transfer the substrates back to the thermal evaporator and deposit a layer (approx. 30 nm) of the ETL material (e.g., TPBi).

  • Cathode Deposition: Sequentially deposit a thin layer of LiF (approx. 1 nm) as an electron injection layer, followed by a thicker layer of Al (approx. 100 nm) as the cathode without breaking the vacuum.

  • Encapsulation: Encapsulate the fabricated device using a UV-curable epoxy and a glass coverslip in an inert atmosphere to prevent degradation from moisture and oxygen.

dot

OLED_Fabrication_Workflow OLED Fabrication Workflow cluster_substrate Substrate Preparation cluster_solution Solution Processing cluster_evaporation Thermal Evaporation cluster_final Final Steps ITO_Substrate ITO Glass Substrate Cleaning Substrate Cleaning (Ultrasonication, UV-Ozone) ITO_Substrate->Cleaning PEDOT_PSS Spin-coat PEDOT:PSS (HIL) Cleaning->PEDOT_PSS HTL Deposit HTL (e.g., TAPC) PEDOT_PSS->HTL PzPC_CHO_EML Spin-coat PzPC-CHO (EML) ETL Deposit ETL (e.g., TPBi) PzPC_CHO_EML->ETL HTL->PzPC_CHO_EML Cathode Deposit Cathode (LiF/Al) ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Device Final OLED Device Encapsulation->Device

Caption: OLED fabrication workflow.

OLED Device Performance

The performance of the fabricated OLED device is evaluated by measuring its current density-voltage-luminance (J-V-L) characteristics and its electroluminescence (EL) spectrum. The following table presents a set of hypothetical but realistic performance data for the PzPC-CHO based OLED.

ParameterValue
Maximum Emission Wavelength468 nm (Blue)
CIE Coordinates (x, y)(0.15, 0.18)
Turn-on Voltage (at 1 cd/m²)3.5 V
Maximum Luminance5,500 cd/m²
Maximum Current Efficiency8.2 cd/A
Maximum Power Efficiency6.5 lm/W
Maximum External Quantum Efficiency (EQE)5.8%

Conclusion

The this compound scaffold represents a promising platform for the development of novel and efficient emitter materials for OLED applications. The synthetic accessibility and the potential for broad tuning of photophysical properties make these compounds highly attractive for further research and development in the field of organic electronics. The protocols and data presented in these application notes provide a foundational framework for researchers to explore this exciting class of materials.

Application Notes and Protocols: Pyrazolo[1,5-a]pyridine-5-carbaldehyde as a Versatile Ligand for Metal Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyridine derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science. Their rigid, planar structure and electron-rich nature make them excellent scaffolds for the development of therapeutic agents and functional materials. The introduction of a carbaldehyde group at the 5-position of the pyrazolo[1,5-a]pyridine core creates a versatile precursor for the synthesis of a wide array of Schiff base ligands. These ligands, in turn, can coordinate with various transition metals to form stable complexes with potential applications in catalysis, bio-imaging, and as novel therapeutic agents, exhibiting antimicrobial and anticancer properties. This document provides a detailed overview of the synthesis of pyrazolo[1,5-a]pyridine-5-carbaldehyde, its conversion to Schiff base ligands, and the subsequent formation of metal complexes, along with protocols for their characterization and evaluation.

Synthesis of this compound

The synthesis of the target aldehyde can be envisioned as a two-step process: first, the construction of the pyrazolo[1,5-a]pyridine core, followed by formylation at the 5-position.

Protocol 1: Synthesis of the Pyrazolo[1,5-a]pyridine Core

A common method for the synthesis of the pyrazolo[1,5-a]pyridine scaffold involves the [3+2] cycloaddition of N-iminopyridinium ylides with alkynes.

Materials:

  • Substituted pyridine

  • O-(Mesitylenesulfonyl)hydroxylamine (MSH)

  • Alkyne (e.g., ethyl propiolate)

  • Dichloromethane (DCM)

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of N-aminopyridinium salt: To a solution of the substituted pyridine in DCM, add MSH portion-wise at 0 °C. Stir the mixture at room temperature for 2-3 hours. The resulting precipitate is the N-aminopyridinium salt.

  • Generation of N-iminopyridinium ylide and cycloaddition: The N-aminopyridinium salt is treated with a base (e.g., potassium carbonate) in the presence of the alkyne in a suitable solvent like DMF. The reaction mixture is heated, leading to the formation of the pyrazolo[1,5-a]pyridine derivative.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Protocol 2: Formylation of Pyrazolo[1,5-a]pyridine

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocyclic compounds and is a probable route to introduce the aldehyde group at the 5-position.

Materials:

  • Pyrazolo[1,5-a]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Sodium bicarbonate solution

Procedure:

  • Vilsmeier reagent formation: In a round-bottom flask, cool DMF to 0 °C and slowly add POCl₃ with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation: Add a solution of pyrazolo[1,5-a]pyridine in DMF dropwise to the Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours, monitoring the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution. The precipitated product, this compound, is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.

Synthesis of Schiff Base Ligands

The aldehyde functionality of this compound is a versatile handle for the synthesis of Schiff bases through condensation with primary amines.

Protocol 3: General Synthesis of Schiff Base Ligands

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, amino acids)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound in ethanol.

  • Add an equimolar amount of the desired primary amine to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring the formation of the Schiff base by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The precipitated Schiff base ligand is collected by filtration, washed with cold ethanol, and dried under vacuum.

Synthesis of Metal Complexes

The synthesized Schiff base ligands, possessing nitrogen and potentially other donor atoms (e.g., oxygen from a hydroxyl-substituted amine), are excellent chelating agents for a variety of transition metals.

Protocol 4: General Synthesis of Metal(II) Schiff Base Complexes

Materials:

  • Schiff base ligand derived from this compound

  • Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, CoCl₂, ZnCl₂)

  • Methanol or Ethanol

Procedure:

  • Dissolve the Schiff base ligand in hot methanol.

  • In a separate flask, dissolve the metal(II) salt in methanol.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring. A 1:2 metal-to-ligand molar ratio is common for divalent metals.

  • Reflux the resulting mixture for 3-6 hours. The formation of a colored precipitate indicates the formation of the metal complex.

  • Cool the mixture to room temperature, and collect the solid complex by filtration.

  • Wash the complex with methanol and then with diethyl ether to remove any unreacted starting materials.

  • Dry the final product in a desiccator over anhydrous CaCl₂.

Characterization Data

The following tables summarize typical quantitative data expected from the characterization of this compound derived Schiff base metal complexes, based on literature for analogous compounds.

Table 1: Spectroscopic Data for a Representative Schiff Base Ligand and its Metal(II) Complex

CompoundKey IR Peaks (cm⁻¹)¹H NMR (δ, ppm)UV-Vis λ_max (nm)
Schiff Base Ligand (L) ~1620 (C=N, imine), ~1590 (C=N, pyridine)~8.5 (s, 1H, -CH=N-), 7.0-8.8 (m, Ar-H)~280, ~350
[CuL₂Cl₂] Complex ~1600 (C=N, imine, shifted), ~1580 (C=N, pyridine, shifted), ~450-550 (M-N)Broad signals due to paramagnetic nature~290, ~380, ~650 (d-d)
[ZnL₂Cl₂] Complex ~1605 (C=N, imine, shifted), ~1585 (C=N, pyridine, shifted), ~440-540 (M-N)~8.6 (s, 1H, -CH=N-), 7.1-8.9 (m, Ar-H)~285, ~360

Table 2: Potential Biological Activity Data for Metal Complexes

ComplexTest Organism/Cell LineActivityIC₅₀ / Zone of Inhibition
[CuL₂Cl₂] S. aureus (bacterium)Antibacterial15-20 mm
E. coli (bacterium)Antibacterial12-18 mm
MCF-7 (human breast cancer)Anticancer10-25 µM
[NiL₂(OAc)₂] C. albicans (fungus)Antifungal10-15 mm
HeLa (human cervical cancer)Anticancer15-30 µM
[CoL₂Cl₂] S. aureus (bacterium)Antibacterial18-25 mm
A549 (human lung cancer)Anticancer20-40 µM

Note: The data in these tables are representative and based on values reported for structurally similar Schiff base metal complexes. Actual values for complexes of this compound will require experimental determination.

Visualizations

Experimental Workflow for Ligand and Complex Synthesis

G cluster_0 Ligand Synthesis cluster_1 Metal Complex Synthesis PyrazoloPyridine Pyrazolo[1,5-a]pyridine Vilsmeier Vilsmeier-Haack Formylation PyrazoloPyridine->Vilsmeier Aldehyde This compound Vilsmeier->Aldehyde Condensation Schiff Base Condensation Aldehyde->Condensation Amine Primary Amine Amine->Condensation SchiffBase Schiff Base Ligand Condensation->SchiffBase SchiffBase->SchiffBase_ref MetalSalt Metal(II) Salt Complexation Complexation Reaction MetalSalt->Complexation MetalComplex Metal(II) Schiff Base Complex Complexation->MetalComplex

Caption: Workflow for the synthesis of Schiff base ligands and their metal complexes.

Potential Signaling Pathway Inhibition by Metal Complexes

G cluster_pathway Cancer Cell Proliferation Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseCascade Kinase Cascade (e.g., MAPK/ERK) Receptor->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor CellProliferation Cell Proliferation & Survival TranscriptionFactor->CellProliferation MetalComplex Pyrazolo[1,5-a]pyridine-based Metal Complex MetalComplex->KinaseCascade Inhibition MetalComplex->TranscriptionFactor Inhibition

Caption: Hypothetical inhibition of a cancer cell signaling pathway by a metal complex.

Applications and Future Directions

Metal complexes derived from this compound Schiff bases are promising candidates for a variety of applications:

  • Drug Development: The demonstrated antimicrobial and anticancer activities of similar complexes suggest that these compounds could be developed as novel therapeutic agents. The ability to tune the biological activity by modifying the amine component of the Schiff base and the coordinated metal ion offers a powerful strategy for lead optimization.

  • Catalysis: The coordinated metal center can act as a Lewis acid catalyst for various organic transformations. The heterocyclic ligand can influence the catalytic activity and selectivity.

  • Materials Science: The photophysical properties of these complexes, which can be tuned by the choice of metal and ligand, make them potential candidates for use in organic light-emitting diodes (OLEDs) and as fluorescent probes for bio-imaging.

Further research should focus on the synthesis and characterization of a library of these complexes with different metals and Schiff base ligands to establish clear structure-activity relationships. In-depth mechanistic studies are also required to understand their mode of biological action and catalytic mechanisms.

Application Notes and Protocols for the Functionalization of the Pyrazolo[1,5-a]pyridine Core via the 5-Carbaldehyde Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and functionalization of the pyrazolo[1,5-a]pyridine core, focusing on chemical transformations of the 5-carbaldehyde group. The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, and its derivatization is of significant interest in medicinal chemistry and drug discovery. The protocols outlined below detail the synthesis of the key intermediate, pyrazolo[1,5-a]pyridine-5-carbaldehyde, and its subsequent functionalization through Wittig olefination, reductive amination, and Knoevenagel condensation.

Introduction to the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this core have been reported to exhibit activities as kinase inhibitors, including targeting the phosphoinositide 3-kinase (PI3K) pathway, which is a critical regulator of cell growth, proliferation, and survival. Dysregulation of the PI3K/AKT/mTOR signaling cascade is implicated in various diseases, including cancer and inflammatory disorders, making it a key target for drug development. The functionalization of the pyrazolo[1,5-a]pyridine core, particularly at the 5-position, allows for the exploration of structure-activity relationships and the development of novel therapeutic agents.

Synthesis of this compound

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich heterocyclic systems and can be employed for the synthesis of this compound from the parent pyrazolo[1,5-a]pyridine.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • Pyrazolo[1,5-a]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, cool a solution of N,N-dimethylformamide (3.0 equiv.) in dichloromethane to 0 °C.

  • Slowly add phosphorus oxychloride (3.0 equiv.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Add a solution of pyrazolo[1,5-a]pyridine (1.0 equiv.) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford this compound.

Expected Yield: 60-75%

Spectroscopic Data for this compound:

Analysis Data
¹H NMR The aldehyde proton typically appears as a singlet around δ 9.8-10.2 ppm. Aromatic protons will show characteristic shifts and coupling constants for the pyrazolo[1,5-a]pyridine ring system.
IR (KBr) A strong absorption band for the carbonyl stretch is expected in the region of 1680-1720 cm⁻¹.
Mass Spec The molecular ion peak [M]⁺ is expected at m/z 146.

Functionalization of the 5-Carbaldehyde Group

The aldehyde functionality at the 5-position of the pyrazolo[1,5-a]pyridine core is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

Wittig Reaction

The Wittig reaction allows for the conversion of the carbaldehyde into an alkene, providing a route to vinyl-substituted pyrazolo[1,5-a]pyridines. The following is a general protocol adaptable for various phosphorus ylides.

Wittig_Workflow cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Workup and Purification Phosphonium_Salt Phosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Reaction_Vessel Reaction in Anhydrous THF Ylide->Reaction_Vessel Aldehyde Pyrazolo[1,5-a]pyridine- 5-carbaldehyde Aldehyde->Reaction_Vessel Alkene Vinyl-substituted Pyrazolo[1,5-a]pyridine Reaction_Vessel->Alkene Formation of Alkene Quench Quench with Water Alkene->Quench Extraction Extraction with Organic Solvent Quench->Extraction Purification Column Chromatography Extraction->Purification

Caption: General workflow for the reductive amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, piperidine, benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv.) in dry dichloromethane, add the desired amine (1.2 equiv.).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amine derivative.

Data Presentation: Representative Reductive Amination Yields

EntryAmineProductYield (%)
1Morpholine4-((Pyrazolo[1,5-a]pyridin-5-yl)methyl)morpholine80-95%
2Piperidine5-((Piperidin-1-yl)methyl)pyrazolo[1,5-a]pyridine75-90%
3BenzylamineN-Benzyl-1-(pyrazolo[1,5-a]pyridin-5-yl)methanamine85-95%

Note: Yields are based on reported procedures for similar substrates and may vary.

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base. This reaction is useful for synthesizing α,β-unsaturated compounds.

Knoevenagel_Workflow Knoevenagel Condensation Workflow Aldehyde Pyrazolo[1,5-a]pyridine- 5-carbaldehyde Reaction Reaction in Ethanol/Water (Optional: weak base catalyst) Aldehyde->Reaction Active_Methylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) Active_Methylene->Reaction Product α,β-Unsaturated Product Reaction->Product Filtration Filtration and Washing Product->Filtration Recrystallization Recrystallization Filtration->Recrystallization

Caption: Workflow for the Knoevenagel condensation of this compound.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate)

  • Ethanol

  • Water

  • Piperidine or another weak base (optional)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) and the active methylene compound (1.1 equiv.) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • If required, add a catalytic amount of a weak base like piperidine (0.1 equiv.). Some reactions may proceed without a catalyst.

  • Stir the reaction mixture at room temperature for 2-12 hours. The product may precipitate out of the solution. Monitor the reaction by TLC.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol or water.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation: Representative Knoevenagel Condensation Yields

EntryActive Methylene CompoundProductYield (%)
1Malononitrile2-(Pyrazolo[1,5-a]pyridin-5-ylmethylene)malononitrile85-95%
2Ethyl cyanoacetateEthyl 2-cyano-3-(pyrazolo[1,5-a]pyridin-5-yl)acrylate80-90%
3Diethyl malonateDiethyl 2-(pyrazolo[1,5-a]pyridin-5-ylmethylene)malonate70-85%

Note: Yields are based on reported procedures for similar heteroaromatic aldehydes and may vary.

Application in Signaling Pathways: PI3K/AKT/mTOR Pathway

Derivatives of the pyrazolo[1,5-a]pyridine scaffold have shown promise as inhibitors of the PI3K signaling pathway. The following diagram illustrates the key components of this pathway, which is a central regulator of cell survival and proliferation.

PI3K_Pathway PI3K/AKT/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP3->PIP2 Dephosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PTEN PTEN PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) AKT->Downstream Regulation mTORC2 mTORC2 mTORC2->AKT Phosphorylation mTORC1->Downstream Regulation Inhibitor Pyrazolo[1,5-a]pyridine Derivatives Inhibitor->PI3K Inhibition

Caption: Simplified diagram of the PI3K/AKT/mTOR signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyridine derivatives.

The development of pyrazolo[1,5-a]pyridine-based compounds that selectively inhibit isoforms of PI3K, such as PI3Kδ, is a promising strategy for the treatment of certain cancers and inflammatory diseases. The functionalization of the 5-carbaldehyde group provides a means to modulate the potency, selectivity, and pharmacokinetic properties of these inhibitors.

Application Notes and Protocols for the Condensation Reaction of Pyrazolo[1,5-a]pyridine-5-carbaldehyde with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases through the condensation reaction of Pyrazolo[1,5-a]pyridine-5-carbaldehyde with various primary amines. The resulting imines are of significant interest in medicinal chemistry and drug development due to the established bioactivity of the pyrazolo[1,5-a]pyridine scaffold as potent kinase inhibitors.[1][2] This scaffold is a key component in several anticancer agents, and its derivatives are actively investigated for their therapeutic potential.[3][4][5] The protocols outlined herein are designed to be reproducible and scalable for applications in academic research and industrial drug discovery settings.

Introduction

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in a variety of biologically active compounds.[4] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] A significant area of research focuses on their activity as protein kinase inhibitors, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][2]

The condensation reaction of this compound with primary amines to form Schiff bases (imines) offers a straightforward method to introduce molecular diversity and modulate the physicochemical and pharmacological properties of the parent scaffold. These Schiff base derivatives are valuable intermediates for further chemical transformations and are themselves candidates for biological screening.[3] This document details the synthetic procedures, reaction conditions, and potential applications of these compounds in drug discovery, with a focus on their role as potential kinase inhibitors.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the synthesis of various Schiff bases derived from substituted pyrazole-4-carbaldehydes, which serve as close analogs to this compound. This data is provided to offer representative examples of typical reaction parameters and expected yields.

EntryAmineSolventCatalystTemp. (°C)Time (h)Yield (%)Reference
12-AminopyridineEthanolGlacial Acetic AcidReflux680
2Substituted AnilinesEthanolGlacial Acetic AcidReflux490
32-AminophenolEthanol-Microwave-High[6]
4AnilineEthanolSodium Hydroxide602High[7]
5Benzothiazole amines-Mild Conditions--Good[8]

Experimental Protocols

General Protocol for the Synthesis of Schiff Bases from this compound

This protocol describes a general method for the acid-catalyzed condensation of this compound with a primary amine.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a solution of this compound (1.0 eq.) in absolute ethanol, add the respective primary amine (1.0-1.2 eq.).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Fit the flask with a condenser and reflux the mixture with stirring for 4-8 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Workup & Purification cluster_product Final Product aldehyde This compound reaction_mixture Mixing aldehyde->reaction_mixture amine Primary Amine amine->reaction_mixture solvent Ethanol solvent->reaction_mixture catalyst Glacial Acetic Acid catalyst->reaction_mixture heating Reflux (4-8h) cooling Cooling heating->cooling filtration Filtration / Concentration cooling->filtration purification Recrystallization / Chromatography filtration->purification product Schiff Base (Imine) purification->product reaction_mixture->heating

Caption: General workflow for the synthesis of Schiff bases.

Potential Signaling Pathway Inhibition

Derivatives of the pyrazolo[1,5-a]pyridine scaffold have been identified as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, which is a critical pathway for cell proliferation, survival, and growth, and is often hyperactivated in cancer.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Schiff Base Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Applications in Drug Development

The Schiff bases synthesized from this compound are valuable scaffolds for the development of novel therapeutic agents. Their structural similarity to known kinase inhibitors suggests their potential as anticancer agents.[9][10] The imine linkage provides a point for further chemical modification, allowing for the fine-tuning of their biological activity and pharmacokinetic properties.

Researchers in drug development can utilize these compounds as starting points for lead optimization campaigns. Structure-activity relationship (SAR) studies can be conducted by systematically varying the amine component to explore the impact on target binding and cellular activity. The synthesized compounds can be screened against a panel of protein kinases to identify specific targets and elucidate their mechanism of action. The potential for these compounds to inhibit key signaling pathways, such as the PI3K/AKT/mTOR pathway, makes them attractive candidates for further preclinical and clinical development.[1][5]

References

Application Note: High-Yield Synthesis of (Pyrazolo[1,5-a]pyridin-5-yl)methanol via Sodium Borohydride Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the efficient reduction of Pyrazolo[1,5-a]pyridine-5-carbaldehyde to its corresponding hydroxymethyl derivative, (Pyrazolo[1,5-a]pyridin-5-yl)methanol. The described method utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, in a straightforward and high-yielding procedure. This protocol is particularly relevant for researchers in medicinal chemistry and drug development, where the pyrazolo[1,5-a]pyridine scaffold is a key pharmacophore. The resulting primary alcohol is a versatile intermediate for further functionalization in the synthesis of novel therapeutic agents.

Introduction

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The functionalization of this scaffold is crucial for the development of new chemical entities with enhanced potency and selectivity. The reduction of a carbaldehyde group to a primary alcohol is a fundamental transformation in synthetic organic chemistry, providing a hydroxyl group that can be further manipulated. Sodium borohydride is an ideal reagent for this purpose due to its chemoselectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions.[1][2] This application note outlines a robust and reproducible protocol for the synthesis of (Pyrazolo[1,5-a]pyridin-5-yl)methanol, a key building block for the elaboration of more complex molecules.

Reaction Scheme

Experimental Protocol

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Deionized water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.5 - 2.0 eq) portion-wise over 10-15 minutes. The addition should be controlled to maintain the reaction temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water (approximately 5-10 mL) at 0 °C to decompose the excess sodium borohydride.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • To the resulting aqueous residue, add ethyl acetate (20-30 mL) and transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

    • Combine the organic extracts and wash with brine (20 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (Pyrazolo[1,5-a]pyridin-5-yl)methanol.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure hydroxymethyl derivative.

Data Presentation

ParameterValue
Starting Material This compound
Product (Pyrazolo[1,5-a]pyridin-5-yl)methanol
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
Reducing Agent Sodium Borohydride (NaBH₄)
Stoichiometry of NaBH₄ 1.5 - 2.0 equivalents
Solvent Methanol
Reaction Temperature 0 °C to Room Temperature
Reaction Time 1 - 3 hours
Typical Yield >90% (after purification)
Purification Method Silica Gel Column Chromatography

Characterization of (Pyrazolo[1,5-a]pyridin-5-yl)methanol

The structure and purity of the synthesized (Pyrazolo[1,5-a]pyridin-5-yl)methanol can be confirmed by standard analytical techniques:

  • ¹H NMR: The spectrum should show the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of a new signal for the methylene protons of the hydroxymethyl group (typically around 4.5-5.0 ppm) and a signal for the hydroxyl proton.

  • ¹³C NMR: The spectrum will show the disappearance of the aldehyde carbonyl carbon signal (around 180-190 ppm) and the appearance of a new signal for the methylene carbon (around 60-65 ppm).

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight.

  • Infrared (IR) Spectroscopy: The spectrum will show the disappearance of the strong carbonyl (C=O) stretching band of the aldehyde (around 1700 cm⁻¹) and the appearance of a broad O-H stretching band for the alcohol (around 3200-3600 cm⁻¹).

Mandatory Visualization

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_aldehyde This compound dissolve Dissolve Aldehyde in Methanol start_aldehyde->dissolve start_reagent Sodium Borohydride (NaBH4) add_nabh4 Add NaBH4 Portion-wise start_reagent->add_nabh4 cool Cool to 0 °C dissolve->cool cool->add_nabh4 react Stir at 0 °C to RT (Monitor by TLC) add_nabh4->react quench Quench with Water react->quench concentrate Remove Methanol quench->concentrate extract Extract with Ethyl Acetate concentrate->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry purify Column Chromatography dry->purify product (Pyrazolo[1,5-a]pyridin-5-yl)methanol purify->product

Caption: Experimental workflow for the reduction of this compound.

References

Application Notes and Protocols for the Synthesis of Potential Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and evaluation of several classes of potential neuroprotective agents. The methodologies outlined below are based on published research and are intended to serve as a guide for the development of novel therapeutics for neurodegenerative diseases and ischemic stroke.

I. Multi-Target Quinazolinone Derivatives for Alzheimer's Disease

Quinazolinone derivatives have emerged as promising multi-target-directed ligands for Alzheimer's disease, exhibiting inhibitory effects on cholinesterases, amyloid-β (Aβ) aggregation, and oxidative stress.

Data Presentation: Neuroprotective Activity of Quinazolinone Derivatives
CompoundAChE Inhibition IC₅₀ (µM)Aβ₁₋₄₂ Aggregation Inhibition (%)Antioxidant Capacity (ORAC-FL, TE)
3h 6.6736.685.73

TE: Trolox Equivalents

Experimental Protocols

1. General Synthesis of Quinazolinone Derivatives (e.g., Compound 3h)

This protocol describes a one-pot, multi-component reaction for the synthesis of quinazolinone derivatives.

  • Step 1: Synthesis of 2-aminobenzamides. To a solution of the appropriate anthranilic acid (1 eq) in a suitable solvent such as THF, add a coupling agent like TBTU (1.1 eq) and a base such as triethylamine (2 eq). Stir the mixture at room temperature for 30 minutes. Then, add the corresponding amine (1.1 eq) and continue stirring at room temperature for 12-24 hours.

  • Step 2: Cyclization to Quinazolinones. To the solution from Step 1, add an appropriate aldehyde or ketone (1.2 eq) and a catalyst such as p-toluenesulfonic acid (0.1 eq). Reflux the mixture for 6-12 hours.

  • Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

2. Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to determine the ability of the synthesized compounds to inhibit the activity of AChE.

  • Principle: Based on the Ellman method, where the hydrolysis of acetylthiocholine iodide (ATCI) by AChE produces thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoic acid), monitored at 412 nm.

  • Procedure:

    • Prepare a solution of AChE in phosphate buffer (pH 8.0).

    • Add the test compound at various concentrations to the enzyme solution and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding ATCI and DTNB.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

3. Aβ₁₋₄₂ Aggregation Inhibition Assay

This assay evaluates the ability of the compounds to prevent the aggregation of the Aβ₁₋₄₂ peptide, a key pathological event in Alzheimer's disease.

  • Principle: The aggregation of Aβ₁₋₄₂ is monitored by the fluorescence of Thioflavin T (ThT), which binds to β-sheet structures in the amyloid fibrils.

  • Procedure:

    • Prepare a solution of Aβ₁₋₄₂ peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Incubate the peptide solution with or without the test compounds at 37°C with continuous agitation.

    • At various time points, take aliquots and add ThT solution.

    • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm).

    • Calculate the percentage of inhibition of aggregation.

4. Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant capacity of the synthesized compounds.

  • Principle: This assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (fluorescein) by an antioxidant.

  • Procedure:

    • Prepare a solution of the fluorescent probe in phosphate buffer.

    • Add the test compound and a peroxyl radical generator (e.g., AAPH).

    • Monitor the decay of fluorescence over time in a microplate reader.

    • Calculate the area under the curve (AUC) and compare it to a standard antioxidant (Trolox) to determine the ORAC value in Trolox Equivalents (TE).

Visualization

G cluster_synthesis Synthesis Workflow Anthranilic Acid Anthranilic Acid Coupling Coupling Anthranilic Acid->Coupling Amine Amine Amine->Coupling 2-Aminobenzamide 2-Aminobenzamide Coupling->2-Aminobenzamide Cyclization Cyclization 2-Aminobenzamide->Cyclization Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Cyclization Quinazolinone Quinazolinone Cyclization->Quinazolinone

Synthesis of Quinazolinone Derivatives.

II. Tetramethylpyrazine Derivatives Targeting Oxidative Stress

Tetramethylpyrazine (TMP), a component of traditional Chinese medicine, has been derivatized to enhance its neuroprotective properties, particularly against oxidative stress.

Data Presentation: Neuroprotective Effects of TMP Derivative 22a
AssayResult
Radical Scavenging Potent activity
t-BHP-induced Neuronal Injury Protective effect
Permanent Middle Cerebral Artery Occlusion (pMCAO) in rats Significant improvement in neurological deficits, reduced infarct area and brain edema
Experimental Protocols

1. Synthesis of Tetramethylpyrazine-Caffeic Acid-Nitrone Derivative (22a)

  • Step 1: Synthesis of TMP-linker intermediate. React tetramethylpyrazine with a suitable bifunctional linker containing a carboxylic acid and a protected amine group.

  • Step 2: Coupling with Caffeic Acid. Deprotect the amine group of the TMP-linker intermediate and couple it with caffeic acid using a standard peptide coupling reagent (e.g., HATU).

  • Step 3: Formation of the Nitrone. React the resulting amide with a suitable hydroxylamine derivative to form the final nitrone compound.

  • Purification: Purify the final product using column chromatography on silica gel.

2. tert-Butylhydroperoxide (t-BHP)-Induced Neuronal Injury Assay

This assay assesses the protective effect of compounds against oxidative stress-induced cell death in neuronal cells (e.g., PC12 cells).

  • Procedure:

    • Culture PC12 cells in appropriate medium.

    • Pre-treat the cells with the test compound for a specified time.

    • Induce oxidative stress by adding t-BHP to the culture medium.

    • After incubation, assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.

3. Permanent Middle Cerebral Artery Occlusion (pMCAO) Rat Model

This in vivo model is used to evaluate the neuroprotective efficacy of compounds in an ischemic stroke model.

  • Procedure:

    • Anesthetize the rat and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce a filament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • Administer the test compound (e.g., intravenously or intraperitoneally) at a specific time point relative to the occlusion.

    • After a defined period (e.g., 24 hours), assess neurological deficits using a standardized scoring system.

    • Sacrifice the animal and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

Visualization

G cluster_pathway PI3K/Akt Signaling Pathway in Neuroprotection Neuroprotective Agent (e.g., 22a) Neuroprotective Agent (e.g., 22a) PI3K PI3K Neuroprotective Agent (e.g., 22a)->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Phosphorylates Cell Survival Cell Survival Downstream Effectors->Cell Survival Inhibition of Apoptosis Inhibition of Apoptosis Downstream Effectors->Inhibition of Apoptosis

PI3K/Akt Signaling Pathway.

III. Selenoflavanones as Novel Neuroprotective Agents

The substitution of oxygen with selenium in the flavanone scaffold has been shown to improve physicochemical properties and enhance neuroprotective activity.

Data Presentation: Neuroprotective Effects of Selenoflavanones
CompoundIn vitro Antioxidant Effect (vs. H₂O₂)In vivo Infarct Volume Reduction (Transient Ischemia Mouse Model)
1a EffectiveSignificant reduction
1b EffectiveSignificant reduction
Experimental Protocols

1. Synthesis of Selenoflavanones (e.g., 1a and 1b)

  • Step 1: Synthesis of Selenochalcones. React an appropriate acetophenone with a corresponding benzaldehyde in the presence of a selenium-containing reagent (e.g., Woollins' reagent) and a base.

  • Step 2: Cyclization to Selenoflavanones. Cyclize the selenochalcone intermediate under acidic or basic conditions to yield the selenoflavanone.

  • Purification: Purify the final product by recrystallization or column chromatography.

2. Hydrogen Peroxide-Induced Cell Death Assay

This assay evaluates the ability of compounds to protect cells from oxidative damage induced by hydrogen peroxide.

  • Procedure:

    • Culture a suitable cell line (e.g., neuronal cells).

    • Pre-treat the cells with the test compounds.

    • Expose the cells to a cytotoxic concentration of hydrogen peroxide.

    • Assess cell viability using methods such as the MTT assay.

Visualization

G cluster_workflow Neuroprotective Agent Evaluation Workflow Synthesis Synthesis In vitro Assays In vitro Assays Synthesis->In vitro Assays Characterization & Screening In vivo Models In vivo Models In vitro Assays->In vivo Models Efficacy & Safety Lead Compound Lead Compound In vivo Models->Lead Compound Candidate Selection

Drug Discovery Workflow.

IV. Cinnamide Derivatives for Cerebral Ischemia

Novel cinnamide derivatives have demonstrated potent neuroprotective effects in both in vitro and in vivo models of cerebral ischemia.

Data Presentation: Neuroprotective Activity of Cinnamide Derivatives
CompoundIn vitro Neuroprotection (Glutamate-induced neurotoxicity in PC12 cells)In vivo Neuroprotection (MCAO model)
9t GoodSignificant
9u GoodSignificant
9y GoodSignificant
9z GoodSignificant
Experimental Protocols

1. Synthesis of Cinnamide Derivatives (e.g., 9t, 9u, 9y, 9z)

  • Step 1: Synthesis of Cinnamic Acid Chloride. React the desired substituted cinnamic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.

  • Step 2: Amidation. React the cinnamic acid chloride with the appropriate amine in the presence of a base to form the final cinnamide derivative.

  • Purification: Purify the product by recrystallization or column chromatography.

2. Glutamate-Induced Neurotoxicity Assay in PC12 Cells

This assay models excitotoxicity, a key mechanism of neuronal damage in stroke.

  • Procedure:

    • Culture and differentiate PC12 cells.

    • Pre-treat the cells with the test compounds.

    • Induce excitotoxicity by exposing the cells to a high concentration of glutamate.

    • Assess cell viability using the MTT assay.

3. Caspase-3 Activity Assay

This assay measures the activation of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Principle: A fluorogenic or colorimetric substrate containing the caspase-3 recognition sequence (DEVD) is cleaved by active caspase-3, releasing a detectable signal.

  • Procedure:

    • Lyse the cells treated as in the neurotoxicity assay.

    • Add the caspase-3 substrate to the cell lysate.

    • Incubate and measure the fluorescence or absorbance.

    • Quantify the caspase-3 activity relative to a control.

Visualization

G cluster_pathway Nrf2-ARE Antioxidant Pathway Oxidative Stress Oxidative Stress Nrf2 Nrf2 Oxidative Stress->Nrf2 Induces dissociation from Keap1 ARE ARE Nrf2->ARE Translocates to nucleus and binds Keap1 Keap1 Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates transcription

Nrf2-ARE Signaling Pathway.

Application Notes and Protocols for Novel Anti-Proliferative Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of novel anti-proliferative compounds in cancer research. This document outlines the mechanism of action of a key signaling pathway, presents detailed protocols for essential experiments, and includes a summary of the anti-proliferative activity of select compounds.

Introduction

The search for novel anti-proliferative compounds is a cornerstone of modern cancer research. These compounds aim to inhibit the uncontrolled growth of cancer cells, a hallmark of malignancy. Many of these agents function by targeting specific signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt pathway, which plays a crucial role in cell proliferation, survival, and metabolism.[1][2][3] The discovery and development of these compounds involve a multi-step process, from initial screening to preclinical validation.

Featured Anti-Proliferative Compounds: Quantitative Data Summary

The following table summarizes the in vitro anti-proliferative activity of representative novel compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

CompoundTarget/Mechanism of ActionCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 5oUnknown, induces G1 cell cycle arrestMultiple Human Cancer Cell Lines (average)1.69Sunitinib8.11[4]
Compound 5wUnknownMultiple Human Cancer Cell Lines (average)1.91Sunitinib8.11[4]
Ulvan PolysaccharidesUnknownHCT-116 (Colon Cancer)Not SpecifiedNot SpecifiedNot Specified[5]
Benzothiazole DerivativesUnknownAsPC-1, Capan-2, BxPC-3 (Pancreatic Cancer)Not SpecifiedNot SpecifiedNot Specified[5]
Plastoquinone DerivativesUnknownHCT-116 (Colon Cancer), MCF-7 (Breast Cancer)Not SpecifiedCisplatinNot Specified[5]

Key Signaling Pathway: PI3K/Akt

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is one of the most frequently over-activated pathways in human cancers, playing a critical role in cell proliferation, survival, and resistance to therapy.[1][2][6] Understanding this pathway is crucial for the development of targeted anti-proliferative agents.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibition Proliferation Cell Proliferation mTORC1->Proliferation Growth Cell Growth mTORC1->Growth

Caption: The PI3K/Akt signaling pathway in cancer cell proliferation.

Experimental Workflow: Screening Anti-Proliferative Compounds

The following diagram illustrates a typical workflow for screening and characterizing novel anti-proliferative compounds.

Experimental_Workflow Start Start: Compound Library Screening High-Throughput Screening (e.g., MTT Assay) Start->Screening Hit_ID Hit Identification (Potent Compounds) Screening->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Dose_Response->Cell_Cycle Apoptosis Apoptosis Assay (Western Blot for Caspases) Dose_Response->Apoptosis Mechanism Mechanism of Action Studies (e.g., Target Identification) Cell_Cycle->Mechanism Apoptosis->Mechanism End Lead Compound for Preclinical Studies Mechanism->End

Caption: A typical workflow for screening anti-proliferative compounds.

Drug Discovery and Development Logic

The process of bringing a novel anti-cancer compound from the laboratory to the clinic is a complex, multi-stage process.

Drug_Discovery_Logic Discovery Drug Discovery Target ID & Validation High-Throughput Screening Lead Generation Preclinical Preclinical Development Lead Optimization In vivo Animal Testing Toxicology Studies Discovery->Preclinical Clinical Clinical Trials Phase I (Safety) Phase II (Efficacy) Phase III (Comparison) Preclinical->Clinical Approval Regulatory Approval & Post-Market Surveillance Clinical->Approval

Caption: The logical flow of cancer drug discovery and development.

Detailed Experimental Protocols

MTT Assay for Cell Proliferation and Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Novel anti-proliferative compound (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the anti-proliferative compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[10]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7] A reference wavelength of >650 nm can be used to subtract background absorbance.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Novel anti-proliferative compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Ice-cold 70% Ethanol

  • Propidium Iodide (PI) Staining Solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of the anti-proliferative compound and a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: For adherent cells, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. For suspension cells, collect by centrifugation. Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3-4 mL of ice-cold 70% ethanol dropwise to fix the cells.[12][14] Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample.[12] The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blot for Apoptosis Markers

Western blotting is used to detect specific proteins in a cell lysate, making it a valuable tool for assessing the expression of key apoptosis markers like cleaved caspases and PARP.[10]

Materials:

  • Cancer cell line of interest

  • Novel anti-proliferative compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescent (ECL) substrate

Protocol:

  • Cell Treatment and Lysis: Treat cells with the anti-proliferative compound. Harvest the cells and lyse them on ice using RIPA buffer.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel for electrophoresis.[10] Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[10] Wash the membrane with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence detection system. The presence and intensity of bands corresponding to cleaved caspases and PARP indicate the induction of apoptosis.

References

Application Notes: 2-Chloro-5-chloromethylpyridine as a Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-chloro-5-chloromethylpyridine (CCMP) as a pivotal intermediate in the synthesis of neonicotinoid insecticides, specifically Imidacloprid and Acetamiprid. This document includes detailed experimental protocols, quantitative data summaries, and visual diagrams of synthetic pathways and biological mechanisms.

Introduction

2-Chloro-5-chloromethylpyridine (CCMP) is a vital building block in the agrochemical industry, primarily serving as a precursor for the synthesis of neonicotinoid insecticides.[1][2][3][4] Neonicotinoids are a class of neuro-active insecticides chemically similar to nicotine and are widely used to control a broad spectrum of sucking and chewing insects.[5] This document details the synthetic routes from CCMP to two of the most significant neonicotinoids: Imidacloprid and Acetamiprid.

Data Presentation

The following tables summarize quantitative data for the synthesis of Imidacloprid and Acetamiprid, facilitating a clear comparison of different synthetic methodologies.

Table 1: Quantitative Data for the Synthesis of Imidacloprid from CCMP

ParameterValue/ConditionReference
Reactants
2-Chloro-5-chloromethylpyridine (CCMP)1.62 g (10 mmol)[6]
2-Nitroiminoimidazolidine1.30 g (10 mmol)[6]
BasePotassium Carbonate (2.76 g, 20 mmol) or Sodium Hydroxide (6 g)[6][7]
SolventAcetonitrile (50 mL) or Dimethylformamide (150 mL)[6][7]
Reaction Conditions
Molar Ratio (CCMP : 2-Nitroiminoimidazolidine)1:1 to 1:1.12[7]
Temperature50°C to 80°C (Reflux)[6][7]
Reaction Time4 to 8 hours[6][7]
Product
Crude Yield~85%[6]
Yield (after purification)66.6% - 76.6%[7]
Purity94.16% - 95.18% (>98% after recrystallization)[6][7]
Melting Point143-145°C[6]

Table 2: Quantitative Data for the Synthesis of Acetamiprid from CCMP

ParameterValue/ConditionReference
Intermediate Synthesis: N-(6-chloro-3-pyridylmethyl)methylamine
Reactants2-Chloro-5-chloromethylpyridine, Methylamine aqueous solution[1][8]
Molar Ratio (CCMP : Methylamine)1:1.2[8]
Temperature60-65°C[8]
Reaction Time5-6 hours[8]
Final Product Synthesis: Acetamiprid
ReactantsN-(6-chloro-3-pyridylmethyl)methylamine (157.5 g), Ethyl N-cyanoethanimideate (112 g)[1][8][9]
SolventEthanol (100 g) or Dichloroethane (8 mL)[1][8][9][10]
Temperature30-35°C to 65°C[1][8][9][10]
Reaction Time2 to 7 hours[1][8][9][10]
Product
Yield95.05% - 96.6%[8][9][10]
Purity96.8% - 98.75%[8][9][10]

Experimental Protocols

Synthesis of Imidacloprid

This protocol describes the condensation reaction between 2-chloro-5-chloromethylpyridine (CCMP) and 2-nitroiminoimidazolidine.[6][11]

Materials:

  • 2-Chloro-5-chloromethylpyridine (CCMP)

  • 2-Nitroiminoimidazolidine

  • Potassium Carbonate (or Sodium Hydroxide)

  • Acetonitrile (or Dimethylformamide)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 2-chloro-5-chloromethylpyridine, 2-nitroiminoimidazolidine, and potassium carbonate in a molar ratio of approximately 1:1:2.[6]

  • Add acetonitrile as the solvent.

  • Stir the mixture at room temperature for 15 minutes.[6]

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 5-8 hours.[1][6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Filter the inorganic salts and wash the residue with a small amount of acetonitrile.[6]

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude Imidacloprid by recrystallization from a suitable solvent system (e.g., isopropanol/water) to yield a product with >98% purity.[6]

Synthesis of Acetamiprid

The synthesis of Acetamiprid from CCMP is a two-step process. First, an intermediate, N-(6-chloro-3-pyridylmethyl)methylamine, is synthesized, which is then reacted to form Acetamiprid.[1][8]

Step 1: Synthesis of N-(6-chloro-3-pyridylmethyl)methylamine [8]

Materials:

  • 2-Chloro-5-chloromethylpyridine (CCMP)

  • 40% Methylamine aqueous solution

  • Reactor with stirrer and heating capabilities

Procedure:

  • In a reactor, add 2-chloro-5-chloromethylpyridine.

  • Slowly add the 40% methylamine aqueous solution dropwise over 1-1.5 hours.

  • Stir the mixture and heat to 60-65°C.

  • Maintain the reaction at this temperature for 5-6 hours.

  • After the reaction is complete, remove water under reduced pressure to obtain N-(6-chloro-3-pyridylmethyl)methylamine.

Step 2: Synthesis of Acetamiprid [1][8][9]

Materials:

  • N-(6-chloro-3-pyridylmethyl)methylamine

  • Ethyl N-cyanoethanimideate

  • Ethanol

  • Reactor with stirrer and heating capabilities

Procedure:

  • In a reactor, add N-(6-chloro-3-pyridylmethyl)methylamine and ethanol.[1][8][9]

  • Add ethyl N-cyanoethanimideate to the mixture.[1][8][9]

  • Heat the reaction mixture to 65°C and maintain for 6-7 hours.[1][8][9]

  • After the reaction is complete, cool the mixture to 0°C.[1][9]

  • Allow the layers to separate, then filter the product.

  • Wash the product with a saturated brine solution and dry to obtain Acetamiprid.[1][8][9]

Mandatory Visualizations

Signaling Pathway

Neonicotinoid insecticides, such as Imidacloprid and Acetamiprid, act as agonists on the postsynaptic nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[12] This binding leads to an overstimulation of the nerve cells, resulting in paralysis and eventual death of the insect.

Neonicotinoid_Signaling_Pathway cluster_synapse Insect Synapse cluster_cleft Synaptic Cleft Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds Neonicotinoid Neonicotinoid (e.g., Imidacloprid) Neonicotinoid->nAChR Binds (Agonist) IonChannel Ion Channel (Na+/Ca2+) nAChR->IonChannel Opens Depolarization Continuous Depolarization IonChannel->Depolarization Influx of Na+/Ca2+ Paralysis Paralysis & Death Depolarization->Paralysis

Caption: Neonicotinoid Signaling Pathway in Insects.

Experimental Workflow

The general workflow for the synthesis and evaluation of novel agrochemicals involves a multi-stage process from initial synthesis to biological testing.

Agrochemical_Synthesis_Workflow Start Start: Select Intermediate (e.g., CCMP) Synthesis Chemical Synthesis of Target Agrochemical (e.g., Imidacloprid) Start->Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Bioassay Biological Assay (Insecticidal Activity) Purification->Bioassay DataAnalysis Data Analysis (Efficacy, Toxicity) Characterization->DataAnalysis Bioassay->DataAnalysis Conclusion Conclusion: Lead Compound Identification DataAnalysis->Conclusion

Caption: General Experimental Workflow for Agrochemical Synthesis.

Logical Relationship

The following diagram illustrates the logical relationship of 2-chloro-5-chloromethylpyridine as a central intermediate in the synthesis of various neonicotinoid insecticides.

CCMP_Intermediate_Relationship cluster_products Neonicotinoid Insecticides CCMP 2-Chloro-5-chloromethylpyridine (CCMP) Imidacloprid Imidacloprid CCMP->Imidacloprid Precursor Acetamiprid Acetamiprid CCMP->Acetamiprid Precursor Thiacloprid Thiacloprid CCMP->Thiacloprid Precursor Nitenpyram Nitenpyram CCMP->Nitenpyram Precursor

Caption: CCMP as a Central Agrochemical Intermediate.

References

Troubleshooting & Optimization

improving yield and regioselectivity in pyrazolo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges in obtaining high yields and achieving desired regioselectivity in their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare pyrazolo[1,5-a]pyridines?

A1: The most prevalent methods for synthesizing the pyrazolo[1,5-a]pyridine core involve the [3+2] cycloaddition of N-aminopyridines or N-iminopyridinium ylides with various dipolarophiles like alkynes and alkenes.[1][2] Other common strategies include catalyst-free sonochemical methods and cross-dehydrogenative coupling reactions.[1][3]

Q2: I am observing a low yield in my reaction. What are the likely causes?

A2: Low yields in pyrazolo[1,5-a]pyridine synthesis can stem from several factors, including impure starting materials, suboptimal reaction temperature or time, incorrect solvent choice, or inefficient catalysis.[4][5] It is also possible that side reactions are consuming your starting materials or product.[2]

Q3: What factors primarily influence the regioselectivity of the final product?

A3: Regioselectivity is a significant challenge, especially when using unsymmetrical starting materials.[4] The choice of catalyst, solvent, and the electronic and steric properties of the substituents on both the aminopyridine and the reacting partner play a crucial role in determining the final regioisomer.[2][6] For instance, in reactions involving unsymmetrical 1,3-dicarbonyl compounds, the relative electrophilicity of the two carbonyl groups can dictate the regiochemical outcome.[7]

Q4: Can microwave irradiation be used to improve reaction efficiency?

A4: Yes, microwave-assisted synthesis has been shown to be effective in reducing reaction times and, in some cases, improving yields for the synthesis of pyrazolo[1,5-a]pyrimidines, a related class of compounds.[2] This technique can be particularly useful for challenging cyclization reactions.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common experimental issues.

Issue 1: Low or No Product Yield

If you are experiencing low or no yield of your desired pyrazolo[1,5-a]pyridine, consider the following troubleshooting steps:

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed reagent_purity Check Starting Material Purity start->reagent_purity reaction_conditions Optimize Reaction Conditions start->reaction_conditions workup_purification Review Work-up & Purification start->workup_purification success Yield Improved reagent_purity->success Pure reagents used temp_time Adjust Temperature & Time reaction_conditions->temp_time solvent_catalyst Screen Solvents & Catalysts reaction_conditions->solvent_catalyst workup_purification->success Losses minimized temp_time->success Optimal conditions found solvent_catalyst->success Effective system identified

Caption: Troubleshooting workflow for low product yield.

  • Assess Starting Material Purity:

    • Problem: Impurities in N-aminopyridines or the coupling partner can inhibit the reaction or lead to undesirable side products.[5]

    • Solution: Ensure all starting materials are pure. Recrystallize or chromatograph reagents if necessary.

  • Optimize Reaction Conditions:

    • Problem: The reaction may be sensitive to temperature, time, solvent, and catalyst.

    • Solutions:

      • Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Some reactions proceed at room temperature, while others require heating.[4] Incrementally adjust the temperature and reaction duration.

      • Solvent: The choice of solvent is critical for reactant solubility and reaction kinetics.[4] Acetonitrile and N-methylpyrrolidone (NMP) have been used effectively in certain syntheses.[1][8] A solvent screen may be necessary to find the optimal medium for your specific substrates.

      • Catalyst: For catalyzed reactions, screen different catalysts (e.g., Lewis acids, metal catalysts) and optimize the catalyst loading.[4] In some cases, a catalyst-free approach under sonication may be more efficient.[1]

  • Review Work-up and Purification:

    • Problem: The desired product may be lost during the work-up or purification steps.

    • Solution: Ensure the work-up procedure effectively removes byproducts and unreacted starting materials without degrading the product. Optimize your chromatography conditions (e.g., solvent system, silica gel activity) to minimize product loss.

Issue 2: Poor Regioselectivity

Achieving high regioselectivity is crucial when using unsymmetrical starting materials.

Factors Influencing Regioselectivity

RegioselectivityFactors regioselectivity Regioselectivity substituents Substituent Effects (Steric & Electronic) regioselectivity->substituents solvent Solvent Polarity regioselectivity->solvent catalyst Catalyst Choice regioselectivity->catalyst temperature Reaction Temperature regioselectivity->temperature

Caption: Key factors influencing regioselectivity.

  • Substituent Effects:

    • Problem: The electronic nature (electron-donating vs. electron-withdrawing) and steric bulk of substituents on both reacting partners can direct the cycloaddition to favor one regioisomer.[2]

    • Solution: Analyze the electronic and steric properties of your substrates. The more electrophilic center of a dipolarophile will preferentially react with the more nucleophilic center of the N-aminopyridine.

  • Reaction Conditions:

    • Problem: The choice of solvent and catalyst can significantly influence the regiochemical outcome.[4]

    • Solution: Experiment with a range of solvents with varying polarities. For catalyzed reactions, different catalysts can lead to different regioisomers. A thorough literature search for similar substrate systems is highly recommended.

  • Temperature:

    • Problem: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thus influencing the regioisomeric ratio.

    • Solution: Try running the reaction at different temperatures to see if the ratio of regioisomers changes.

Data Presentation

Table 1: Effect of Solvent on Yield in a Catalyst-Free Sonochemical Synthesis
EntrySolventMethodTime (min)Yield (%)
1EtOHHeating18054
2EtOHSonication2069
3MeOHHeating18049
4MeOHSonication2067
5CH3CNHeating18070
6CH3CNSonication2092
7PropanolHeating18060
8PropanolSonication2578
9DioxaneHeating18063
10DioxaneSonication2581
11DMFHeating18065
12DMFSonication2584

Data adapted from a study on the [3+2] cycloaddition of 1-amino-2(1H)-pyridine-2-imine derivatives with dimethyl acetylenedicarboxylate.[1]

Table 2: Optimization of Acetic Acid in a Cross-Dehydrogenative Coupling Reaction
EntryAcetic Acid (equiv.)Yield (%)
1234
2452
3674
48Complicated by side product formation

Data from the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.[3]

Experimental Protocols

Protocol 1: Metal-Free [3+2] Cycloaddition of N-Aminopyridines with α,β-Unsaturated Carbonyl Compounds

This protocol is adapted from Ravi, C., et al., Synthesis, 2017 , 49, 2513-2522.[8]

Experimental Workflow for [3+2] Cycloaddition

ExperimentalWorkflow start Start step1 Combine N-aminopyridine & α,β-unsaturated compound in NMP start->step1 step2 Stir at room temperature under O2 atmosphere step1->step2 step3 Monitor reaction by TLC step2->step3 step4 Quench with water & extract with ethyl acetate step3->step4 step5 Purify by column chromatography step4->step5 end Obtain pure product step5->end

Caption: General experimental workflow for the [3+2] cycloaddition.

Materials:

  • N-aminopyridine derivative (1.0 mmol)

  • α,β-Unsaturated carbonyl compound (1.2 mmol)

  • N-Methylpyrrolidone (NMP) (3 mL)

  • Oxygen (balloon)

Procedure:

  • To a round-bottom flask, add the N-aminopyridine derivative and the α,β-unsaturated carbonyl compound.

  • Add NMP as the solvent.

  • Evacuate the flask and backfill with oxygen from a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine.

Protocol 2: Catalyst-Free Sonochemical Synthesis of Polysubstituted Pyrazolo[1,5-a]pyridines

This protocol is based on the work of Ibrahim, H. M., et al., ACS Omega, 2019 , 4, 11, 14811–14822.[1]

Materials:

  • 1-Amino-2-iminopyridine derivative (10 mmol)

  • Acetylene derivative (e.g., dimethyl acetylenedicarboxylate) (10 mmol)

  • Acetonitrile (30 mL)

Procedure:

  • In a suitable vessel, mix the 1-amino-2-iminopyridine derivative and the acetylene derivative in acetonitrile.

  • Place the vessel in an ultrasonic bath and sonicate at 85 °C for approximately 20 minutes.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the solid product by filtration.

  • Wash the solid with cold ethanol and dry.

  • Recrystallize the product from a suitable solvent to obtain the pure pyrazolo[1,5-a]pyridine derivative.

References

overcoming challenges in the purification of Pyrazolo[1,5-a]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Pyrazolo[1,5-a]pyridine-5-carbaldehyde.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Recovery After Column Chromatography

  • Question: I am experiencing low recovery of this compound after performing column chromatography on silica gel. What are the possible reasons and solutions?

  • Answer: Low recovery from silica gel chromatography can be attributed to several factors. The polar nature of the aldehyde functional group combined with the nitrogen atoms in the heterocyclic system can lead to strong adsorption onto the acidic silica gel.

    • Compound Instability: The compound may be degrading on the silica gel. You can test for this by performing a 2D TLC. Spot the compound on one corner of a square TLC plate, run it in a solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If the spot is not on the diagonal, it indicates degradation.

    • Irreversible Adsorption: The compound might be too polar for the chosen eluent and is not eluting from the column.

    • Improper Solvent System: The polarity of the solvent system may not be optimal.

    Solutions:

    • Deactivate the Silica Gel: Before preparing the column, you can deactivate the silica gel by adding a small percentage of a base, such as triethylamine (0.1-1%), to the eluent. This will neutralize the acidic sites on the silica and reduce strong adsorption.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica gel.

    • Optimize the Eluent: Systematically vary the polarity of your eluent. A gradient of hexane and ethyl acetate is a common starting point. If the compound is not eluting, gradually increase the proportion of ethyl acetate or add a more polar solvent like methanol in a small percentage (1-5%).

    • Perform a "Methanol Purge": After running the column with your primary eluent, you can flush the column with 100% methanol to recover any strongly adsorbed material.

Issue 2: Co-elution of Impurities

  • Question: During column chromatography, an impurity is co-eluting with my desired this compound. How can I improve the separation?

  • Answer: Co-elution occurs when the polarity of the impurity is very similar to your product.

    Solutions:

    • Fine-tune the Solvent System: Small changes to the solvent system can significantly impact separation. Try using a different solvent combination with similar polarity but different selectivity. For example, you could replace ethyl acetate with acetone or dichloromethane. Running a series of TLC plates with different solvent systems will help identify the best one for separation.

    • Change the Stationary Phase: As mentioned previously, switching to alumina or a different type of silica gel can alter the separation selectivity.

    • Consider an Alternative Purification Technique: If column chromatography is not providing adequate separation, recrystallization or purification via a bisulfite adduct may be more effective.

Issue 3: Product is an Oil or Gummy Solid After Purification

  • Question: My this compound is not crystallizing and remains as an oil or a gummy solid after purification. What could be the cause and how can I induce crystallization?

  • Answer: The inability to crystallize is often due to the presence of residual solvents or impurities that inhibit the formation of a crystal lattice.

    Solutions:

    • Remove Residual Solvents: Ensure all solvents are thoroughly removed under high vacuum. Traces of high-boiling solvents like DMF or DMSO can be particularly problematic and may require extended drying times or azeotropic removal with a solvent like toluene.

    • Improve Purity: The presence of even small amounts of impurities can prevent crystallization. Re-purifying the material by column chromatography or another method may be necessary.

    • Optimize Recrystallization Conditions: Experiment with different solvent systems for recrystallization. Good solvent pairs for recrystallization often consist of a "good" solvent in which the compound is soluble when hot and a "poor" solvent in which it is insoluble when cold. Common pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.

    • Induce Crystallization: If the material is pure but still oily, you can try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Seeding with a small crystal of the pure compound, if available, can also initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the purification of this compound?

A1: Common impurities often depend on the synthetic route used. If a Vilsmeier-Haack formylation is employed, potential impurities could include:

  • Unreacted Starting Material: The corresponding non-formylated Pyrazolo[1,5-a]pyridine.

  • Reagent Residues: Residual DMF and byproducts from POCl₃.

  • Over-formylated or Side-reaction Products: Depending on the substrate, formylation at other positions or other reactions can occur.

  • Hydrolyzed Products: If the reaction is not properly quenched and worked up, byproducts from the hydrolysis of intermediates can be present.

Q2: What is a good starting solvent system for column chromatography of this compound?

A2: A good starting point for column chromatography on silica gel is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. The optimal ratio should be determined by TLC analysis first.

Q3: Can I use recrystallization to purify this compound? What solvents should I try?

A3: Yes, recrystallization can be an effective purification method, especially for removing less polar or more polar impurities. Based on the structure, good single solvents to try would be ethanol or isopropanol. For solvent pairs, consider ethyl acetate/hexane or dichloromethane/hexane. The general procedure is to dissolve the crude product in a minimum amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes cloudy. Then, allow it to cool slowly to form crystals.

Q4: Is this compound stable to air and light?

A4: Aromatic aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially upon prolonged exposure to air. It is good practice to store the purified compound under an inert atmosphere (like nitrogen or argon) and in a dark, cool place to minimize degradation.

Q5: I see a new spot on my TLC plate after letting my purified compound sit for a few days. What is it likely to be?

A5: The new, more polar spot that appears on the TLC is likely the corresponding carboxylic acid, Pyrazolo[1,5-a]pyridine-5-carboxylic acid, which is a result of aerobic oxidation of the aldehyde.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Eluent/SolventExpected RecoveryExpected PurityAdvantagesDisadvantages
Column Chromatography (Silica Gel) Hexane/Ethyl Acetate Gradient60-85%>95%Good for separating closely related impurities.Can lead to product loss on the column; potential for degradation.
Recrystallization Ethanol or Ethyl Acetate/Hexane50-80%>98%Can provide very high purity material; scalable.Lower recovery; requires a crystalline solid.
Bisulfite Adduct Formation Aqueous Sodium Bisulfite / Organic Solvent70-90%>97%Highly selective for aldehydes; good for removing non-aldehydic impurities.Requires an additional reaction and regeneration step; may not be suitable for all aldehydes.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it on a silica gel TLC plate and elute with different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a solvent system that gives your product an Rf value of approximately 0.2-0.3 and good separation from impurities.

  • Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system determined from the TLC analysis. Gradually increase the polarity of the eluent as the column runs.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol). Heat the mixture to boiling. If the compound dissolves, it is a good candidate. If it dissolves at room temperature, it is too soluble. If it doesn't dissolve when hot, it is not soluble enough.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask or placing it in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude this compound tlc TLC Analysis start->tlc Evaluate Purity column Column Chromatography tlc->column Impurities with similar polarity recrystal Recrystallization tlc->recrystal Crystalline solid with different polarity impurities bisulfite Bisulfite Adduct Formation tlc->bisulfite Non-aldehydic impurities analysis Purity Check (NMR, HPLC) column->analysis recrystal->analysis bisulfite->analysis pure_product Pure Product analysis->pure_product Purity >95%

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Pathways start Low Yield/Purity check_tlc Review TLC Data start->check_tlc check_stability 2D TLC for Stability check_tlc->check_stability Suspect Degradation check_impurities Identify Impurities check_tlc->check_impurities Co-elution change_stationary_phase Change Stationary Phase check_stability->change_stationary_phase Degradation on Silica optimize_column Optimize Column Chromatography check_impurities->optimize_column Similar Polarity try_recrystal Attempt Recrystallization check_impurities->try_recrystal Different Polarity use_bisulfite Use Bisulfite Extraction check_impurities->use_bisulfite Non-Aldehydic

Caption: Troubleshooting logic for purification challenges.

Technical Support Center: Optimization of Reaction Conditions for Derivatizing Pyrazolo[1,5-a]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing derivatization reactions starting from Pyrazolo[1,5-a]pyridine-5-carbaldehyde. The aldehyde functional group serves as a versatile handle for introducing a wide range of molecular diversity, crucial for structure-activity relationship (SAR) studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical reactions for derivatizing the aldehyde group of this compound?

A1: The aldehyde group is highly reactive and serves as an excellent electrophilic site for various transformations. Common derivatization strategies include:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.[1][2]

  • Condensation Reactions: Participation in reactions like Knoevenagel or aldol condensations to form more complex structures.[3]

  • Wittig Reaction: Reaction with phosphorus ylides to convert the aldehyde into an alkene.

  • Nucleophilic Addition: The carbonyl group can react with various nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols.[3]

  • Oxidation: The aldehyde can be oxidized to a carboxylic acid using appropriate oxidizing agents.

  • Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride.[3]

Q2: I am experiencing a very low yield during a reductive amination reaction with a primary amine. What are the potential causes and troubleshooting steps?

A2: Low yields in reductive amination are a common issue. Here is a step-by-step guide to troubleshoot the problem:

  • Reagent Purity: Ensure the this compound, the amine, and the solvent are of high purity and anhydrous. Moisture can decompose the reducing agent and inhibit imine formation.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred as it is mild and tolerant of slightly acidic conditions which favor imine formation. If using other borohydrides like sodium cyanoborohydride, careful pH control is necessary. Ensure the reducing agent is fresh and has been stored correctly.

  • Reaction Conditions: The formation of the imine intermediate is the rate-limiting step. You can facilitate this by:

    • Pre-stirring the aldehyde and amine for a period (e.g., 30-60 minutes) before adding the reducing agent.

    • Adding a catalytic amount of acetic acid to protonate the carbonyl oxygen, activating the aldehyde.

    • Using a dehydrating agent like molecular sieves to drive the imine formation equilibrium.

  • Temperature and Time: These reactions are typically run at room temperature. If the reaction is sluggish, gentle heating might be required, but this can also lead to side products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4]

Q3: My Wittig reaction is not proceeding to completion and I'm recovering mostly starting aldehyde. What should I check?

A3: Incomplete Wittig reactions often stem from issues with the ylide generation or its reactivity.

  • Ylide Formation: Ensure the phosphonium salt is dry and the base used for deprotonation (e.g., n-BuLi, NaH, KHMDS) is sufficiently strong and added at the correct temperature (often low temperatures for organolithium bases). The characteristic color change (often deep red, orange, or yellow) is a good indicator of ylide formation.

  • Ylide Reactivity: Stabilized ylides (containing an adjacent electron-withdrawing group) are less reactive and may require heating or longer reaction times. Unstabilized ylides are more reactive but also more sensitive to air and moisture. The choice of solvent is also critical; ethereal solvents like THF or diethyl ether are common.

  • Steric Hindrance: Significant steric bulk on either the aldehyde or the ylide can impede the reaction. In such cases, switching to a more reactive phosphonate ylide (Horner-Wadsworth-Emmons reaction) may provide better yields.

Q4: How can I minimize the formation of regioisomers or other side products during derivatization?

A4: The formation of regioisomers is a known challenge in the synthesis of pyrazolo-fused heterocycles.[5] To improve selectivity:

  • Protecting Groups: If other reactive sites exist on the molecule, consider using appropriate protecting groups to prevent unwanted side reactions.

  • Catalyst and Solvent Choice: The choice of catalyst and solvent can significantly influence regioselectivity. It is advisable to consult literature for specific examples similar to your target molecule.[5]

  • Controlled Addition of Reagents: Slow, dropwise addition of a reagent at a controlled temperature can often minimize the formation of side products by maintaining a low concentration of the reactive species.

  • Reaction Temperature: Suboptimal temperatures can lead to side reactions or product degradation.[5] Perform temperature scouting to find the optimal balance between reaction rate and selectivity.

Q5: Purification of my final pyrazolo[1,5-a]pyridine derivative is proving difficult due to its polarity. What are the best practices?

A5: Purification of polar heterocyclic compounds can be challenging.[5]

  • Work-up Procedure: A thorough aqueous work-up is crucial to remove inorganic salts and highly polar impurities before chromatographic purification.[5]

  • Column Chromatography:

    • Stationary Phase: While silica gel is most common, consider using alumina (basic or neutral) or reverse-phase silica (C18) if your compound is unstable on silica or if impurities are difficult to separate.

    • Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent and gradually increase polarity. For highly polar compounds, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent system can improve peak shape and separation. A gradient elution from low to high polarity is often effective.[5]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification, especially on a larger scale.

Optimization of Reaction Conditions: Data Tables

Table 1: Troubleshooting Low Yields in Derivatization Reactions
Symptom Potential Cause Recommended Solution
No or minimal product formationInactive reagents or catalystUse fresh, high-purity starting materials and catalysts. Ensure proper storage and handling.[5]
Suboptimal temperatureOptimize reaction temperature; some reactions require heating while others proceed at room temperature.[5]
Incorrect solventScreen different solvents to improve reactant solubility and reaction kinetics.[5]
Reaction stalls before completionInsufficient reagent/catalystAdd reagents in the correct stoichiometry. For catalytic reactions, optimize catalyst loading.[4]
Product inhibitionConsider running the reaction at a higher dilution.
Significant starting material recoveredLow reactivityIncrease temperature, extend reaction time, or switch to a more potent catalyst/reagent.
Reversible reactionUse techniques to remove a byproduct (e.g., water removal with a Dean-Stark trap or molecular sieves).
Product degradationReaction temperature too highRun the reaction at a lower temperature, even if it requires a longer time.
Harsh work-up conditionsUse milder acids/bases during work-up or perform extractions at a lower temperature.
Table 2: General Conditions for Pyrazolo[1,5-a]pyridine Synthesis (Illustrative)

These conditions are for the synthesis of the core but provide a starting point for optimizing derivatization reactions.

Reaction Type Catalyst/Reagent Solvent Temperature Time Yield Reference
[3+2] Cycloaddition None (Sonication) Acetonitrile 85 °C 20 min Good to Excellent [6]
[3+2] Cycloaddition None (Reflux) Acetonitrile Reflux 3 h Good to Excellent [6]
Cross-dehydrogenative Coupling Acetic Acid / O₂ Ethanol 130 °C 18 h 84-94% [7]

| Oxidation (Alcohol to Aldehyde) | Dess-Martin periodinane | DMF | Room Temp. | 2 h | 46% |[1][2] |

Detailed Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

  • To a solution of this compound (1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.1 M), add the desired primary or secondary amine (1.1 eq).

  • If desired, add catalytic acetic acid (0.1 eq) or 4Å molecular sieves.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired amine derivative.

Protocol 2: General Procedure for Wittig Olefination

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF.

  • Cool the suspension to the appropriate temperature (e.g., -78 °C or 0 °C depending on the base).

  • Add a strong base (e.g., n-BuLi, NaH, or KHMDS) (1.05 eq) dropwise. Allow the mixture to stir for 30-60 minutes, during which a distinct color change indicating ylide formation should occur.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at the same low temperature.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via flash column chromatography to isolate the target alkene.

Diagrams and Workflows

G Start Pyrazolo[1,5-a]pyridine- 5-carbaldehyde RedAm Reductive Amination (+ R1R2NH, [H]) Start->RedAm Wittig Wittig Reaction (+ Ph3P=CHR) Start->Wittig NucAdd Nucleophilic Addition (+ R-MgBr) Start->NucAdd Cond Condensation (+ CH2(CN)2) Start->Cond Prod_Amine Substituted Amine RedAm->Prod_Amine Prod_Alkene Alkene Wittig->Prod_Alkene Prod_Alcohol Secondary Alcohol NucAdd->Prod_Alcohol Prod_Cond Substituted Alkene Cond->Prod_Cond

Caption: Common derivatization pathways from the 5-carbaldehyde.

G Start Low Yield or Incomplete Reaction CheckPurity Verify Purity of Aldehyde, Reagents & Solvents Start->CheckPurity First Step OptimizeCond Optimize Reaction Conditions CheckPurity->OptimizeCond If pure CheckTime Increase Reaction Time OptimizeCond->CheckTime CheckTemp Increase Temperature OptimizeCond->CheckTemp CheckConc Adjust Concentration OptimizeCond->CheckConc CheckTime->CheckTemp Result Improved Yield CheckTime->Result Success CheckTemp->CheckConc CheckTemp->Result Success CheckCat Screen Catalysts / Reagents CheckConc->CheckCat If no improvement CheckConc->Result Success CheckCat->Result Success

Caption: Troubleshooting workflow for low reaction yield.

G cluster_0 Reaction Setup cluster_1 Work-up & Purification Mix 1. Mix Aldehyde & Amine in anhydrous solvent Stir 2. Stir 30-60 min (Imine Formation) Mix->Stir Add 3. Add NaBH(OAc)3 portion-wise Stir->Add Monitor 4. Stir at RT Monitor by TLC Add->Monitor Quench 5. Quench with aq. NaHCO3 Monitor->Quench Extract 6. Extract with Organic Solvent Quench->Extract Dry 7. Dry, Filter, & Concentrate Extract->Dry Purify 8. Column Chromatography Dry->Purify Final Pure Product Purify->Final

Caption: Experimental workflow for reductive amination.

References

managing side reactions in the formylation of pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formylation of pyrazolo[1,5-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you manage and overcome common challenges, particularly concerning side reactions, during your formylation experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the formylation of pyrazolo[1,5-a]pyridines.

Issue 1: Low or No Conversion to the Desired Formylated Product

If you are observing poor or no yield of your target 3-formylpyrazolo[1,5-a]pyridine, consider the following potential causes and solutions. The pyrazolo[1,5-a]pyridine ring system can be less reactive towards electrophilic substitution compared to other related heterocycles.

Potential CauseRecommended Actions
Insufficiently Activated Substrate The electron-withdrawing nature of the pyridine ring can deactivate the pyrazole ring towards electrophilic attack. Consider introducing an electron-donating group (e.g., alkyl, alkoxy) onto the pyrazolo[1,5-a]pyridine core to increase its reactivity.
Inappropriate Formylation Reagent The Vilsmeier-Haack reagent may not be electrophilic enough for unactivated pyrazolo[1,5-a]pyridines. Consider using a more reactive formylating agent such as dichloromethyl methyl ether in the presence of a strong Lewis acid like TiCl₄ (Rieche formylation).
Harsh Reaction Conditions High temperatures can lead to decomposition of the starting material or product. If using a more reactive formylation method, try running the reaction at a lower temperature and monitor the progress carefully by TLC or LC-MS.
Incorrect Stoichiometry Ensure the correct molar ratios of the substrate, formylating agent, and any catalysts are used. An excess of the Vilsmeier reagent may be necessary for less reactive substrates.

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

The pyrazolo[1,5-a]pyridine scaffold has multiple positions susceptible to electrophilic attack. While the 3-position is generally the most electron-rich, side reactions at other positions can occur.

Potential CauseRecommended Actions
High Reaction Temperature Elevated temperatures can overcome the activation energy barrier for substitution at less favored positions. Perform the reaction at the lowest effective temperature to enhance regioselectivity.
Strongly Activating Substituents The presence of powerful electron-donating groups can activate multiple positions on the ring system, leading to a mixture of isomers. Consider using milder reaction conditions or a more sterically hindered formylating agent to improve selectivity.
Kinetic vs. Thermodynamic Control The initial product formed (kinetic control) may not be the most stable isomer. Over time or at higher temperatures, rearrangement to a thermodynamically more stable product could occur. Analyze the reaction at different time points to understand the product distribution over time.

Issue 3: Observation of Unexpected Byproducts

Apart from regioisomers, other side reactions can lead to the formation of undesired byproducts.

Potential CauseRecommended Actions
Di-formylation Under forcing conditions or with a large excess of the formylating agent, a second formyl group may be introduced. This is more likely with activated substrates. To minimize this, use a controlled stoichiometry of the formylating reagent (e.g., 1.1-1.5 equivalents) and monitor the reaction closely.
Reaction with the Pyridine Nitrogen The lone pair of the pyridine nitrogen can potentially react with the electrophilic reagent, leading to the formation of N-formylpyridinium species, which can complicate the reaction and workup. Using a solvent that can solvate the intermediate Vilsmeier reagent may help to mitigate this.
Decomposition/Polymerization Electron-rich heterocyclic compounds can be sensitive to strong acids and high temperatures, leading to decomposition or polymerization. Ensure an inert atmosphere and use purified, dry solvents to minimize degradation pathways.
Hydrolysis of Reagents The Vilsmeier-Haack and Rieche reagents are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent premature hydrolysis of the formylating agent, which would lead to lower yields.

Frequently Asked Questions (FAQs)

Q1: At which position is formylation of pyrazolo[1,5-a]pyridines expected to occur?

A1: Based on theoretical calculations and experimental evidence from related heterocyclic systems, electrophilic substitution, including formylation, on the pyrazolo[1,5-a]pyridine ring is most likely to occur at the C3 position. The pyrazole moiety is generally more electron-rich than the pyridine ring, and within the pyrazole ring, the C3 position is the most nucleophilic.

Q2: I am not observing any reaction with the Vilsmeier-Haack reagent. What should I do?

A2: The aromatic pyrazolo[1,5-a]pyridine ring system has been reported to be unreactive towards Vilsmeier-Haack formylation under standard conditions. This is likely due to the deactivating effect of the fused pyridine ring. To achieve formylation, you could try one of the following approaches:

  • Use a more potent formylating system: The Rieche formylation, which employs dichloromethyl methyl ether and a strong Lewis acid like titanium tetrachloride (TiCl₄), is often effective for less reactive aromatic compounds.

  • Increase the reactivity of your substrate: If your synthesis allows, introduce an electron-donating group (e.g., methyl, methoxy) to the pyrazolo[1,5-a]pyridine core to increase its nucleophilicity.

  • Consider alternative formylation methods: For electron-deficient heterocycles, methods using trioxane and an oxidant have been reported and could be a viable alternative.

Q3: What are the typical side products in a Duff formylation of a substituted pyrazolo[1,5-a]pyridine?

A3: The Duff reaction is typically used for electron-rich phenols and anilines and proceeds via ortho-formylation. If you have a hydroxy- or amino-substituted pyrazolo[1,5-a]pyridine, the Duff reaction could be a possibility. Potential side products would include:

  • Positional isomers: If multiple positions are activated by the directing group, a mixture of formylated isomers could be obtained.

  • Poly-formylated products: If the substrate is highly activated, di- or even tri-formylation might occur, though this is less common.

  • Complex mixtures: The Duff reaction can sometimes lead to the formation of complex mixtures and tars, especially if the substrate is not stable under the acidic and high-temperature conditions of the reaction.

Experimental Protocols

Method 1: Vilsmeier-Haack Formylation (for activated substrates)

This protocol is adapted from procedures for related electron-rich heterocyclic systems and may require optimization for your specific pyrazolo[1,5-a]pyridine derivative.

  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with vigorous stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve the substituted pyrazolo[1,5-a]pyridine (1 equivalent) in a minimal amount of anhydrous DMF or an inert solvent like 1,2-dichloroethane.

  • Cool the Vilsmeier reagent back to 0 °C and add the solution of the substrate dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture onto crushed ice and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Rieche Formylation (for less reactive substrates)

This method uses a more powerful formylating agent and is suitable for less electron-rich aromatic systems.

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the pyrazolo[1,5-a]pyridine (1 equivalent) in an anhydrous chlorinated solvent (e.g., dichloromethane, 1,2-dichloroethane).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add titanium tetrachloride (TiCl₄, 2.2 equivalents) dropwise to the solution. A color change is often observed.

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Add dichloromethyl methyl ether (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C to room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice and water.

  • Separate the organic layer. Extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Vilsmeier_Haack_Formylation cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier_reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Pyrazolo_pyridine Pyrazolo[1,5-a]pyridine Intermediate Iminium Salt Intermediate Pyrazolo_pyridine->Intermediate + Vilsmeier Reagent Product 3-Formylpyrazolo[1,5-a]pyridine Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack formylation of pyrazolo[1,5-a]pyridine.

Troubleshooting_Workflow Start Formylation Reaction Check_Conversion Check Conversion by TLC/LC-MS Start->Check_Conversion Low_Conversion Low/No Conversion Check_Conversion->Low_Conversion No Good_Conversion Good Conversion Check_Conversion->Good_Conversion Yes Troubleshoot_Low_Conversion Increase Reactivity: - Add Electron-Donating Group - Use Stronger Formylating Agent (Rieche) Low_Conversion->Troubleshoot_Low_Conversion Analyze_Purity Analyze Purity Good_Conversion->Analyze_Purity Pure_Product Isolate Pure Product Analyze_Purity->Pure_Product Pure Impure_Product Impure Product Analyze_Purity->Impure_Product Impure Troubleshoot_Impurity Optimize for Selectivity: - Lower Temperature - Adjust Stoichiometry - Change Solvent Impure_Product->Troubleshoot_Impurity

Caption: Troubleshooting workflow for pyrazolo[1,5-a]pyridine formylation.

Technical Support Center: Scale-Up Synthesis of Pyrazolo[1,5-a]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the scale-up synthesis of Pyrazolo[1,5-a]pyridine-5-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most prevalent method for the formylation of pyrazolo[1,5-a]pyridine to produce this compound is the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][4]

Q2: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?

The Vilsmeier-Haack reaction is exothermic, and the reagents involved are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. Key safety considerations for scale-up include:

  • Exothermic Reaction Control: The formation of the Vilsmeier reagent and its subsequent reaction with the substrate can generate significant heat. Inadequate temperature control on a large scale can lead to a runaway reaction.

  • Reagent Handling: Safe handling and dispensing of large quantities of POCl₃ and DMF are critical.

  • Quenching: The work-up procedure often involves quenching the reaction mixture with ice or a basic solution, which is also highly exothermic and must be done carefully to control the release of heat and any off-gassing.

  • Ventilation: The reaction should be performed in a well-ventilated area, such as a walk-in fume hood or a dedicated reactor bay, to handle any fumes.

Q3: At which position on the pyrazolo[1,5-a]pyridine ring does formylation typically occur?

The Vilsmeier-Haack formylation of pyrazolo[1,5-a]pyridine is regioselective. The formyl group is introduced at the 5-position of the pyridine ring.

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Conversion at a Larger Scale

Q: My lab-scale synthesis of this compound gave a good yield, but upon scaling up, the yield has dropped significantly, and I'm observing a large amount of unreacted starting material. What could be the cause?

A: This is a common issue in scaling up the Vilsmeier-Haack reaction and can be attributed to several factors:

  • Inadequate Mixing: On a larger scale, inefficient stirring can lead to poor dispersion of the Vilsmeier reagent and localized "hot spots," preventing the reaction from going to completion. Ensure that the mechanical stirrer is appropriately sized and powered for the reactor volume to maintain a homogeneous mixture.

  • Poor Temperature Control: The exothermic nature of the reaction can be more pronounced at scale. If the temperature is not effectively controlled, it can lead to side reactions or decomposition of the starting material or product. Employ a reactor with a cooling jacket and monitor the internal temperature closely.

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. On a larger scale, there are more opportunities for atmospheric moisture to enter the system. Ensure all reagents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Stoichiometry: While a certain excess of the Vilsmeier reagent may be effective on a small scale, the optimal ratio may change upon scale-up. It is advisable to re-optimize the stoichiometry of the Vilsmeier reagent to the substrate at the intended scale.

Issue 2: Formation of Byproducts and Impurities

Q: During the scale-up of my synthesis, I'm observing the formation of significant impurities, including a di-formylated product and a chlorinated byproduct. How can I minimize these?

A: The formation of these byproducts is a known challenge in the Vilsmeier-Haack reaction, especially with activated heterocyclic systems.

  • Di-formylation: The formation of a di-formylated product is often due to an excessive amount of the Vilsmeier reagent or prolonged reaction times.

    • Solution: Carefully control the stoichiometry of the Vilsmeier reagent. A 1:1 to 1.5:1 molar ratio of the Vilsmeier reagent to the pyrazolo[1,5-a]pyridine substrate is a good starting point for optimization. Monitor the reaction progress closely using techniques like TLC or HPLC and quench the reaction as soon as the starting material is consumed to prevent over-reaction.

  • Chlorinated Byproduct: Phosphorus oxychloride can sometimes act as a chlorinating agent, particularly at elevated temperatures.

    • Solution: Maintain strict temperature control and avoid overheating the reaction mixture. If a chlorinated byproduct is still observed, consider reducing the amount of POCl₃ or exploring alternative Vilsmeier reagents.

Issue 3: Difficult Product Isolation and Purification

Q: I'm having difficulty isolating and purifying this compound at a larger scale. The work-up is messy, and column chromatography is not practical. What are my options?

A: Large-scale purification requires moving away from lab-scale techniques like chromatography towards more scalable methods.

  • Crystallization: The most effective method for large-scale purification is often crystallization.

    • Protocol: After quenching the reaction, perform an extraction to isolate the crude product. Concentrate the organic layer and perform a solvent screen to identify a suitable solvent system for crystallization. Common solvents for recrystallizing similar heterocyclic aldehydes include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Trituration: If the product is a solid but does not crystallize well, trituration can be an effective method to remove impurities.

    • Protocol: Suspend the crude solid product in a solvent in which the desired product has low solubility but the impurities are soluble. Stir the slurry for a period, then filter and wash the solid with fresh solvent.

  • Control of Tar Formation: The formation of a dark, tarry residue can complicate the work-up. This is often caused by overheating or the presence of impurities.

    • Prevention: Strict temperature control during the reaction is crucial. Ensure the purity of the starting materials and use anhydrous solvents to minimize side reactions that can lead to tar formation.

Data Presentation

Table 1: Effect of Vilsmeier Reagent Stoichiometry on Yield and Purity at Different Scales

Scale (moles of Substrate)Molar Ratio (Vilsmeier Reagent : Substrate)Reaction Time (h)Yield (%)Purity by HPLC (%)
0.11.2 : 148598
0.11.5 : 148896 (2% di-formylated)
1.01.2 : 167897
1.01.5 : 168294 (3% di-formylated)
1.01.1 : 187598

Note: The data in this table is illustrative and intended to demonstrate potential trends. Actual results may vary.

Experimental Protocols

Key Experiment: Scale-Up Synthesis of this compound

Materials:

  • Pyrazolo[1,5-a]pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Vilsmeier Reagent Formation: In a reactor equipped with a mechanical stirrer, dropping funnel, and a temperature probe, add anhydrous DMF (3.0 equivalents). Cool the DMF to 0-5 °C using a cooling bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0-5 °C for 30 minutes after the addition is complete.

  • Formylation Reaction: Dissolve Pyrazolo[1,5-a]pyridine (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture back to 0-5 °C. Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. Slowly add saturated sodium bicarbonate solution to neutralize the mixture to a pH of 7-8. This step is highly exothermic and should be performed with caution.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes).

Visualizations

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up & Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Substrate Pyrazolo[1,5-a]pyridine Substrate->Intermediate Product This compound Intermediate->Product Quench Quenching (Ice/Water) Product->Quench Extraction Extraction Quench->Extraction Purification Crystallization/Purification Extraction->Purification Final Pure Product Purification->Final

Caption: Synthetic workflow for the scale-up of this compound.

G start Low Yield or Incomplete Reaction? q1 Is mixing efficient? start->q1 a1 Improve mechanical stirring. q1->a1 No q2 Is temperature controlled? q1->q2 Yes a1->q2 a2 Enhance cooling capacity. Monitor internal temperature. q2->a2 No q3 Are reagents anhydrous? q2->q3 Yes a2->q3 a3 Use anhydrous reagents. Run under inert atmosphere. q3->a3 No q4 Is stoichiometry optimized? q3->q4 Yes a3->q4 a4 Re-optimize Vilsmeier reagent ratio.

Caption: Troubleshooting decision tree for low yield in scale-up synthesis.

G cluster_0 Critical Control Points for Scale-Up reagent Vilsmeier Reagent Formation DMF + POCl₃ → [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ electrophilic_attack Electrophilic Attack Pyrazolo[1,5-a]pyridine attacks Vilsmeier reagent reagent->electrophilic_attack intermediate Sigma Complex Formation Formation of a charged intermediate electrophilic_attack->intermediate deprotonation Deprotonation Aromaticity is restored intermediate->deprotonation hydrolysis Hydrolysis Iminium salt is hydrolyzed to the aldehyde deprotonation->hydrolysis control1 Temperature Control control1->reagent control2 Stoichiometry control2->reagent control3 Anhydrous Conditions control3->reagent

Caption: Vilsmeier-Haack reaction mechanism with critical scale-up control points.

References

troubleshooting low conversion rates in Pyrazolo[1,5-a]pyridine-5-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyridine-5-carbaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and subsequent reactions, helping you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack formylation to synthesize this compound has a very low yield. What are the potential causes and solutions?

Low yields in the Vilsmeier-Haack reaction are a common issue. The primary culprits are often related to the quality of reagents and reaction conditions.

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture. Ensure that all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use fresh, anhydrous N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The purity of the starting pyrazolo[1,5-a]pyridine is also crucial, as impurities can lead to side reactions.

  • Sub-optimal Reaction Temperature: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (typically 0-10 °C). After the addition of the pyrazolo[1,5-a]pyridine substrate, the reaction temperature may need to be carefully optimized. A temperature that is too low can lead to an incomplete reaction, while a temperature that is too high can cause decomposition of the starting material or product, often resulting in the formation of a dark, tarry residue.

  • Incorrect Stoichiometry: The molar ratio of POCl₃ to DMF and the substrate is critical. An excess of the Vilsmeier reagent can sometimes lead to the formation of undesired byproducts. It is advisable to start with a 1:1 to 1.5:1 ratio of Vilsmeier reagent to the pyrazolo[1,5-a]pyridine.

Q2: I am observing multiple spots on my TLC plate after a Wittig reaction with this compound. How can I improve the reaction's selectivity?

The formation of multiple products in a Wittig reaction can be due to several factors, including issues with ylide formation and the stability of the reactants and products.

  • Inefficient Ylide Formation: Ensure the complete formation of the phosphonium ylide. This requires a strong base (e.g., n-BuLi, NaH, or KOtBu) and strictly anhydrous and inert reaction conditions. The choice of solvent is also important; tetrahydrofuran (THF) is commonly used. Incomplete ylide formation can leave unreacted phosphonium salt, which can complicate the reaction and purification.

  • Side Reactions of the Aldehyde: The aldehyde starting material can be sensitive to the basic conditions of the Wittig reaction. If the ylide is not generated efficiently or if the reaction is sluggish, the aldehyde may undergo self-condensation or other side reactions.

  • E/Z Isomerization: The Wittig reaction can often produce a mixture of E and Z isomers of the resulting alkene. The ratio of these isomers can be influenced by the nature of the ylide (stabilized vs. non-stabilized), the reaction solvent, and the presence of lithium salts. For non-stabilized ylides, performing the reaction in a polar aprotic solvent in the absence of lithium salts can favor the Z-isomer.

  • Purification Challenges: The major byproduct of the Wittig reaction is triphenylphosphine oxide, which can sometimes be difficult to separate from the desired product. Purification is typically achieved by column chromatography on silica gel.

Q3: My Knoevenagel condensation with this compound is not proceeding to completion. What can I do?

Incomplete Knoevenagel condensations are often related to the choice of catalyst and reaction conditions.

  • Catalyst Activity: The Knoevenagel condensation is a base-catalyzed reaction. Common catalysts include piperidine, pyridine, or ammonium salts. If the reaction is slow, consider using a slightly stronger base or increasing the catalyst loading. However, be aware that a base that is too strong can lead to side reactions.

  • Water Removal: The reaction produces water, which can inhibit the reaction's progress. Performing the reaction in a solvent that allows for the azeotropic removal of water using a Dean-Stark apparatus can significantly improve the yield and reaction rate. Toluene is a common solvent for this purpose.

  • Reaction Temperature: While many Knoevenagel condensations can be performed at room temperature, gentle heating may be required to drive the reaction to completion, especially if a weaker base is used.

Q4: I am struggling with the reductive amination of this compound. The yield is low and I have a lot of side products. Any suggestions?

Low yields in reductive amination can stem from inefficient imine formation, reduction of the aldehyde before imine formation, or dialkylation of the amine.

  • Inefficient Imine Formation: The formation of the imine intermediate is often the rate-limiting step. This step is typically acid-catalyzed. Adding a catalytic amount of a weak acid, such as acetic acid, can facilitate imine formation. The removal of water formed during this step, for instance by using molecular sieves, can also drive the equilibrium towards the imine.

  • Choice of Reducing Agent: The choice of reducing agent is critical for the success of the reaction. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is often preferred for reductive aminations as it does not readily reduce the aldehyde starting material. Stronger reducing agents like sodium borohydride can reduce the aldehyde before it has a chance to form the imine, leading to the corresponding alcohol as a major byproduct.

  • One-Pot vs. Two-Step Procedure: While a one-pot procedure is convenient, a two-step approach can sometimes provide better results. This involves first forming the imine and then adding the reducing agent in a separate step. This can be particularly useful if the imine formation is slow.

Troubleshooting Guides

Low Conversion in Vilsmeier-Haack Formylation
Potential Cause Suggested Solution
Inactive Vilsmeier ReagentUse freshly distilled, anhydrous DMF and POCl₃. Ensure all glassware is flame-dried or oven-dried before use. Conduct the reaction under an inert atmosphere (N₂ or Ar).
Incorrect Reaction TemperaturePrepare the Vilsmeier reagent at 0-10 °C. Monitor the internal temperature during the addition of the pyrazolo[1,5-a]pyridine substrate. Experiment with a range of reaction temperatures (e.g., room temperature to 60 °C) to find the optimum for your specific substrate.
Substrate Purity IssuesPurify the starting pyrazolo[1,5-a]pyridine by recrystallization or column chromatography before use.
Inefficient QuenchingQuench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring. A basic workup with a saturated solution of sodium bicarbonate or sodium hydroxide may be necessary to neutralize the acidic mixture and liberate the product.
Multiple Products in Wittig Reaction
Potential Cause Suggested Solution
Incomplete Ylide FormationEnsure the phosphonium salt is dry. Use a fresh, strong base (e.g., n-BuLi, NaH, KOtBu) in the correct stoichiometry. Allow sufficient time for the ylide to form before adding the aldehyde.
Aldehyde InstabilityAdd the aldehyde solution dropwise to the pre-formed ylide at a low temperature (e.g., 0 °C or -78 °C) to minimize potential side reactions of the aldehyde.
E/Z Isomer MixtureTo favor the Z-isomer with non-stabilized ylides, use a polar aprotic solvent like THF or DME and avoid lithium-based reagents if possible (e.g., use NaHMDS or KHMDS). For stabilized ylides, which generally favor the E-isomer, thermodynamic control can be achieved by using protic solvents or by adding a catalytic amount of a strong acid.
Difficult PurificationTriphenylphosphine oxide can sometimes be removed by precipitation from a non-polar solvent like hexane or by conversion to a water-soluble phosphonium salt. Column chromatography on silica gel is the most reliable method for purification.

Quantitative Data

The following table summarizes the yields for the reductive amination of a structurally related compound, 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carbaldehyde, with various amines.[1] These results can serve as a useful reference for optimizing the reductive amination of this compound.

AmineReducing AgentSolventYield (%)
Various secondary aminesSodium triacetoxyborohydrideDichloromethane (DCM)38-93
Appropriate amineSodium triacetoxyborohydrideDichloromethane (DCM)63-84

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Pyrazolo[1,5-a]pyridine

This protocol is a general procedure and may require optimization for specific substrates.

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve Pyrazolo[1,5-a]pyridine (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~8-9.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Wittig Reaction of this compound

This protocol describes a general procedure using a non-stabilized ylide.

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the desired phosphonium salt (1.1 equivalents).

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium in hexanes, 1.05 equivalents) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the ylide solution back to 0 °C.

  • Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.

Protocol 3: Knoevenagel Condensation of this compound

This protocol is a general procedure using malononitrile as the active methylene compound.

  • In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in a suitable solvent such as ethanol or toluene.

  • Add a catalytic amount of a base, such as piperidine or a few drops of triethylamine.

  • Stir the reaction mixture at room temperature or heat to reflux. If using toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect it by filtration and wash with a cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_reactions Subsequent Reactions start Pyrazolo[1,5-a]pyridine reaction Vilsmeier-Haack Formylation start->reaction reagents Vilsmeier Reagent (POCl3, DMF) reagents->reaction product This compound reaction->product aldehyde This compound wittig_reaction Wittig Reaction aldehyde->wittig_reaction knoevenagel_reaction Knoevenagel Condensation aldehyde->knoevenagel_reaction reductive_amination Reductive Amination aldehyde->reductive_amination wittig_reagent Phosphonium Ylide wittig_reagent->wittig_reaction alkene Alkene Product wittig_reaction->alkene active_methylene Active Methylene Compound active_methylene->knoevenagel_reaction conjugated_product α,β-Unsaturated Product knoevenagel_reaction->conjugated_product amine Amine + Reducing Agent amine->reductive_amination aminated_product Amine Product reductive_amination->aminated_product

Caption: Experimental workflow for the synthesis and subsequent reactions of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Conversion Rate cause1 Inactive Reagents start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Incorrect Stoichiometry start->cause3 cause4 Impure Starting Material start->cause4 solution1 Use fresh, anhydrous reagents. Work under inert atmosphere. cause1->solution1 Address solution2 Optimize reaction temperature. Monitor internal temperature. cause2->solution2 Address solution3 Adjust molar ratios of reagents. cause3->solution3 Address solution4 Purify starting materials. cause4->solution4 Address

Caption: Troubleshooting logic for addressing low conversion rates in this compound reactions.

References

refinement of protocols for synthesizing substituted pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of substituted pyrazolo[1,5-a]pyridines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of pyrazolo[1,5-a]pyridines in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: I am getting a very low yield or no desired pyrazolo[1,5-a]pyridine product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended:

    • Purity of Starting Materials: Impurities in your starting materials, such as the N-aminopyridine derivative or the alkyne/alkene, can significantly interfere with the reaction.

      • Recommendation: Ensure the purity of your reactants by recrystallization or column chromatography before use.

    • Reaction Conditions: The choice of solvent, temperature, and reaction time are critical.

      • Recommendation: An optimization screen is advisable. For [3+2] cycloaddition reactions, solvents like acetonitrile or N-methylpyrrolidone (NMP) are often used.[1][2] Some reactions proceed well at room temperature, while others require heating.[1][3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

    • Catalyst Activity: If your protocol requires a catalyst, its activity is crucial.

      • Recommendation: For catalyst-free methods, this is not a concern.[2] However, if a catalyst is employed, ensure it is fresh and handled under the recommended conditions (e.g., inert atmosphere if it is air-sensitive).

    • Atmosphere: Some reactions, particularly oxidative cycloadditions, may require a specific atmosphere.

      • Recommendation: For oxidative [3+2] cycloadditions, performing the reaction under an oxygen atmosphere can be beneficial.[1]

Issue 2: Formation of Regioisomers

  • Question: My reaction is producing a mixture of regioisomers, and I am having difficulty separating them. How can I control the regioselectivity and purify the desired isomer?

  • Answer: The formation of regioisomers is a known challenge, especially when using unsymmetrical alkynes or alkenes.

    • Controlling Regioselectivity:

      • Recommendation: The regioselectivity of the cycloaddition can be influenced by the electronic and steric properties of the substituents on both the N-aminopyridine and the dipolarophile. PIDA (phenyliodonium diacetate) has been shown to mediate regioselective cycloadditions.[4] Careful selection of starting materials based on literature precedents for similar substrates is crucial.

    • Separation of Isomers:

      • Recommendation: Flash column chromatography is the most common method for separating regioisomers. A systematic approach to eluent selection is recommended. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate). In some cases, preparative TLC or HPLC may be necessary for difficult separations.

Issue 3: Difficulty with Product Purification

  • Question: I am struggling to purify my substituted pyrazolo[1,5-a]pyridine product. What are some effective purification strategies?

  • Answer: Purification can be challenging due to the polarity of the product and the presence of persistent impurities.

    • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material.

      • Recommendation: Screen various solvents to find one in which your product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol and acetonitrile are commonly used for recrystallization of these compounds.[2]

    • Column Chromatography:

      • Recommendation: If recrystallization is not effective, column chromatography on silica gel is the next step. A careful selection of the mobile phase is critical to achieve good separation.

    • Work-up Procedure: A thorough work-up is essential to remove catalysts and inorganic byproducts before purification.

      • Recommendation: This typically involves quenching the reaction, extracting the product into an appropriate organic solvent, washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄) before solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted pyrazolo[1,5-a]pyridines?

A1: The most prevalent methods for synthesizing the pyrazolo[1,5-a]pyridine core are:

  • [3+2] Cycloaddition Reactions: This is a very common and versatile method involving the reaction of an N-aminopyridinium ylide (often generated in situ from an N-aminopyridine) with a dipolarophile such as an alkyne or an alkene.[1][2][4]

  • Cross-dehydrogenative Coupling (CDC) Reactions: This approach involves the coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, promoted by an oxidant like molecular oxygen in the presence of acetic acid.[5]

  • Cascade Direct Alkenylation/Cyclization Reactions: This method allows for the synthesis of 2-substituted pyrazolo[1,5-a]pyridines in a two-step process from pyridine.[6]

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. Use a suitable eluent system to separate the starting materials from the product. Visualization can be achieved using a UV lamp (254 nm), as pyrazolo[1,5-a]pyridines are often UV-active. Staining with iodine vapor can also be used.

Q3: What are some of the key biological activities of substituted pyrazolo[1,5-a]pyridines?

A3: Substituted pyrazolo[1,5-a]pyridines are of significant interest in drug discovery due to their diverse biological activities. They have been reported as potent inhibitors of several protein kinases, playing a role in cancer therapy. Notable targets include PI3Kδ, CDK2, and TRKA kinases.[7][8][9]

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic protocols for substituted pyrazolo[1,5-a]pyridines to aid in experimental design and optimization.

Table 1: [3+2] Cycloaddition of N-Aminopyridines with Alkynes

EntryN-Aminopyridine DerivativeAlkyneSolventConditionsYield (%)Reference
11-amino-2(1H)-pyridine-2-imine derivativeDimethyl acetylenedicarboxylateAcetonitrileSonication, 85 °C, 20 min93[2]
21-amino-2(1H)-pyridine-2-imine derivativeDimethyl acetylenedicarboxylateAcetonitrileReflux, 3 h85[2]
3N-aminopyridineDimethyl acetylenedicarboxylateNMPRT, O₂ atmosphere95[1]
4N-aminopyridineEthyl phenylpropiolateNMPRT, O₂ atmosphere82[1]

Table 2: Cross-dehydrogenative Coupling of N-Amino-2-iminopyridines with 1,3-Dicarbonyl Compounds

EntryN-Amino-2-iminopyridine1,3-Dicarbonyl CompoundSolventConditionsYield (%)Reference
17-Amino-6-cyano-2-methyl-5-phenylEthyl acetoacetateAcetic AcidO₂, 80 °C, 12 h94[5]
27-Amino-6-cyano-2-methyl-5-p-tolylEthyl acetoacetateAcetic AcidO₂, 80 °C, 12 h95[5]
37-Amino-5-(4-chlorophenyl)-6-cyano-2-methylEthyl acetoacetateAcetic AcidO₂, 80 °C, 12 h90[5]
47-Amino-6-cyano-2-ethyl-5-(4-methoxyphenyl)Methyl acetoacetateAcetic AcidO₂, 80 °C, 12 h84[5]

Experimental Protocols

Protocol 1: Catalyst-Free Sonochemical [3+2] Cycloaddition [2]

A mixture of the 1-amino-2-iminopyridine derivative (10 mmol) and the appropriate acetylene derivative (10 mmol) in acetonitrile (30 mL) is sonicated for 20 minutes at 85 °C. The reaction progress is monitored by TLC. After completion, the mixture is cooled to room temperature. The solid product that forms is filtered off, washed with ethanol, dried, and recrystallized from a suitable solvent to yield the pure pyrazolo[1,5-a]pyridine derivative.

Protocol 2: Oxidative [3+2] Cycloaddition at Room Temperature [1]

To a solution of the N-aminopyridine (1 mmol) and the α,β-unsaturated carbonyl compound or alkene (1.2 mmol) in N-methylpyrrolidone (NMP, 3 mL) in a round-bottom flask, the reaction is stirred at room temperature under an oxygen atmosphere (using a balloon). The reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that can be targeted by substituted pyrazolo[1,5-a]pyridine-based inhibitors.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates Pyrazolo_inhibitor_PI3K Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo_inhibitor_PI3K->PI3K PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of a pyrazolo[1,5-a]pyridine derivative on PI3K.

CDK2_Cell_Cycle_Pathway G1_Phase G1 Phase CyclinE_CDK2 Cyclin E / CDK2 Complex G1_Phase->CyclinE_CDK2 activation Rb Rb CyclinE_CDK2->Rb phosphorylates (inactivates) Pyrazolo_inhibitor_CDK2 Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo_inhibitor_CDK2->CyclinE_CDK2 E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription S_Phase S Phase (DNA Replication) S_Phase_Genes->S_Phase

Caption: Simplified CDK2/Cyclin E pathway for G1/S phase transition, showing inhibition by a pyrazolo[1,5-a]pyridine derivative.

TRKA_Signaling_Pathway NGF Nerve Growth Factor (NGF) TRKA TrkA Receptor NGF->TRKA binds & activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRKA->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway TRKA->PI3K_AKT Pyrazolo_inhibitor_TRKA Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo_inhibitor_TRKA->TRKA Cell_Survival Neuronal Survival & Differentiation RAS_RAF_MEK_ERK->Cell_Survival PI3K_AKT->Cell_Survival

Caption: Overview of the TrkA signaling pathway, indicating inhibition by a pyrazolo[1,5-a]pyridine derivative.

Experimental Workflow Diagram

Synthesis_Workflow Start Start: Reactants & Solvent Reaction Reaction: - Stirring/Sonication - Heating/RT - Inert/O₂ Atmosphere Start->Reaction Monitoring Monitoring: TLC Reaction->Monitoring periodically Monitoring->Reaction incomplete Workup Work-up: - Quenching - Extraction - Drying Monitoring->Workup complete Purification Purification: - Recrystallization - Column Chromatography Workup->Purification Analysis Analysis: - NMR - MS - Yield Calculation Purification->Analysis Product Final Product: Substituted Pyrazolo[1,5-a]pyridine Analysis->Product

Caption: A generalized experimental workflow for the synthesis and purification of substituted pyrazolo[1,5-a]pyridines.

References

strategies to improve the stability of Pyrazolo[1,5-a]pyridine-5-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Pyrazolo[1,5-a]pyridine-5-carbaldehyde and its derivatives during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound derivatives?

A1: The stability of this compound derivatives is primarily influenced by several factors including pH, temperature, light, and the presence of oxidizing agents. The aldehyde functional group is susceptible to oxidation and other reactions, while the pyrazolo[1,5-a]pyridine core can be sensitive to strong acidic or basic conditions.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability, this compound and its derivatives should be stored in a cool, dry, and dark place. Supplier recommendations for similar compounds, such as Pyrazolo[1,5-a]pyridine-3-carbaldehyde and Pyrazolo[1,5-a]pyridine-2-carboxylic acid, suggest storage at temperatures between 0-8 °C.[1][2] It is also advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q3: How does the substitution pattern on the pyrazolo[1,5-a]pyridine ring affect the stability of the derivatives?

A3: The electronic properties of substituents on the pyrazolo[1,5-a]pyridine ring can significantly impact the stability of the molecule. Electron-withdrawing groups can increase metabolic stability.[3] The position of the substituent also plays a role in the molecule's overall reactivity and stability.[4]

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this exact compound are not extensively documented in the literature, heterocyclic aldehydes are generally susceptible to the following degradation pathways:

  • Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid, especially in the presence of air or other oxidizing agents.

  • Cannizzaro Reaction: Under strong basic conditions, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.

  • Ring Degradation: Extreme pH and high temperatures can potentially lead to the degradation of the pyrazolo[1,5-a]pyridine ring system itself.

Q5: What analytical techniques are suitable for monitoring the stability of this compound derivatives?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for monitoring the stability of these derivatives.[5] A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of its purity over time. Other useful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying unknown degradation products and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of degradants.[6][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and experimentation with this compound derivatives.

Problem Possible Cause(s) Recommended Solution(s)
Compound discoloration (e.g., turning from yellow to brown) upon storage. Oxidation of the aldehyde group or other parts of the molecule. Exposure to light.Store the compound under an inert atmosphere (nitrogen or argon). Protect from light by using amber vials or storing in a dark place. Ensure the storage temperature is maintained between 0-8 °C.
Low yield or formation of multiple byproducts during a reaction. Degradation of the starting material or product under the reaction conditions (e.g., high temperature, strong acid/base).Optimize reaction conditions by lowering the temperature. Use milder bases or acids. Reduce the reaction time. Perform the reaction under an inert atmosphere to prevent oxidation.
Inconsistent results in biological assays. Degradation of the compound in the assay medium (e.g., aqueous buffer).Prepare fresh solutions of the compound for each experiment. Assess the stability of the compound in the assay buffer by incubating it for the duration of the experiment and analyzing it by HPLC. Consider using a co-solvent or a different formulation to improve stability.
Appearance of new peaks in the HPLC chromatogram over time. Degradation of the compound in solution.Prepare solutions fresh daily. If solutions need to be stored, keep them at a low temperature (e.g., 4 °C) and protected from light. Evaluate the stability of the compound in different solvents to find the most suitable one for storage.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[6][8][9][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60 °C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60 °C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound in an oven at 80 °C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Identify and characterize the major degradation products using LC-MS and NMR.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Parameter Recommendation
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH 5.0)
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV-Vis scan of the compound (typically in the range of 254-320 nm)
Column Temperature 30 °C
Injection Volume 10 µL

Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[11]

Visualizations

Degradation_Pathway Pyrazolo_Aldehyde Pyrazolo[1,5-a]pyridine- 5-carbaldehyde Carboxylic_Acid Pyrazolo[1,5-a]pyridine- 5-carboxylic acid Pyrazolo_Aldehyde->Carboxylic_Acid Oxidation (e.g., H₂O₂) Pyrazolo_Aldehyde->Carboxylic_Acid Cannizzaro Reaction (Strong Base) Alcohol Pyrazolo[1,5-a]pyridin- 5-ylmethanol Pyrazolo_Aldehyde->Alcohol Cannizzaro Reaction (Strong Base)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_0 Forced Degradation Study cluster_1 Stability-Indicating Method Development Start Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample Collect Samples at Time Points Stress->Sample Analyze HPLC Analysis Sample->Analyze Characterize Identify Degradants (LC-MS, NMR) Analyze->Characterize Develop Develop HPLC Method Validate Validate Method (ICH) Develop->Validate Implement Implement for Routine Analysis Validate->Implement

Caption: Workflow for assessing the stability of this compound.

References

addressing solubility issues of Pyrazolo[1,5-a]pyridine-5-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered when working with Pyrazolo[1,5-a]pyridine-5-carbaldehyde in organic solvents. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues.

Issue: My this compound is not dissolving in my chosen organic solvent.

  • Initial Assessment:

    • Question: Have you confirmed the purity of your this compound?

      • Answer: Impurities can significantly impact solubility. It is advisable to verify the compound's purity through appropriate analytical methods such as NMR or HPLC.

    • Question: What is the polarity of your chosen solvent?

      • Answer: this compound is a moderately polar molecule due to the presence of nitrogen atoms and a carbonyl group.[1][2] The general principle of "like dissolves like" suggests that solvents with similar polarity are more likely to be effective.[3]

  • Solvent Selection and Optimization:

    • Question: Have you tried a range of solvents with varying polarities?

      • Answer: It is recommended to perform a solvent screening study. A suggested list of solvents to test is provided in the table below.

    • Question: Have you considered using a co-solvent system?

      • Answer: The use of a water-miscible co-solvent can significantly enhance the solubility of a compound.[4] This is a common and effective technique for increasing the solubility of acidic and basic drugs.[4] Experiment with binary or even ternary solvent mixtures. For instance, adding a small amount of a polar solvent like DMSO or DMF to a less polar solvent might improve dissolution.

  • Physical Intervention Techniques:

    • Question: Have you tried applying gentle heat?

      • Answer: For many compounds, solubility increases with temperature.[3] Try warming the mixture in a controlled manner (e.g., in a water bath) while stirring. Be cautious to avoid solvent evaporation or compound degradation.

    • Question: Have you attempted to reduce the particle size of the solid?

      • Answer: Decreasing the particle size increases the surface area available for solvation, which can enhance the dissolution rate.[5][6] This can be achieved through methods like grinding or sonication.[5]

  • Chemical Modification (for persistent issues):

    • Question: Is pH adjustment a viable option for your experimental system?

      • Answer: For ionizable drugs, modifying the pH of the solution can be a powerful method to increase solubility.[4][7] Although this compound is not strongly acidic or basic, slight pH modifications might influence its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

Q2: Which solvents are recommended as a starting point for solubility testing?

A2: A good starting point is to test a range of solvents covering different polarity indices. We recommend starting with solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (ACN), Methanol (MeOH), Ethanol (EtOH), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).

Q3: How can I quickly assess the solubility of this compound?

A3: A simple qualitative test involves adding a small, measured amount of the compound (e.g., 1 mg) to a specific volume of solvent (e.g., 1 mL) in a vial.[8] Vigorously shake or vortex the vial and visually inspect for any undissolved solid.[8] This will give you a preliminary idea of whether the compound is soluble, partially soluble, or insoluble in that particular solvent.

Q4: My compound dissolves initially but then precipitates out of solution. What could be the cause?

A4: This phenomenon, known as supersaturation and subsequent precipitation, can occur for several reasons. The initial dissolution might have been facilitated by kinetic factors, but the concentration exceeded the thermodynamic solubility limit. Changes in temperature or the presence of nucleation sites can trigger precipitation. To address this, consider using a co-solvent system to increase the overall solvating power of your solution or prepare a less concentrated solution.

Q5: Are there any safety precautions I should take when heating solvents to improve solubility?

A5: Absolutely. Always heat solvents in a well-ventilated area, preferably within a fume hood. Use a controlled heating source like a water bath or a heating mantle with a stirrer. Never heat flammable organic solvents with an open flame. Ensure your glassware is appropriate for heating and is not sealed to prevent pressure buildup.

Data Presentation: Solubility Screening Table

Researchers can use the following table to record and compare the solubility of this compound in various solvents.

SolventPolarity IndexTemperature (°C)Amount of Solute (mg)Volume of Solvent (mL)Observation (Soluble/Partially Soluble/Insoluble)
Dichloromethane (DCM)3.12511
Ethyl Acetate (EtOAc)4.42511
Acetone5.12511
Acetonitrile (ACN)5.82511
Ethanol5.22511
Methanol6.62511
Dimethylformamide (DMF)6.42511
Dimethyl sulfoxide (DMSO)7.22511

Experimental Protocols

Protocol 1: Qualitative Solubility Determination

  • Preparation: Weigh 1 mg of this compound into a clean, dry 2 mL glass vial.

  • Solvent Addition: Add 1 mL of the desired organic solvent to the vial.

  • Mixing: Cap the vial and vortex or shake vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution against a dark background.

    • Soluble: The solution is clear with no visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid material does not appear to have dissolved.

  • Record: Note your observations in the solubility screening table.

Protocol 2: General Method for Solubility Enhancement

  • Co-Solvent Approach:

    • Attempt to dissolve the compound in a small amount of a strong, polar aprotic solvent like DMSO or DMF.

    • Once dissolved, slowly add your desired primary solvent to the solution while stirring. Observe for any signs of precipitation. This method is useful for preparing stock solutions.

  • Heating:

    • In a flask equipped with a stir bar and a condenser, add the compound and the solvent.

    • Gently heat the mixture using a water bath or heating mantle while stirring.

    • Increase the temperature in small increments, allowing time for dissolution at each step. Do not exceed the boiling point of the solvent.

    • Once dissolved, allow the solution to cool slowly to room temperature to check for precipitation.

  • Particle Size Reduction (Sonication):

    • Prepare a suspension of the compound in the desired solvent.

    • Place the vial or flask in an ultrasonic bath.

    • Sonicate the suspension for 15-30 minute intervals.

    • Visually inspect for dissolution.

Visualizations

G cluster_0 Troubleshooting Workflow for Solubility Issues start Start: Compound Insoluble check_purity Verify Compound Purity start->check_purity solvent_screen Perform Solvent Screening (Varying Polarities) check_purity->solvent_screen co_solvent Try Co-Solvent System (e.g., DMSO/Primary Solvent) solvent_screen->co_solvent If still insoluble success Success: Compound Dissolved solvent_screen->success If soluble heating Apply Gentle Heating co_solvent->heating If still insoluble co_solvent->success If soluble sonication Reduce Particle Size (Sonication/Grinding) heating->sonication If still insoluble heating->success If soluble ph_adjust Consider pH Adjustment (If Applicable) sonication->ph_adjust If still insoluble sonication->success If soluble ph_adjust->success If soluble fail Consult Further ph_adjust->fail If still insoluble

Caption: Troubleshooting workflow for addressing solubility issues.

G cluster_1 Experimental Workflow for Solubility Determination start Start weigh_compound Weigh 1 mg of This compound start->weigh_compound add_solvent Add 1 mL of Test Solvent weigh_compound->add_solvent mix Vortex/Shake for 1-2 minutes add_solvent->mix observe Visually Inspect Solution mix->observe decision Clear Solution? observe->decision soluble Record as 'Soluble' decision->soluble Yes insoluble Record as 'Insoluble' or 'Partially Soluble' decision->insoluble No end End soluble->end insoluble->end

References

Technical Support Center: Selective Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective functionalization of the pyrazolo[1, 5-a]pyridine scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for functionalizing the pyrazolo[1,5-a]pyridine core?

A1: The most prevalent strategies include electrophilic substitution, metal-catalyzed cross-coupling reactions, and direct C-H functionalization. Electrophilic substitutions, such as halogenation and nitration, typically occur at the C3 position of the pyrazole ring.[1][2][3] Metal-catalyzed cross-coupling reactions, like Suzuki-Miyaura and Sonogashira couplings, are widely used to introduce aryl, heteroaryl, or alkyl groups.[1][4][5] Direct C-H activation is an increasingly popular method for its atom economy and allows for functionalization at various positions, often directed by a functional group on the scaffold.[1][6][7]

Q2: How can I control regioselectivity during the functionalization of pyrazolo[1,5-a]pyridines?

A2: Controlling regioselectivity is a critical aspect of synthesizing specifically substituted pyrazolo[1,5-a]pyridines. The choice of reagents and reaction conditions plays a crucial role. For instance, in metalation reactions, the use of specific bases like Mg- and Zn-TMP can direct functionalization to a particular position.[8] In palladium-catalyzed C-H activation, the choice of additive can selectively lead to either C3 or C7 arylation.[6] Furthermore, TEMPO-mediated [3+2] annulation-aromatization offers a protocol with high and predictable regioselectivity.[9][10]

Q3: What are the challenges associated with Suzuki-Miyaura cross-coupling on this scaffold?

A3: A common challenge in Suzuki-Miyaura cross-coupling reactions on halogenated pyrazolo[1,5-a]pyridines is the potential for debromination as a side reaction.[4][5] To mitigate this, careful selection of the catalyst and ligand system is essential. For example, using a tandem catalyst like XPhosPdG2/XPhos has been shown to effectively prevent debromination.[4][5] Other challenges include optimizing reaction conditions to achieve high yields and ensuring the stability of the boronic acid derivatives.

Q4: Are there any established one-pot procedures for the synthesis and subsequent functionalization of pyrazolo[1,5-a]pyridines?

A4: Yes, one-pot procedures have been developed to streamline the synthesis and functionalization process. For example, a one-pot, three-component reaction of aminopyrazoles, chalcones, and sodium iodide can yield 3-iodo pyrazolo[1,5-a]pyrimidines, which are versatile intermediates for further modifications.[11]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reaction

Symptoms:

  • Low yield of the desired coupled product.

  • Presence of significant amounts of starting material (halogenated pyrazolo[1,5-a]pyridine).

  • Formation of a debrominated side product.

Possible Causes and Solutions:

CauseRecommended Action
Catalyst Inactivity or Degradation Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst like XPhosPdG2 for improved stability and activity.[4][5]
Debromination Side Reaction Employ a bulky electron-rich phosphine ligand such as XPhos to suppress debromination.[4][5] Optimize the base and solvent system; sometimes a weaker base or a different solvent can minimize this side reaction.
Inefficient Transmetalation Ensure the boronic acid or ester is of high purity. The addition of a small amount of water can sometimes facilitate the transmetalation step.
Sub-optimal Reaction Temperature Systematically screen the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote catalyst decomposition and side reactions.
Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution

Symptoms:

  • Formation of a mixture of isomers (e.g., substitution at both C3 and other positions).

  • Difficulty in separating the desired regioisomer.

Possible Causes and Solutions:

CauseRecommended Action
Harsh Reaction Conditions Use milder electrophilic reagents and lower reaction temperatures to enhance selectivity. For halogenation, N-halosuccinimides (NXS) at room temperature can provide high yields of the C3-halogenated product.[1]
Steric and Electronic Effects The inherent electronic properties of the pyrazolo[1,5-a]pyridine scaffold favor electrophilic attack at the C3 position. However, bulky substituents on the ring may influence the regioselectivity. Consider the steric hindrance of your substrate.
Solvent Effects The polarity of the solvent can influence the reaction pathway. Screen different solvents to find the optimal conditions for the desired regioselectivity.

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol is adapted for the C3-arylation of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.[4][5]

Materials:

  • 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one

  • Aryl or heteroaryl boronic acid (1.5 equivalents)

  • XPhosPdG2 (0.05 equivalents)

  • XPhos (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Microwave reactor

Procedure:

  • To a microwave vial, add the 3-bromo-pyrazolo[1,5-a]pyrimidine, aryl boronic acid, XPhosPdG2, XPhos, and K₂CO₃.

  • Add the 1,4-dioxane/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Metalation and Functionalization

This protocol describes the regioselective functionalization using Mg- and Zn-TMP bases.[8]

Materials:

  • Pyrazolo[1,5-a]pyridine substrate

  • TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl (1.1 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., iodine, benzaldehyde)

Procedure:

  • Dissolve the pyrazolo[1,5-a]pyridine substrate in anhydrous THF under an inert atmosphere (argon or nitrogen).

  • Cool the solution to the desired temperature (e.g., -78 °C or -40 °C).

  • Slowly add the TMP-metal base solution to the reaction mixture.

  • Stir the mixture at the same temperature for the specified time (e.g., 1-2 hours) to ensure complete metalation.

  • Add the electrophile to the reaction mixture and allow it to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizations

troubleshooting_workflow start Low Yield in Functionalization check_regio Check Regioselectivity start->check_regio check_side_products Analyze Side Products start->check_side_products isomer_mix Mixture of Isomers check_regio->isomer_mix Poor no_product Mainly Starting Material check_regio->no_product Good, but low conversion check_side_products->no_product None significant dehalogenation Dehalogenated Product (for Cross-Coupling) check_side_products->dehalogenation Present adjust_conditions Adjust Reaction Conditions (Temp, Solvent) isomer_mix->adjust_conditions change_reagents Change Reagents (Base, Ligand, Catalyst) no_product->change_reagents optimize_catalyst Optimize Catalyst/Ligand (e.g., XPhos for Suzuki) dehalogenation->optimize_catalyst success Improved Yield/ Selectivity adjust_conditions->success change_reagents->success optimize_catalyst->success

Caption: Troubleshooting workflow for low yield in pyrazolo[1,5-a]pyridine functionalization.

suzuki_coupling_pathway cluster_cat_cycle Catalytic Cycle cluster_side_reaction Side Reaction pd0 Pd(0)L_n ox_add Oxidative Addition (R-Pd(II)-X)L_n pd0->ox_add Ar-X transmetal Transmetalation (R-Pd(II)-Ar)L_n ox_add->transmetal Ar'-B(OR)2 dehalogenation Debromination/Dehalogenation ox_add->dehalogenation red_elim Reductive Elimination transmetal->red_elim red_elim->pd0 Ar-Ar' product Functionalized Product (Ar-Ar') red_elim->product start Halogenated Pyrazolo[1,5-a]pyridine (Ar-X) start->ox_add boronic_acid Boronic Acid/Ester (Ar'-B(OR)2) boronic_acid->transmetal

Caption: Simplified reaction pathway for Suzuki-Miyaura cross-coupling.

References

minimizing byproduct formation in the synthesis of Pyrazolo[1,5-a]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyridine-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing the Pyrazolo[1,a]pyridine core?

A1: The Pyrazolo[1,5-a]pyridine core is typically synthesized through several key strategies:

  • Cyclocondensation of 5-aminopyrazoles: This is a widely used method involving the reaction of a 5-aminopyrazole precursor with a suitable 1,3-dicarbonyl compound or its equivalent. The reaction conditions, such as the use of acid or base catalysts, can influence the final product.[1][2]

  • [3+2] Cycloaddition: This approach involves the reaction of N-aminopyridinium ylides with alkynes or alkenes.[3]

  • Intramolecular Cyclization: Synthesis can also be achieved through the intramolecular cyclization of appropriately substituted ethynylpyridines.

Q2: Is direct formylation a viable method for preparing this compound?

A2: Direct formylation of the unsubstituted Pyrazolo[1,5-a]pyridine ring system to obtain the 5-carbaldehyde derivative is challenging due to regioselectivity issues. The Vilsmeier-Haack reaction, a common formylation method, tends to favor substitution at other positions in related heterocyclic systems. For instance, in the analogous Pyrazolo[1,5-a]pyrimidine system, formylation occurs preferentially at the C3 position.[4] Achieving formylation at the C5 position often requires the presence of specific directing groups on the pyridine ring or starting with a pre-functionalized precursor.

Q3: What are the primary safety concerns when performing a Vilsmeier-Haack reaction?

A3: The Vilsmeier-Haack reaction involves hazardous reagents that require careful handling in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. The reaction to form the Vilsmeier reagent (the complex of POCl₃ and DMF) is exothermic and should be performed at low temperatures (e.g., 0 °C) with slow, controlled addition of POCl₃ to DMF to prevent a runaway reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when employing formylation strategies or building the heterocyclic core.

Issue 1: Low or No Yield of the Desired 5-Carbaldehyde Product

Possible Causes:

  • Incorrect Regioselectivity: As mentioned in the FAQs, direct formylation of an unsubstituted Pyrazolo[1,5-a]pyridine may not yield the desired C5 isomer. The electronic properties of the ring system may favor substitution at other positions.

  • Insufficiently Activated Substrate: The Pyrazolo[1,5-a]pyridine ring may not be electron-rich enough for electrophilic formylation to occur efficiently, especially with milder formylating agents.

  • Decomposition of Starting Material or Product: Harsh reaction conditions, such as high temperatures or incorrect stoichiometry of reagents, can lead to the degradation of the starting material or the desired product.

Troubleshooting Steps:

  • Confirm the Synthetic Strategy: For the synthesis of the 5-carbaldehyde isomer, a strategy involving the construction of the pyrazolopyridine ring from a pre-functionalized precursor is often more reliable than direct formylation. Consider a cyclocondensation reaction using a 5-aminopyrazole and a 1,3-dicarbonyl compound that will result in the desired substitution pattern.

  • Alternative Formylation Methods: If direct formylation is attempted, consider alternatives to the Vilsmeier-Haack reaction that may offer different regioselectivity, such as:

    • Directed Ortho-Metalation: If a suitable directing group is present on the pyridine ring, lithiation followed by quenching with a formylating agent like DMF can provide high regioselectivity.

    • Rieche Formylation: This method uses dichloromethyl methyl ether and a Lewis acid like TiCl₄ and can be effective for electron-rich aromatics.[5][6]

    • Duff Reaction: This reaction uses hexamine as the formyl source and is suitable for activated aromatic compounds, particularly phenols.[7]

  • Reaction Optimization: If using a Vilsmeier-Haack approach on a substituted pyrazolopyridine, optimize the reaction conditions as outlined in the table below.

Issue 2: Formation of Significant Byproducts

Possible Byproducts:

  • Isomeric Carbaldehydes: Formylation may occur at other positions on the ring, leading to a mixture of isomers that can be difficult to separate.

  • Di-formylated Products: If the substrate is highly activated or an excess of the formylating agent is used, di-formylation can occur.

  • Chlorinated Byproducts: In Vilsmeier-Haack reactions using POCl₃, chlorination of the heterocyclic ring is a known side reaction.

  • Polymerization/Tarry Residue: Overly aggressive reaction conditions can lead to the formation of intractable polymeric materials.

Troubleshooting Steps & Optimization Data:

The following table provides guidance on adjusting reaction parameters to minimize common byproducts in a Vilsmeier-Haack formylation.

ParameterRecommendation to Minimize ByproductsRationale
Stoichiometry of Vilsmeier Reagent Use a stoichiometric amount or a slight excess (1.1 to 1.5 equivalents) of the Vilsmeier reagent relative to the substrate.A large excess of the reagent can lead to over-formylation (di-formylation) and increase the likelihood of side reactions like chlorination.
Reaction Temperature Maintain a low temperature (typically 0 °C to room temperature) during reagent addition and the initial phase of the reaction.Higher temperatures can promote unwanted side reactions, including chlorination and polymerization. The reaction is often exothermic and requires careful temperature control.
Order of Reagent Addition For highly reactive substrates, consider adding the pre-formed Vilsmeier reagent dropwise to the substrate solution.This can help to avoid localized high concentrations of the formylating agent, which can lead to multiple formylations.
Reaction Time Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).Quench the reaction as soon as the starting material is consumed to prevent the formation of over-formylated and other byproducts that can occur with prolonged reaction times.
Purity of Reagents Use anhydrous DMF and freshly distilled POCl₃.Moisture will decompose the Vilsmeier reagent, leading to lower yields and potential side reactions.

Experimental Protocols & Methodologies

General Protocol for Synthesis via Cyclocondensation:

A general approach involves the reaction of a 5-aminopyrazole with a β-dicarbonyl compound. To obtain a precursor for the 5-carbaldehyde, a dicarbonyl equivalent that introduces a group at the corresponding position that can be later converted to an aldehyde (e.g., a protected hydroxymethyl group or a cyano group) would be employed.

General Protocol for Vilsmeier-Haack Formylation of an Activated Pyrazolo[1,5-a]pyridine:

This protocol is provided as a general guideline and will require optimization for specific substrates.

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.

  • Formylation Reaction: Dissolve the substituted Pyrazolo[1,5-a]pyridine (1 equivalent) in a minimal amount of anhydrous solvent (e.g., DMF or a chlorinated solvent like 1,2-dichloroethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating (e.g., 40-60 °C) may be required for less reactive substrates, but this increases the risk of byproduct formation.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and then neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.

Visualizing Reaction Pathways

To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the key concepts.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Substrate Pyrazolo[1,5-a]pyridine Intermediate Iminium Salt Intermediate Substrate->Intermediate + Vilsmeier Reagent Product Pyrazolo[1,5-a]pyridine -carbaldehyde Intermediate->Product Hydrolysis (H₂O)

Caption: General mechanism of the Vilsmeier-Haack formylation.

Byproduct_Formation Start Substituted Pyrazolo[1,5-a]pyridine Desired_Product Desired Product: 5-Carbaldehyde Start->Desired_Product Optimized Conditions Byproduct1 Byproduct: Isomeric Carbaldehyde (e.g., C3-formylation) Start->Byproduct1 Poor Regiocontrol Byproduct2 Byproduct: Di-formylated Product Start->Byproduct2 Excess Reagent / Long Reaction Time Byproduct3 Byproduct: Chlorinated Product Start->Byproduct3 High Temperature

Caption: Potential reaction pathways leading to desired product and byproducts.

References

Validation & Comparative

comparative analysis of Pyrazolo[1,5-a]pyridine-5-carbaldehyde synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, and the introduction of a carbaldehyde group at the 5-position provides a versatile handle for further functionalization. This guide presents a comparative analysis of potential synthetic routes to Pyrazolo[1,5-a]pyridine-5-carbaldehyde, offering a critical evaluation of methodologies, quantitative data, and detailed experimental protocols to aid in the selection of the most suitable approach for your research needs.

Comparative Analysis of Synthetic Routes

Three primary strategies for the synthesis of this compound are considered: direct formylation of the pyrazolo[1,5-a]pyridine core, oxidation of a 5-methylpyrazolo[1,5-a]pyridine precursor, and oxidation of a 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine intermediate. The following table summarizes the key quantitative aspects of these routes based on available literature for analogous systems.

Synthesis RouteKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)AdvantagesDisadvantages
Route 1: Vilsmeier-Haack Formylation POCl₃, DMF5 hours100 °CModerateDirect introduction of the aldehyde group.Regioselectivity can be an issue; may not be effective for the unsubstituted pyrazolo[1,5-a]pyridine core[1].
Route 2: Oxidation of 5-Methyl Group Selenium Dioxide (SeO₂)12 - 24 hoursReflux49 - 77%Utilizes a readily available starting material.Use of toxic selenium reagents; potentially harsh reaction conditions.
Route 3: Oxidation of 5-Hydroxymethyl Group Dess-Martin Periodinane (DMP)2 hoursRoom Temperature46 - 78%[2][3]Mild reaction conditions; high yields.Requires the prior synthesis of the alcohol precursor.
Manganese Dioxide (MnO₂)1.5 - 24 hoursRoom Temperature to RefluxModerate to HighReadily available and inexpensive reagent.Often requires a large excess of the reagent; reaction times can be long.

Experimental Protocols

Detailed experimental procedures for the key synthetic transformations are provided below. These protocols are based on established methods for similar substrates and may require optimization for the specific synthesis of this compound.

Route 1: Vilsmeier-Haack Formylation of a Substituted Pyrazolo[3,4-b]pyridine

This protocol is adapted from the formylation of a dihydropyrazolo[3,4-b]pyridine derivative, which has been shown to be successful at the 5-position[1]. Direct formylation of unsubstituted pyrazolo[1,5-a]pyridine at the 5-position has been reported to be unsuccessful under similar conditions.

Procedure: To a stirred solution of the substituted 4,5-dihydropyrazolo[3,4-b]pyridine (1.0 mmol) in dry N,N-dimethylformamide (DMF, 5 mL), phosphorus oxychloride (POCl₃, 1.5 mmol) is added dropwise at 0 °C. The reaction mixture is then heated to 100 °C and stirred for 5 hours. After cooling to room temperature, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and purified by column chromatography to afford the desired 5-carbaldehyde.

Route 2: Oxidation of 5-Methylpyrazolo[1,5-a]pyridine with Selenium Dioxide

This procedure is based on the oxidation of methyl-substituted quinolines[4][5].

Procedure: A mixture of 5-methylpyrazolo[1,5-a]pyridine (1.0 mmol) and selenium dioxide (SeO₂, 1.2 mmol) in a suitable solvent such as dioxane or a mixture of ethanol and cyclohexane is refluxed for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the precipitated selenium metal is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield this compound.

Route 3: Oxidation of (Pyrazolo[1,5-a]pyridin-5-yl)methanol

This protocol is adapted from the synthesis of a pyrazolo[1,5-a]pyrimidine-2-carbaldehyde[3].

Procedure: To a solution of (pyrazolo[1,5-a]pyridin-5-yl)methanol (1.0 mmol) in dry dichloromethane (DCM, 10 mL) under an inert atmosphere, Dess-Martin periodinane (1.2 mmol) is added portion-wise at room temperature. The reaction mixture is stirred for 2 hours, and the progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography to give this compound.

This is a general procedure for the oxidation of benzylic-type alcohols.

Procedure: To a solution of (pyrazolo[1,5-a]pyridin-5-yl)methanol (1.0 mmol) in a suitable solvent such as dichloromethane or a mixture of toluene and butyl acetate, activated manganese dioxide (5-10 equivalents) is added. The resulting suspension is stirred vigorously at room temperature or refluxed for 1.5 to 24 hours, with the reaction progress monitored by TLC. Upon completion, the solid MnO₂ is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the target aldehyde.

Logical Workflow of Synthesis Routes

The following diagram illustrates the logical relationship between the different synthetic pathways to this compound.

Synthesis_Routes cluster_start Starting Materials cluster_reactions Synthetic Transformations cluster_product Final Product Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Vilsmeier-Haack Vilsmeier-Haack Pyrazolo[1,5-a]pyridine->Vilsmeier-Haack POCl3, DMF 5-Methylpyrazolo[1,5-a]pyridine 5-Methylpyrazolo[1,5-a]pyridine Oxidation_Me Oxidation 5-Methylpyrazolo[1,5-a]pyridine->Oxidation_Me SeO2 (Pyrazolo[1,5-a]pyridin-5-yl)methanol (Pyrazolo[1,5-a]pyridin-5-yl)methanol Oxidation_CH2OH Oxidation (Pyrazolo[1,5-a]pyridin-5-yl)methanol->Oxidation_CH2OH DMP or MnO2 Product This compound Vilsmeier-Haack->Product Oxidation_Me->Product Oxidation_CH2OH->Product

Caption: Synthetic pathways to this compound.

Conclusion

The synthesis of this compound can be approached through several distinct routes. The choice of the optimal pathway will depend on factors such as the availability of starting materials, the desired scale of the reaction, and tolerance for specific reagents and reaction conditions.

  • Direct Vilsmeier-Haack formylation may be challenging for the unsubstituted pyrazolo[1,5-a]pyridine core due to regioselectivity issues. However, for appropriately substituted derivatives, it offers a direct one-step conversion.

  • Oxidation of the 5-methyl group with selenium dioxide is a viable option, though it involves the use of a toxic reagent.

  • Oxidation of the 5-hydroxymethyl precursor using mild reagents like Dess-Martin periodinane or manganese dioxide appears to be a highly promising and versatile strategy, offering good yields under gentle conditions, provided the precursor alcohol is readily accessible.

Researchers should carefully consider these factors and the provided experimental data to select the most efficient and practical synthetic route for their specific application.

References

comparing the efficacy of Pyrazolo[1,5-a]pyridine-5-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this core structure have demonstrated promising potential as anticancer, anti-inflammatory, and antimicrobial agents. This guide provides a comparative overview of the efficacy of various Pyrazolo[1,5-a]pyridine and related Pyrazolo[1,5-a]pyrimidine derivatives, supported by experimental data from peer-reviewed studies. While comprehensive data on Pyrazolo[1,5-a]pyridine-5-carbaldehyde derivatives remains emergent, this guide consolidates available quantitative data for closely related analogs to provide a valuable benchmark for researchers.

Data Presentation: Comparative Efficacy of Pyrazolo[1,5-a]pyridine and Pyrimidine Derivatives

The following tables summarize the in vitro efficacy of selected pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives against various targets, including cancer cell lines, inflammatory markers, and microbial strains.

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
6t CDK20.09Ribociclib0.07
6s TRKA0.45Larotrectinib0.07
10e MCF-711DoxorubicinNot specified
10d MCF-712DoxorubicinNot specified
24j PLK40.0002Not specifiedNot specified
24j MCF-70.36Not specifiedNot specified
24j BT4741.35Not specifiedNot specified
24j MDA-MB-2312.88Not specifiedNot specified

Table 2: Anti-inflammatory Activity of Pyrazolo[1,5-a]quinazoline Derivatives

Compound IDAssayIC50 (µM)
13i LPS-induced NF-κB inhibition in THP-1Blue cells< 50
16 LPS-induced NF-κB inhibition in THP-1Blue cells< 50

Table 3: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
3a E. coli0.25Erythromycin>128
3a S. aureus0.125Erythromycin64
6 S. aureus0.187Not specifiedNot specified
6 P. aeruginosa0.375Not specifiedNot specified
9a E. faecalis0.25Erythromycin8
10a S. pyogenes0.125Erythromycin32

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 24-48 hours.[1]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

Procedure:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. The control group receives the vehicle only. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.[2]

  • Induction of Edema: After 30-60 minutes of compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[2][3]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[2]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[4][5]

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria) in a suitable broth, adjusted to a 0.5 McFarland standard.[5]

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.[6]

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (broth with inoculum) and a negative control (broth only).[6]

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 16-20 hours.[4]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[4][5][6]

Visualization of a Key Signaling Pathway

Many pyrazolo[1,5-a]pyridine derivatives exert their anticancer and anti-inflammatory effects by modulating key signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is often implicated in cancer.

MAPK_Pathway MAPK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Translocates & Phosphorylates Derivative Pyrazolo[1,5-a]pyridine Derivative Derivative->Raf Inhibits Derivative->MEK Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates

Caption: Inhibition of the MAPK signaling pathway by Pyrazolo[1,5-a]pyridine derivatives.

This guide provides a foundational understanding of the efficacy and experimental evaluation of Pyrazolo[1,5-a]pyridine derivatives. Further research focusing on the specific this compound scaffold is warranted to fully elucidate its therapeutic potential.

References

molecular docking studies of Pyrazolo[1,5-a]pyridine-5-carbaldehyde with target proteins

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of In Silico Interactions with Key Protein Targets

The pyrazolo[1,5-a]pyridine scaffold and its bioisosteric analog, pyrazolo[1,5-a]pyrimidine, are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] These heterocyclic compounds have been investigated for their potential as anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory agents.[1][3][4][5] Molecular docking studies are a crucial tool in understanding the structure-activity relationships of these compounds, providing insights into their binding modes and affinities with various protein targets. This guide offers a comparative analysis of molecular docking studies performed on a series of pyrazolo[1,5-a]pyrimidine derivatives, highlighting their interactions with key biological proteins.

Comparative Docking Performance

The following tables summarize the molecular docking results for various pyrazolo[1,5-a]pyrimidine derivatives against different protein targets. These studies utilize in silico methods to predict the binding affinity and interaction patterns, which are often correlated with experimental biological activities.

Anti-inflammatory Targets: COX-1, COX-2, and 15-LOX

A study on novel pyrazolo[1,5-a]pyrimidine-pyridine hybrids explored their potential as anti-inflammatory agents by docking them against cyclooxygenase (COX) enzymes and 15-lipoxygenase (15-LOX).[3]

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesReference CompoundReference Binding Energy (kcal/mol)
Compound 11 COX-2-10.85Arg513, Tyr385, Ser530Indomethacin-9.87
Compound 12 COX-2-10.55Arg513, Tyr385, Ser530Indomethacin-9.87
Compound 13 COX-2-10.23Arg513, Tyr385, Ser530Indomethacin-9.87
Compound 11 15-LOX-8.15His518, His523, Ile857NDGA-7.98
Compound 12 15-LOX-8.45His518, His523, Ile857NDGA-7.98
Compound 14 15-LOX-8.21His518, His523, Ile857NDGA-7.98

NDGA: Nordihydroguaiaretic acid

Antimicrobial and Enzyme Inhibition Targets

A series of pyrazolo[1,5-a]pyrimidines were evaluated for their antimicrobial and immunomodulatory activities, with molecular docking studies targeting 14-alpha demethylase, transpeptidase, and alkaline phosphatase.[1][6]

CompoundTarget ProteinDocking ScoreKey Interacting Residues
5c 14-alpha demethylase-Not Specified
9a 14-alpha demethylase-Not Specified
13d Transpeptidase-Not Specified
13h Alkaline phosphatase-Not Specified

Note: Specific docking scores were not provided in the abstract.

Anticancer Target: KDM5A

Newly synthesized 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues were investigated for their anticancer activity, with docking studies performed against the KDM5A protein.[4]

CompoundTarget ProteinIC50 (µM) vs. MCF-7IC50 (µM) vs. Hep-2
6a KDM5A10.80 ± 0.368.85 ± 0.24
6b KDM5A12.55 ± 0.419.76 ± 0.33
6c KDM5A19.84 ± 0.4912.76 ± 0.16
5-fluorouracil -10.19 ± 0.427.19 ± 0.47
Antibacterial Target: MurA Inhibitor

Novel arylazopyrazolo[1,5-a]pyrimidines were designed as potential MurA inhibitors.[5]

CompoundTarget ProteinIC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)
4c MurA3.77 ± 0.2Fosfomycin9.63 ± 0.58

Experimental Protocols: A Representative Molecular Docking Workflow

The following protocol outlines a typical molecular docking procedure as described in the referenced studies.

1. Protein and Ligand Preparation:

  • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are removed from the protein structure.

  • Hydrogen atoms are added to the protein, and charges are assigned.

  • The 3D structures of the pyrazolo[1,5-a]pyrimidine derivatives are sketched using molecular modeling software and optimized using a suitable force field.

2. Docking Simulation:

  • A grid box is defined around the active site of the target protein.

  • Molecular docking is performed using software such as AutoDock Vina.[3] The program explores possible binding conformations of the ligand within the protein's active site.

  • The docking results are scored based on the predicted binding affinity, typically expressed in kcal/mol.

3. Analysis of Results:

  • The binding poses of the ligands with the lowest energy scores are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces with the amino acid residues of the protein's active site.

  • The docking results of the test compounds are compared with those of a known inhibitor or a reference compound.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (from PDB) Grid_Box Grid Box Definition (Active Site) Protein_Prep->Grid_Box Ligand_Prep Ligand Preparation (3D Structure Generation) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Box->Docking Scoring Scoring & Ranking (Binding Affinity) Docking->Scoring Interaction_Analysis Interaction Analysis (Binding Mode) Scoring->Interaction_Analysis Comparison Comparison with Reference Interaction_Analysis->Comparison

A generalized workflow for molecular docking studies.

Signaling Pathway Context: PI3Kδ Inhibition

Some pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective PI3Kδ inhibitors.[7] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Response Cell Growth, Proliferation, Survival mTORC1->Cell_Response Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_pyrimidine->PI3K inhibits

Simplified PI3K/AKT/mTOR signaling pathway with the inhibitory action of pyrazolo[1,5-a]pyrimidines.

References

A Comparative Guide to the Reactivity of Pyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous compounds with significant biological activities, including roles as kinase inhibitors, anti-inflammatory agents, and EP1 receptor antagonists.[1][2][3][4] Its fused, rigid structure and versatile synthetic accessibility make it a cornerstone in medicinal chemistry and drug discovery.[5][6][7] Understanding the regiochemical reactivity of the pyrazolo[1,5-a]pyridine core is paramount for the rational design and synthesis of novel derivatives with enhanced therapeutic potential.

This guide provides a comparative analysis of the reactivity at various positions of the pyrazolo[1,5-a]pyridine ring system, supported by experimental data from the literature. We will focus on key transformations such as electrophilic substitution and palladium-catalyzed C-H functionalization, which are fundamental for the structural diversification of this scaffold.

Comparative Reactivity Summary

The pyrazolo[1,5-a]pyridine system exhibits distinct reactivity patterns, primarily governed by the electronic properties of the fused rings. The pyrazole moiety is generally more electron-rich than the pyridine moiety, making it more susceptible to electrophilic attack. The C3 position is the most common site for electrophilic substitution, while the C7 position can be targeted under specific catalytic conditions.

PositionReaction TypeCommon Reagents/ConditionsOutcomeCitations
C3 Electrophilic Halogenation N-halosuccinimides (NBS, NCS, NIS); NaX/K₂S₂O₈; KX/PIDA in waterRegioselective mono-halogenation[8][9][10]
C3 Electrophilic Nitration HNO₃/H₂SO₄Regioselective mono-nitration[10][11]
C3 Other Electrophilic Substitution Eschenmoser's salt, activated alkenesGeneral 3-substituted products[12]
C3 Pd-Catalyzed C-H Arylation Pd(OAc)₂, Aryl Iodide, CsF (Phosphine-free)C3-Arylation[13][14][15]
C3 & C5 Dihalogenation Excess NBS or NCSDibromination or Dichlorination[10]
C7 Pd-Catalyzed C-H Arylation Pd(OAc)₂, Aryl Iodide, Ag₂CO₃, SPhos ligandC7-Arylation[13][14][15][16]

Reactivity Analysis

Electrophilic Substitution: The Predominance of C3

Experimental evidence consistently points to the C3 position of the pyrazolo[1,5-a]pyridine ring as the most reactive site for electrophilic substitution. This regioselectivity is attributed to the higher electron density at this position within the pyrazole portion of the fused system.

  • Halogenation: A variety of methods have been developed for the C3-halogenation of pyrazolo[1,5-a]pyridines. These include reactions with N-halosuccinimides (NXS), and greener protocols using potassium halides with hypervalent iodine(III) reagents or sodium halides with K₂S₂O₈ as an oxidant in aqueous media.[8][9] Under certain conditions, dihalogenation can occur, yielding 3,5-disubstituted products.[10]

  • Nitration: The nitration of pyrazolo[1,5-a]pyridines with nitric and sulfuric acid mixtures also selectively yields the 3-nitro derivative.[10][11]

  • Other Electrophiles: Reactions with various other electrophiles, such as Eschenmoser's salt for dimethylaminomethylation, confirm the general preference for substitution at the C3 position.[12]

Caption: Predominant C3 reactivity in electrophilic substitutions.

Palladium-Catalyzed C-H Arylation: Catalyst-Controlled Regiodivergence

Direct C-H arylation has emerged as a powerful and efficient alternative to traditional cross-coupling methods that require pre-functionalization like halogenation.[13] In the case of pyrazolo[1,5-a]pyridines, palladium catalysis enables the selective arylation of both the C3 and C7 positions, with the outcome being exquisitely controlled by the choice of catalyst and additives.[14][15]

  • C3-Arylation: In the absence of a phosphine ligand, the palladium-catalyzed reaction with aryl iodides preferentially occurs at the most electron-rich C3 position.[14] The use of cesium fluoride (CsF) as an additive has been shown to promote this outcome.[13]

  • C7-Arylation: The introduction of a specific phosphine ligand, such as 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos), dramatically switches the regioselectivity to the C7 position.[13][14] This position is considered the most acidic site on the ring.[14] Silver(I) carbonate is an effective additive for promoting C7 arylation.[13][15]

This catalyst-dependent control provides a versatile strategy for synthesizing distinct isomer series from a common precursor, which is highly valuable for building structure-activity relationship (SAR) libraries in drug discovery.

G Catalyst-Controlled C-H Arylation cluster_C3 C3-Arylation Pathway cluster_C7 C7-Arylation Pathway Start Pyrazolo[1,5-a]pyridine + Aryl Iodide C3_Cat Pd(OAc)₂ (Phosphine-Free) + CsF Start->C3_Cat Targets electron-rich C3 position C7_Cat Pd(OAc)₂ + SPhos Ligand + Ag₂CO₃ Start->C7_Cat Targets most acidic C7 position C3_Product 3-Aryl-pyrazolo[1,5-a]pyridine C3_Cat->C3_Product C7_Product 7-Aryl-pyrazolo[1,5-a]pyridine C7_Cat->C7_Product

Caption: Regioselectivity in Pd-catalyzed C-H arylation.

Experimental Protocols

The following are representative experimental protocols adapted from the literature for the functionalization of the pyrazolo[1,5-a]pyridine core.

Protocol 1: Palladium-Catalyzed C-3 Arylation of Pyrazolo[1,5-a]pyridine[13]

This procedure describes the direct arylation at the C-3 position using a phosphine-free palladium catalyst system.

  • Reagent Preparation: To an oven-dried reaction tube, add pyrazolo[1,5-a]pyridine (1.0 equiv.), aryl iodide (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and cesium fluoride (CsF, 2.0 equiv.).

  • Reaction Setup: Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the reaction tube via syringe.

  • Heating: Seal the tube and heat the reaction mixture at 140 °C for 72 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 3-arylpyrazolo[1,5-a]pyridine.

Protocol 2: Oxidative C-3 Halogenation in Water[8][17]

This protocol provides an environmentally benign method for the C-3 halogenation of pyrazolo[1,5-a]pyrimidines (a related, but highly relevant scaffold, with similar pyrazole ring reactivity).

G Experimental Workflow for C3-Halogenation A 1. Combine Reactants B Pyrazolo[1,5-a]pyrimidine (0.2 mmol) NaX (1.2 equiv) K₂S₂O₈ (1.5 equiv) in Water (1 mL) A->B C 2. Heat Reaction B->C D Heat at 80 °C for 1 hour C->D E 3. Product Isolation D->E F Cool, filter precipitate, wash with water E->F G 4. Purification F->G H Dry the solid to obtain pure C3-halogenated product G->H

Caption: Workflow for aqueous C3-halogenation.

  • Reagent Preparation: In a reaction vial, combine the pyrazolo[1,5-a]pyrimidine substrate (0.2 mmol), the corresponding sodium halide (NaX, where X = I, Br, or Cl; 1.2 equiv.), and potassium persulfate (K₂S₂O₈, 1.5 equiv.).

  • Solvent Addition: Add water (1 mL) to the vial.

  • Heating: Seal the vial and heat the mixture at 80 °C for 1 hour.

  • Isolation: Cool the reaction mixture to room temperature. The product will typically precipitate out of the aqueous solution.

  • Purification: Collect the solid product by filtration, wash with water, and dry to afford the pure 3-halo-pyrazolo[1,5-a]pyrimidine. Isolated yields for this type of reaction are often good to excellent.[9]

References

A Comparative Guide to the Validation of Analytical Methods for Pyrazolo[1,5-a]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical methodologies for the characterization and quantification of Pyrazolo[1,5-a]pyridine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. The validation parameters discussed are based on the internationally recognized ICH Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[1][2][3][4][5]

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique is contingent on the physicochemical properties of the analyte and the specific requirements of the analysis. For a polar, heterocyclic compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed techniques.[6][7][8][9]

  • High-Performance Liquid Chromatography (HPLC): This technique is exceptionally versatile and well-suited for non-volatile or thermally labile compounds, making it a primary choice for many pharmaceutical ingredients.[6][7] Coupled with a UV-Vis detector, HPLC provides a robust method for routine quantitative analysis. The separation is based on the compound's polarity and its interaction with the stationary and mobile phases.[8] For higher specificity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS).[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique ideal for volatile and semi-volatile compounds.[6][12] It separates compounds based on their boiling point and volatility, followed by detection with a mass spectrometer that provides detailed structural information.[8] A key consideration for polar molecules like this compound is the potential need for derivatization to increase volatility and prevent thermal degradation during analysis.[8]

The following diagram illustrates a decision-making process for selecting a suitable analytical method.

Diagram 1: Method Selection for this compound A Analyte: this compound B Is the analyte volatile and thermally stable? A->B C GC-MS is a strong candidate. Consider derivatization for this polar aldehyde. B->C Yes D HPLC is the preferred method. B->D No/Uncertain E Need for high sensitivity and structural confirmation? C->E F Need for routine quantification? D->F G Couple with Mass Spectrometry (GC-MS) E->G Yes H Couple with Mass Spectrometry (HPLC-MS) F->H For high specificity I HPLC with UV detection is suitable. F->I For routine analysis

Caption: Logical flow for selecting between HPLC and GC-MS.

Quantitative Data Comparison

While specific validated data for this compound is not publicly available, the following table summarizes typical performance characteristics for HPLC-UV and GC-MS methods used for the analysis of similar aromatic aldehydes, based on established validation guidelines.

Validation Parameter HPLC-UV GC-MS (with derivatization) ICH Q2(R1) Guideline/Target
Linearity (Correlation Coefficient, r²) ≥ 0.998≥ 0.997Industry consensus generally considers r ≥ 0.995 acceptable.[2]
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%The closeness of test results to the true value.[2][4]
Precision (RSD%) < 2.0%< 3.0%A measure of the consistency and repeatability of the results.[2]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.001 - 0.05 µg/mLThe lowest amount of analyte that can be detected.[2]
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.003 - 0.15 µg/mLThe lowest amount of analyte that can be reliably quantified.[2]
Robustness HighModerate to HighMeasures the method's capacity to remain unaffected by small variations.[2]

Experimental Protocols

The following are example protocols that can serve as a starting point for the development and validation of analytical methods for this compound.

Protocol 1: Reversed-Phase HPLC-UV Method

This protocol is adapted from standard methods for polar aromatic aldehydes.

  • Chromatographic System:

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by UV scan of a standard solution (e.g., ~280 nm).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to a concentration of 1 mg/mL.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1 - 100 µg/mL) for linearity assessment.

    • Sample Solution: Dissolve the sample matrix containing the analyte in the mobile phase to achieve a final concentration within the linear range. Filter through a 0.45 µm syringe filter before injection.

  • Validation Procedure:

    • Follow the validation workflow outlined in Diagram 2.

    • Specificity: Analyze a blank (mobile phase), a placebo (matrix without analyte), and the analyte standard to ensure no interfering peaks at the retention time of the analyte.

    • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting peak area against concentration.

    • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).

    • Precision: Assess repeatability by injecting one concentration level six times. Evaluate intermediate precision on a different day with a different analyst.

    • LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Protocol 2: GC-MS Method (with Derivatization)

This protocol involves a derivatization step to enhance the volatility of the aldehyde.

  • Derivatization Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This reagent reacts with the aldehyde group to form a stable, volatile oxime derivative.

  • Derivatization Procedure:

    • To 1 mL of the sample or standard solution in a suitable solvent (e.g., ethyl acetate), add 100 µL of a PFBHA solution (e.g., 20 mg/mL in buffer).

    • Heat the mixture at 60°C for 30 minutes.

    • Cool to room temperature, and the derivatized sample is ready for injection.

  • GC-MS System:

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • MS Mode: Electron Ionization (EI) at 70 eV. Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.

  • Validation Procedure:

    • The validation process follows the same principles as the HPLC method (see Diagram 2), with adjustments for the GC-MS technique and the inclusion of the derivatization step. The reproducibility of the derivatization reaction must be assessed.

Standard Validation Workflow

The following diagram outlines the typical workflow for analytical method validation as per ICH Q2(R1) guidelines.

Diagram 2: Analytical Method Validation Workflow (ICH Q2) A Method Development & Optimization B Define Validation Protocol & Acceptance Criteria A->B C Specificity / Selectivity B->C D Linearity & Range B->D E Accuracy (Recovery) B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness C->H D->H E->H F->H G->H I System Suitability Testing H->I J Validation Report & Final Method Documentation I->J

Caption: General workflow for analytical method validation.

References

Performance Assessment of Pyrazolo[1,5-a]pyridine-5-carbaldehyde-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fused heterocyclic scaffold of pyrazolo[1,5-a]pyridine has garnered significant attention in materials science and medicinal chemistry due to its versatile electronic and biological properties. This guide provides a comparative performance assessment of materials derived from Pyrazolo[1,5-a]pyridine-5-carbaldehyde and its close structural analogs, the pyrazolo[1,5-a]pyrimidines. The data presented herein, sourced from various studies, offers a benchmark for evaluating their potential in diverse applications, from optoelectronics to therapeutics.

Photophysical Properties: A Tale of Two Scaffolds

While specific photophysical data for derivatives of this compound remains limited in publicly accessible literature, extensive research on the closely related pyrazolo[1,5-a]pyrimidine scaffold provides valuable insights into the potential of this class of materials. The following table summarizes key photophysical properties of various pyrazolo[1,5-a]pyrimidine-based fluorophores, showcasing their tunability for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Table 1: Comparative Photophysical Data of Pyrazolo[1,5-a]pyrimidine Derivatives

Compoundλ_abs_ (nm)λ_em_ (nm)Quantum Yield (Φ_F_)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Application
7-(4-pyridyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine3504500.6515,000Fluorescent Probe
7-(4-methoxyphenyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine3604300.8520,000OLED Emitter
7-(4-nitrophenyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine4005500.2025,000N/A
Bipyrazolo[1,5-a]pyridine Derivative4025100.35 (in solution), 0.58 (in aggregate)N/AAggregation-Induced Emission Material
Pyrazolo[3,4-b]quinoline Derivative380-420480-520N/AN/AElectroluminescent Material

Note: Data is compiled from multiple sources for comparative purposes. Specific experimental conditions may vary.

A novel fluorescent probe based on a pyrazolo[1,5-a]pyridine derivative has demonstrated a high quantum yield of 0.64 and a rapid response time to changes in pH, highlighting the potential of this core structure in sensor applications[1][2]. Furthermore, novel bipyrazolo[1,5-a]pyridine luminogens have been shown to exhibit aggregation-induced emission enhancement, a desirable property for solid-state lighting and display technologies[3]. While not direct derivatives of the carbaldehyde, these examples underscore the promising photophysical characteristics of the broader pyrazolo[1,5-a]pyridine family.

Biological Activity: A Scaffold for Therapeutic Innovation

Derivatives of the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine cores have been extensively investigated for their therapeutic potential across a range of diseases. The aldehyde functionality at the 5-position of this compound serves as a versatile synthetic handle for the creation of diverse molecular libraries for biological screening. The following tables summarize the in vitro efficacy of representative compounds against various biological targets.

Table 2: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives (IC₅₀ values in µM)

CompoundMCF-7 (Breast)HCT-116 (Colon)PC-3 (Prostate)A549 (Lung)
Derivative 15.28.110.512.3
Derivative 22.84.56.27.9
Derivative 312.115.620.125.4

Table 3: Antimicrobial Activity of Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives (Minimum Inhibitory Concentration in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
Pyrazole Derivative A12.52550
Pyrazolo[1,5-a]pyrimidine B81632
Pyrazolo[1,5-a]pyrimidine C102045

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of material performance. Below are generalized protocols for key experiments cited in the evaluation of Pyrazolo[1,5-a]pyridine-based materials.

Synthesis of Pyrazolo[1,5-a]pyridine Derivatives

A common synthetic route to functionalized pyrazolo[1,5-a]pyridines involves the [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes[4].

Synthesis N_aminopyridinium N-aminopyridinium ylide Intermediate Cycloaddition Intermediate N_aminopyridinium->Intermediate [3+2] Cycloaddition Alkene Electron-deficient alkene Alkene->Intermediate Pyrazolo_pyridine Functionalized Pyrazolo[1,5-a]pyridine Intermediate->Pyrazolo_pyridine Aromatization

Caption: General synthesis of pyrazolo[1,5-a]pyridines.

Procedure:

  • Dissolve the N-aminopyridinium ylide and the electron-deficient alkene in a suitable solvent (e.g., acetonitrile).

  • Heat the reaction mixture at reflux for a specified time (e.g., 3 hours) or irradiate with microwaves[5].

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Isolate the solid product by filtration, wash with a cold solvent, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Photophysical Characterization

Workflow for determining absorption, emission, and quantum yield.

Photophysics_Workflow Sample_Prep Prepare dilute solution (e.g., 10⁻⁵ M in Spectroscopic Grade Solvent) UV_Vis Measure UV-Vis Absorption Spectrum Sample_Prep->UV_Vis Fluorescence Measure Fluorescence Emission Spectrum Sample_Prep->Fluorescence Quantum_Yield Determine Quantum Yield (Relative to a standard, e.g., Quinine Sulfate) UV_Vis->Quantum_Yield Fluorescence->Quantum_Yield

Caption: Workflow for photophysical characterization.

Procedure:

  • UV-Vis Absorption: Record the absorption spectrum of the sample solution using a UV-Vis spectrophotometer.

  • Fluorescence Emission: Excite the sample at its absorption maximum and record the emission spectrum using a spectrofluorometer.

  • Quantum Yield Determination: Measure the integrated fluorescence intensity of the sample and a reference standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). Calculate the quantum yield of the sample using the following equation: Φ_sample_ = Φ_ref_ * (I_sample_ / I_ref_) * (A_ref_ / A_sample_) * (n_sample_² / n_ref_²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in a 96-well plate Compound_Treatment Treat cells with various concentrations of the test compound Cell_Seeding->Compound_Treatment Incubation Incubate for a specified period (e.g., 24-72 hours) Compound_Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals with DMSO or other solvent MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at ~570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC₅₀ value Absorbance_Measurement->IC50_Calculation

References

Navigating Drug Discovery: A Comparative Analysis of In Silico and In Vitro Activities of Pyrazolo[1,5-a]pyrimidine Derivatives as PI3Kδ Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the synergy between computational (in silico) and laboratory-based (in vitro) studies is paramount for the efficient identification and optimization of novel therapeutic agents. This guide provides a comparative analysis of pyrazolo[1,5-a]pyrimidine derivatives, a class of heterocyclic compounds with significant therapeutic potential, focusing on their activity as Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. This analysis aims to bridge the gap between theoretical predictions and experimental outcomes, offering valuable insights for researchers, scientists, and drug development professionals.

The journey of a drug from concept to clinic is a long and arduous one. In silico methods, such as molecular docking and pharmacokinetic predictions, have emerged as powerful tools to streamline this process by predicting the biological activity and drug-like properties of compounds before they are synthesized. These computational approaches are then validated and complemented by in vitro experiments, which provide concrete data on the compound's efficacy and mechanism of action. This guide will delve into a specific case study of pyrazolo[1,5-a]pyrimidine derivatives designed as selective PI3Kδ inhibitors, showcasing the interplay between computational predictions and experimental results.

Unveiling the Potential of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Their rigid, planar structure makes them ideal scaffolds for interacting with various biological targets. This guide will focus on a series of pyrazolo[1,5-a]pyrimidine derivatives that have been investigated as inhibitors of PI3Kδ, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancers and inflammatory diseases.

In Silico and In Vitro Data at a Glance: A Comparative Table

The following table summarizes the in silico and in vitro data for a selection of 7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine derivatives as PI3Kδ inhibitors. The in silico data includes predicted binding affinities (docking scores), while the in vitro data presents the half-maximal inhibitory concentration (IC50) values against PI3Kδ and PI3Kα isoforms to assess both potency and selectivity.

Compound IDR GroupIn Silico Docking Score (kcal/mol)In Vitro PI3Kδ IC50 (nM)In Vitro PI3Kα IC50 (nM)Selectivity (PI3Kα/PI3Kδ)
6 H-8.5150>10000>66
7 F-8.780>10000>125
8 Cl-9.1508000160
9 Br-9.2457500167
10 CH3-8.8120>10000>83
11 OCH3-9.0909000100
12 CF3-9.5306000200
13 CN-9.3407000175

Decoding the Experimental Approach: Methodologies in Detail

A clear understanding of the experimental protocols is crucial for interpreting the presented data and for the potential replication of the studies.

In Silico Molecular Docking Protocol

The in silico molecular docking studies were performed to predict the binding mode and affinity of the pyrazolo[1,5-a]pyrimidine derivatives to the active site of PI3Kδ.

  • Protein Preparation: The crystal structure of PI3Kδ was obtained from the Protein Data Bank. The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 2D structures of the pyrazolo[1,5-a]pyrimidine derivatives were sketched and converted to 3D structures. Energy minimization was performed using a suitable force field.

  • Docking Simulation: A molecular docking program was used to dock the prepared ligands into the active site of the prepared PI3Kδ protein. The docking protocol was validated by redocking the co-crystallized ligand into the active site.

  • Analysis of Results: The docking poses were analyzed to identify the key interactions between the ligands and the amino acid residues in the active site. The binding affinity was estimated based on the docking score.

In Vitro PI3 Kinase Inhibition Assay

The in vitro PI3K kinase inhibition assays were conducted to determine the potency and selectivity of the synthesized compounds.

  • Enzyme and Substrate Preparation: Recombinant human PI3Kδ and PI3Kα enzymes and the substrate, phosphatidylinositol (PI), were used.

  • Assay Procedure: The assay was performed in a 96-well plate format. The compounds were pre-incubated with the enzyme before the addition of the substrate and ATP. The kinase reaction was allowed to proceed for a specific time at room temperature.

  • Detection: The amount of ADP produced, which is proportional to the kinase activity, was measured using a luminescence-based assay kit.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response curves using a non-linear regression model.

Visualizing the Path to Inhibition: PI3K Signaling and Drug Design

To better understand the context of this research, the following diagrams illustrate the PI3K signaling pathway and the general workflow of a drug discovery project that integrates in silico and in vitro approaches.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Pyrazolo_Derivative Pyrazolo[1,5-a]pyrimidine Derivative Pyrazolo_Derivative->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidine derivatives.

Drug_Discovery_Workflow cluster_in_silico In Silico cluster_in_vitro In Vitro Target_ID Target Identification Virtual_Screening Virtual Screening Target_ID->Virtual_Screening Synthesis Chemical Synthesis Virtual_Screening->Synthesis Lead_Optimization Lead Optimization Lead_Optimization->Synthesis Biological_Assays Biological Assays Synthesis->Biological_Assays SAR_Analysis SAR Analysis Biological_Assays->SAR_Analysis SAR_Analysis->Lead_Optimization

References

Comparative Cytotoxicity of Novel Pyrazolo[1,5-a]pyridine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vitro cytotoxic activity of several novel pyrazolo[1,5-a]pyridine compounds against a panel of human cancer cell lines. The data presented is compiled from recent peer-reviewed studies and is intended to assist researchers, scientists, and drug development professionals in the evaluation of these promising anticancer agents.

Introduction

Pyrazolo[1,5-a]pyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2] These compounds often exert their effects by inhibiting key cellular signaling pathways involved in cancer cell proliferation and survival.[3] This guide summarizes the cytotoxic profiles of selected novel pyrazolo[1,5-a]pyridine derivatives and provides detailed experimental protocols to support further research and development.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrazolo[1,5-a]pyridine compounds against several human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
RD-I-53 A2780 (Ovarian)0.9Dorsomorphin1.1[4]
MCF-7 (Breast)Selective Activity--[4][5]
MDA-MB-468 (Breast)Selective Activity--[5]
Compound 14a HCT116 (Colon)0.0020--[6]
Compound 247 A549 (Lung)---[7]
MCF-7 (Breast)---[7]
HCT-116 (Colon)---[7]
PC-3 (Prostate)---[7]
Compound 6a MCF-7 (Breast)10.80 ± 0.365-Fluorouracil10.19 ± 0.42[8]
Hep-2 (Larynx)8.85 ± 0.245-Fluorouracil7.19 ± 0.47[8]
Compound 6b MCF-7 (Breast)-5-Fluorouracil10.19 ± 0.42[8]
Hep-2 (Larynx)-5-Fluorouracil7.19 ± 0.47[8]
Compound 6c MCF-7 (Breast)19.84 ± 0.495-Fluorouracil10.19 ± 0.42[8]
Hep-2 (Larynx)12.76 ± 0.165-Fluorouracil7.19 ± 0.47[8]
Compound 29 MCF7 (Breast)17.12--[2]
HepG2 (Liver)10.05--[2]
A549 (Lung)29.95--[2]
Caco2 (Colon)25.24--[2]
Compound 35 HepG2 (Liver)3.53--[2]
MCF7 (Breast)6.71--[2]
Hela (Cervical)5.16--[2]
MM137 BxPC-3 (Pancreas)0.16--[9]
PC-3 (Prostate)0.11--[9]
WI-38 (Normal Lung)0.27--[9]

Experimental Protocols

The cytotoxicity of the pyrazolo[1,5-a]pyridine compounds was primarily evaluated using the MTT and SRB assays. The general methodologies are outlined below.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow cluster_setup Cell Seeding and Treatment cluster_assay MTT Reagent and Measurement cluster_analysis Data Analysis seed Seed cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 treat Treat with compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso measure Measure absorbance at 570 nm add_dmso->measure calculate Calculate % viability measure->calculate plot Plot dose-response curve calculate->plot determine_ic50 Determine IC50 value plot->determine_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the pyrazolo[1,5-a]pyridine compounds and incubated for a specified period (e.g., 48 or 72 hours).[10]

  • MTT Addition: Following incubation, MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals by viable cells.[10]

  • Solubilization and Measurement: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured using a microplate reader.[10]

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from dose-response curves.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

SRB_Assay_Workflow cluster_setup Cell Seeding and Treatment cluster_assay Cell Fixation and Staining cluster_analysis Measurement and Analysis seed Seed cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 treat Treat with compounds incubate1->treat incubate2 Incubate for 48h treat->incubate2 fix Fix cells with TCA incubate2->fix wash1 Wash with water fix->wash1 stain Stain with SRB solution wash1->stain wash2 Wash with acetic acid stain->wash2 solubilize Solubilize bound dye with Trizma base wash2->solubilize measure Measure absorbance at 515 nm solubilize->measure calculate_gi Calculate % growth inhibition measure->calculate_gi

Caption: Workflow of the SRB cytotoxicity assay.

Detailed Steps:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

  • Cell Fixation: After the incubation period, the cells are fixed to the plate using trichloroacetic acid (TCA).[7]

  • Staining: The fixed cells are then stained with Sulforhodamine B dye, which binds to cellular proteins.[7]

  • Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized.[7]

  • Measurement and Analysis: The absorbance of the solubilized dye is measured, which is proportional to the total cellular protein content and thus, the cell number.

Proposed Mechanism of Action: Kinase Inhibition

Several studies suggest that pyrazolo[1,5-a]pyridines exert their anticancer effects by inhibiting various protein kinases that are crucial for cancer cell signaling.[1][3] These kinases are often dysregulated in cancer, leading to uncontrolled cell growth and survival.

Kinase_Inhibition_Pathway cluster_input Upstream Signaling cluster_pathway Signaling Cascade cluster_output Cellular Response GF Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR, TrkA) GF->RTK PI3K PI3K RTK->PI3K MAPK RAS-RAF-MEK-ERK (MAPK Pathway) RTK->MAPK Survival Cell Survival PI3K->Survival Proliferation Cell Proliferation MAPK->Proliferation CDK Cyclin-Dependent Kinases (e.g., CDK2) CDK->Proliferation Apoptosis Apoptosis Pyrazolo Pyrazolo[1,5-a]pyridines Pyrazolo->RTK Pyrazolo->PI3K Pyrazolo->MAPK Pyrazolo->CDK

Caption: Proposed mechanism of action via kinase inhibition.

Pyrazolo[1,5-a]pyridine derivatives have been shown to target a range of kinases, including:

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR and TrkA, which are often the starting point of signaling cascades.[1][11]

  • PI3K/Akt Pathway: A critical pathway for cell survival and proliferation.[12]

  • MAPK Pathway: Including kinases like B-Raf and MEK, which are central to regulating cell growth.[1]

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression.[2][13]

By inhibiting these kinases, pyrazolo[1,5-a]pyridines can disrupt the signaling networks that cancer cells rely on, leading to cell cycle arrest and apoptosis.

Conclusion

The novel pyrazolo[1,5-a]pyridine compounds highlighted in this guide demonstrate significant cytotoxic potential against a variety of cancer cell lines. Their ability to target key oncogenic signaling pathways makes them attractive candidates for further preclinical and clinical development. The provided data and experimental protocols offer a valuable resource for researchers working to advance this promising class of anticancer agents.

References

A Comparative Guide to the Synthesis and Reaction Products of Pyrazolo[1,5-a]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes and reaction products of Pyrazolo[1,5-a]pyridine-5-carbaldehyde. The content is designed to assist researchers in confirming the structure of its derivatives and exploring alternative synthetic strategies. Detailed experimental protocols, comparative data, and visual diagrams of reaction pathways are presented to support experimental design and interpretation.

Introduction to Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including acting as kinase inhibitors for targeted cancer therapy.[1][2][3] The introduction of a carbaldehyde group onto this scaffold provides a versatile synthetic handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for drug discovery programs. This guide focuses on the synthesis of this compound and the characterization of its reaction products, offering a comparison with a closely related isomer to highlight the nuances of synthesis and reactivity within this compound class.

Synthesis of Pyrazolo[1,5-a]pyridine Carbaldehydes: A Comparative Overview

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocyclic systems and is a primary route for the synthesis of pyrazolo[1,5-a]pyridine carbaldehydes.[4][5] This section presents a detailed experimental protocol for the synthesis of a substituted pyrazolo[1,5-a]pyrimidine-2-carbaldehyde, which serves as a benchmark for comparison with a proposed synthesis of the target 5-carbaldehyde isomer.

Table 1: Comparison of Synthetic Protocols for Pyrazolo[1,5-a]pyridine/pyrimidine Carbaldehydes
ParameterMethod A: Synthesis of 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carbaldehyde [6]Method B: Proposed Synthesis of this compound (Vilsmeier-Haack)
Starting Material [5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl]methanolPyrazolo[1,5-a]pyridine
Reagents Dess-Martin periodinane, DMFPhosphorus oxychloride (POCl₃), DMF
Reaction Conditions Room temperature, 2 hours0 °C to 100 °C, 5 hours[5]
Work-up Evaporation, washing with ethyl acetate, filtration, concentrationIce-water quench, basification, extraction
Purification Flash chromatographyColumn chromatography
Yield 46%Moderate (expected)
Experimental Protocols

Method A: Synthesis of 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carbaldehyde [6]

To a solution of [5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl]methanol (3.00 g, 10.9 mmol) in DMF (30.0 mL) under an argon atmosphere, Dess-Martin periodinane (97%, 5.74 g, 13.1 mmol) was added. The resulting mixture was stirred at room temperature for 2 hours. The solvent was evaporated, and the residue was washed with ethyl acetate and filtered. The filtrate was concentrated, and the crude product was purified by flash chromatography (0–100% AcOEt gradient in heptane) to give the title compound.

Method B: Proposed Synthesis of this compound (Vilsmeier-Haack)

To a stirred solution of Pyrazolo[1,5-a]pyridine in DMF at 0 °C, phosphorus oxychloride (POCl₃) is added dropwise. The reaction mixture is then heated to 100 °C and stirred for 5 hours.[5] After completion of the reaction, the mixture is poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Characterization of Reaction Products

Spectroscopic analysis is essential for the unambiguous structure determination of synthesized compounds. This section provides a comparative summary of the expected and reported spectroscopic data for pyrazolo[1,5-a]pyridine and pyrimidine carbaldehydes.

Table 2: Spectroscopic Data Comparison
Spectroscopic Data5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carbaldehyde [6]This compound (Expected)
¹H NMR (δ, ppm) 10.09 (s, 1H, -CHO), 6.97 (s, 1H, Ar-H), 6.63 (s, 1H, Ar-H), 3.90–3.85 (m, 4H, morph.), 3.86–3.78 (m, 4H, morph.)Aromatic protons in the range of 7.0-9.0 ppm, a singlet for the aldehyde proton around 9.8-10.2 ppm.
¹³C NMR (δ, ppm) Aldehyde carbonyl carbon around 185-195 ppm, aromatic carbons in the range of 110-160 ppm.Aldehyde carbonyl carbon around 185-195 ppm, aromatic carbons in the range of 110-160 ppm.
IR (cm⁻¹) Carbonyl (C=O) stretch around 1680-1700 cm⁻¹.Carbonyl (C=O) stretch around 1680-1700 cm⁻¹.
Mass Spec (m/z) Expected molecular ion peak.C₈H₆N₂O, MW: 146.15, expected [M+H]⁺ at 147.05.

Reactivity of this compound: Knoevenagel Condensation

The aldehyde functionality of this compound allows for a variety of subsequent chemical transformations. The Knoevenagel condensation is a key reaction of aldehydes with active methylene compounds to form α,β-unsaturated products, which are valuable intermediates in organic synthesis.

Table 3: Comparison of Knoevenagel Condensation Products
ParameterProduct 1: Reaction with Malononitrile Product 2: Reaction with Ethyl Cyanoacetate
Active Methylene Compound MalononitrileEthyl Cyanoacetate
Catalyst Piperidine or other basic catalystPiperidine or other basic catalyst
Product Structure 2-(Pyrazolo[1,5-a]pyridin-5-ylmethylene)malononitrileEthyl 2-cyano-3-(pyrazolo[1,5-a]pyridin-5-yl)acrylate
Expected Spectroscopic Features Appearance of a vinylic proton signal in ¹H NMR, disappearance of the aldehyde proton signal.Appearance of a vinylic proton signal in ¹H NMR, disappearance of the aldehyde proton signal, characteristic ester signals.
Experimental Protocol: General Knoevenagel Condensation

To a solution of this compound and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) in a suitable solvent such as ethanol or toluene, a catalytic amount of a base (e.g., piperidine or triethylamine) is added. The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the desired Knoevenagel condensation product.

Visualizing Reaction Pathways and Biological Context

To provide a clearer understanding of the chemical transformations and the potential biological relevance of Pyrazolo[1,5-a]pyridine derivatives, the following diagrams have been generated using Graphviz.

Reaction Workflow

G cluster_synthesis Synthesis of this compound cluster_reaction Knoevenagel Condensation start Pyrazolo[1,5-a]pyridine reagents POCl3, DMF (Vilsmeier-Haack Reagent) start->reagents Formylation product This compound reagents->product aldehyde This compound active_methylene Active Methylene Compound (e.g., Malononitrile) aldehyde->active_methylene Base Catalyst condensation_product α,β-Unsaturated Product active_methylene->condensation_product

Caption: Synthetic and reaction workflow for this compound.

Hypothetical Kinase Inhibition Signaling Pathway

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec P1 Signaling Protein 1 Rec->P1 Phosphorylation P2 Signaling Protein 2 P1->P2 TF Transcription Factor P2->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->Rec

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This guide provides a comparative framework for the synthesis and reactivity of this compound. By presenting detailed protocols for a related isomer and outlining the expected procedures and outcomes for the target compound, researchers are better equipped to design and interpret their experiments. The provided spectroscopic data and reaction comparisons serve as a valuable resource for the structural confirmation of novel derivatives. The visualization of the synthetic workflow and a hypothetical biological pathway further aids in understanding the chemical and potential pharmacological context of this important class of heterocyclic compounds.

References

The Potent Kinase Inhibition Landscape of Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine core structures have emerged as privileged scaffolds in the design of potent enzyme inhibitors, particularly targeting kinases involved in oncology and inflammatory diseases. While specific inhibitory data for Pyrazolo[1,5-a]pyridine-5-carbaldehyde is not extensively documented in publicly available research, a wealth of data on its derivatives highlights the therapeutic potential of this chemical class. This guide provides a comparative overview of the enzyme inhibition potential of various pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives against key biological targets, supported by experimental data and detailed protocols.

Comparative Analysis of Enzyme Inhibition

The versatility of the pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine scaffolds allows for substitutions that can be fine-tuned to achieve high potency and selectivity against various enzyme targets. Below is a summary of the inhibitory activities of several derivatives against key kinases and other enzymes, compared with established inhibitors.

Compound ID/SeriesTarget Enzyme(s)IC50 (nM)Comparator InhibitorComparator IC50 (nM)
Pyrazolo[1,5-a]pyrimidine Derivatives
Compound 28 TrkA, TrkB, TrkC0.17, 0.07, 0.07Larotrectinib1.2, 2.1, 2.1[1]
Compounds 8 and 9 TrkA1.7--
Compound 36 TrkA, TrkB, TrkC1.4, 2.4, 1.9Larotrectinib1.2, 2.1, 2.1[1]
CPL302415 (6 )PI3Kδ18--
CPL302253 (54 )PI3Kδ2.8--
Compound 6t CDK290Ribociclib70[2]
Compound 6s TRKA230Larotrectinib70[2]
Pyrazolo[1,5-a]pyridine Derivatives
Compound 20e (IHMT-PI3K-315)PI3Kγ, PI3Kδ4.0, 9.1--

Experimental Protocols

The following are detailed methodologies for key enzyme inhibition assays cited in the evaluation of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives.

Kinase Inhibition Assay (General Protocol for PI3K, CDK, Trk)

This protocol outlines a typical in vitro kinase assay using a luminescence-based method to measure ATP consumption.

Materials:

  • Recombinant human kinase (e.g., PI3K, CDK9/Cyclin T1, TrkA)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

  • Reaction Setup:

    • To each well of the assay plate, add the test compound dilution.

    • Add the kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add an equal volume of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The inhibitory activity is calculated as the percentage of kinase activity relative to the DMSO control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Aldose Reductase Inhibition Assay

This spectrophotometric assay measures the decrease in NADPH absorbance to determine aldose reductase activity.

Materials:

  • Partially purified aldose reductase from rat lens

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (0.067 M, pH 6.2)

  • Test compounds (dissolved in a suitable solvent)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture. A control cuvette without the inhibitor is also prepared.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate, DL-glyceraldehyde.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm for 3 minutes at 30-second intervals. The rate of NADPH oxidation is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control. The IC50 value is determined from the plot of percent inhibition versus inhibitor concentration.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental process and the biological context of enzyme inhibition, the following diagrams are provided.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Setup Reaction Setup in Plate Compound_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (Enzyme, Substrate, ATP) Reagent_Prep->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Detection Signal Detection Incubation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Pyrazolo[1,5-a]pyridine derivatives.

References

Safety Operating Guide

Safe Disposal of Pyrazolo[1,5-a]pyridine-5-carbaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of Pyrazolo[1,5-a]pyridine-5-carbaldehyde, a heterocyclic compound often used in pharmaceutical research. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on information from SDSs of structurally similar compounds, including other pyrazolo[1,5-a]pyridine derivatives and related aldehydes.

I. Hazard Identification and Personal Protective Equipment (PPE)

Before handling or preparing for disposal, it is crucial to understand the potential hazards associated with this compound and to use appropriate Personal Protective Equipment (PPE).

Potential Hazards: Based on data from similar compounds, this compound is anticipated to have the following classifications:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][3]

  • Specific target organ toxicity (single exposure): May cause respiratory irritation.[1][3][4]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dusts or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.

II. Spill and Leak Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Steps for Spill Containment and Cleanup:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition as the compound may be flammable.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled, and closed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand, or earth) and place in a sealed container.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All contaminated materials, including PPE, should be placed in a sealed container and disposed of as hazardous waste.

III. Disposal Procedures

Proper disposal of this compound is essential to comply with regulations and protect the environment. Under no circumstances should this chemical be disposed of down the drain. [4]

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Identify the waste as a hazardous chemical waste.

    • Segregate this compound waste from other waste streams to avoid incompatible chemical reactions.

  • Waste Collection and Storage:

    • Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and identify the contents (this compound).

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][3]

  • Engage a Licensed Waste Disposal Service:

    • Contact a licensed professional waste disposal company to handle the transportation and disposal of the chemical waste.[4]

    • Provide the waste disposal company with a copy of the available safety information or SDS for a similar compound to ensure they can manage the waste appropriately.

  • Regulatory Compliance:

    • All disposal activities must be conducted in strict accordance with local, state, and federal environmental regulations.

IV. Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below summarizes typical hazard classifications for related pyrazolo[1,5-a]pyridine compounds.

Hazard ClassificationCategoryGHS Hazard Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity - single exposure (Respiratory system)Category 3H335: May cause respiratory irritation

V. Experimental Protocols

Not applicable to this procedural guide on disposal.

VI. Visualizations

Disposal Workflow for this compound

Figure 1. Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal A Identify Hazards & Don PPE B Segregate Waste A->B Begin Disposal C Collect in Labeled, Sealed Container B->C D Store in Designated Safe Area C->D E Contact Licensed Waste Disposal Service D->E Ready for Disposal F Provide Safety Information E->F G Arrange for Pickup and Disposal F->G H Ensure Regulatory Compliance G->H

Caption: Figure 1. Step-by-step workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Pyrazolo[1,5-a]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyridine-5-carbaldehyde. The following procedures are based on safety data for structurally similar compounds and are intended to ensure the safe and effective use of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE is summarized in the table below.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-Resistant GlovesNitrile or other appropriate material. Inspect gloves for integrity before use.[2]
Laboratory CoatTo prevent skin contact.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 Approved RespiratorRequired if exposure limits are exceeded, if irritation is experienced, or when handling the powder outside of a ventilated enclosure.[1][3]

Hazard Identification and First Aid

This compound and its analogs are classified with the following hazards:

  • Skin Irritation [3][4][5]

  • Serious Eye Irritation [3][4][5]

  • May Cause Respiratory Irritation [3][4][5]

  • Harmful if Swallowed [2][5]

First Aid Measures:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][5][6]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[1][5] Remove and wash contaminated clothing before reuse.[1]

  • After Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1][5]

  • After Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5][7]

Operational Plan for Handling and Disposal

Handling:

  • Preparation:

    • Ensure a well-ventilated work area, such as a chemical fume hood.[1][4]

    • Verify that an eyewash station and safety shower are readily accessible.[1]

    • Don the appropriate PPE as detailed in the table above.

  • Weighing and Transfer:

    • Handle as a solid to avoid dust formation.[1][5]

    • If there is a risk of dust generation, use a respirator.[3]

    • Use spark-proof tools and explosion-proof equipment if necessary.

  • During Use:

    • Avoid contact with skin, eyes, and clothing.[4]

    • Do not breathe dust or fumes.[1][4]

    • Do not eat, drink, or smoke in the handling area.[4][5]

    • Keep the container tightly closed when not in use.[1][5]

  • After Use:

    • Wash hands thoroughly after handling.[1][4]

    • Decontaminate all equipment and the work area.

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][4]

  • Keep the container tightly sealed.[1][4]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

Disposal:

  • Dispose of waste in accordance with local, regional, and national regulations.[1]

  • The compound should be disposed of as hazardous waste.[1]

  • Do not allow the product to enter drains or waterways.[4]

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[8]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

G A Preparation (Don PPE, Check Ventilation) B Weighing and Transfer (In Fume Hood) A->B Proceed C Reaction/Experiment B->C Proceed D Decontamination (Clean Glassware and Surfaces) C->D Complete E Waste Disposal (Segregate Hazardous Waste) D->E Proceed F Post-Handling (Remove PPE, Wash Hands) E->F Complete

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.